(r)-(4-Benzylmorpholin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R)-4-benzylmorpholin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLXVETYMUMERG-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363826 | |
| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101376-26-5 | |
| Record name | (3R)-4-(Phenylmethyl)-3-morpholinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101376-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(r)-(4-Benzylmorpholin-3-yl)methanol chemical structure and stereochemistry
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chiral building blocks is paramount. This guide provides a detailed overview of the chemical structure, stereochemistry, and potential applications of (R)-(4-Benzylmorpholin-3-yl)methanol, a key intermediate in the synthesis of various biologically active compounds.
Chemical Structure and Stereochemistry
This compound possesses a morpholine core, a heterocyclic amine that is a common scaffold in medicinal chemistry due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The molecule is substituted at the nitrogen (position 4) with a benzyl group and at position 3 with a hydroxymethyl group.
The key feature of this molecule is the chiral center at the C3 position of the morpholine ring. The "(R)" designation in its name refers to the specific three-dimensional arrangement of the substituents around this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The stereochemistry of such molecules is critical, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. While the (S)-enantiomer is noted for its biological activities, the (R)-enantiomer serves as a crucial counterpart in stereoselectivity studies and as a building block for other specific chiral molecules.[1][2]
Key Structural Features:
-
Morpholine Ring: A six-membered saturated heterocycle containing oxygen and nitrogen atoms in a 1,4-relationship.
-
Benzyl Group: A phenylmethyl group attached to the nitrogen atom of the morpholine ring.
-
Hydroxymethyl Group: A -CH2OH group attached to the C3 position of the morpholine ring.
-
Chiral Center: The carbon atom at the C3 position, bonded to the nitrogen, the hydroxymethyl group, a hydrogen atom, and another carbon of the ring, resulting in two possible enantiomers, (R) and (S).
Below is a logical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
Physicochemical and Spectroscopic Data
Precise quantitative data for this compound is not extensively documented in publicly available literature, with more information available for the racemic mixture and the (S)-enantiomer. However, based on the known structure and data from analogous compounds, the following properties can be expected.
| Property | Data | Source/Comment |
| Molecular Formula | C12H17NO2 | Based on chemical structure.[3] |
| Molecular Weight | 207.27 g/mol | Calculated from the molecular formula.[3] |
| CAS Number | 714971-27-4 | For the (R)-enantiomer.[1] |
| Appearance | Expected to be an oil or low-melting solid | By analogy to similar morpholine derivatives. |
| Boiling Point | Not specified | High boiling point expected due to polar functional groups and molecular weight. |
| Melting Point | Not specified | - |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | The hydrochloride salt form generally shows improved aqueous solubility.[1] |
| Optical Rotation ([α]D) | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. | A defining characteristic of enantiomers. |
Spectroscopic Data:
| Spectroscopy | Expected Peaks |
| ¹H NMR | Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H). Benzylic methylene protons (-CH2-Ph): ~3.5-3.7 ppm (AB quartet or two doublets, 2H). Morpholine ring protons: A complex series of multiplets between ~2.0-4.0 ppm. Hydroxymethyl protons (-CH2OH): ~3.4-3.6 ppm (multiplet, 2H). Hydroxyl proton (-OH): A broad singlet, variable chemical shift. |
| ¹³C NMR | Aromatic carbons: ~127-138 ppm. Benzylic carbon: ~60-65 ppm. Morpholine ring carbons: ~50-75 ppm. Hydroxymethyl carbon: ~60-65 ppm. |
| IR (Infrared) | O-H stretch (alcohol): Broad peak around 3300-3500 cm⁻¹. C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹. C=C stretch (aromatic): ~1450-1600 cm⁻¹. C-O stretch (ether and alcohol): ~1050-1150 cm⁻¹. |
| MS (Mass Spectrometry) | Molecular ion peak (M+) at m/z = 207. A significant fragment at m/z = 91 corresponding to the benzyl cation ([C7H7]+) is expected. |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general synthetic approach can be inferred from standard organic chemistry transformations and procedures for analogous compounds. A plausible route would involve the N-benzylation of a suitable chiral morpholine precursor.
Hypothetical Synthesis of this compound:
Objective: To synthesize this compound from (R)-morpholin-3-yl)methanol.
Materials:
-
(R)-morpholin-3-yl)methanol
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of (R)-morpholin-3-yl)methanol (1.0 eq) in acetonitrile in a round-bottom flask is added potassium carbonate (2.0-3.0 eq).
-
N-Alkylation: Benzyl bromide (1.1 eq) is added dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy, mass spectrometry, and IR spectroscopy. The enantiomeric purity is determined by chiral HPLC.
Applications in Drug Development
This compound is a valuable chiral building block for the synthesis of more complex molecules. The morpholine moiety is a privileged structure in drug discovery, often incorporated to enhance pharmacokinetic properties. The benzyl group can be retained in the final molecule or can serve as a protecting group that is later removed. The primary alcohol provides a reactive handle for further synthetic modifications.
The stereochemistry at the C3 position is of utmost importance. Enantiomers often have different binding affinities for their biological targets, leading to variations in efficacy and potential for off-target effects. Therefore, the availability of enantiomerically pure building blocks like this compound is essential for the development of stereochemically pure active pharmaceutical ingredients (APIs). This allows for a more precise understanding of the structure-activity relationship and can lead to drugs with improved therapeutic indices.[1][2]
References
Technical Guide: (R)-(4-Benzylmorpholin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral organic compound belonging to the morpholine class of heterocycles. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. The specific stereochemistry at the C3 position, along with the N-benzyl substitution, provides a unique three-dimensional structure that can lead to specific interactions with biological targets. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, synthesis, and known biological context.
Chemical Identification and Properties
A definitive CAS number for the free base of this compound has not been prominently cited in public databases. However, related compounds have established identifiers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| (4-Benzylmorpholin-3-yl)methanol (Racemate) | 110167-20-9 | C₁₂H₁₇NO₂ | 207.27 | Racemic mixture of (R) and (S) enantiomers.[1][2] |
| This compound Hydrochloride | 714971-27-4 | C₁₂H₁₈ClNO₂ | 243.73 | Hydrochloride salt of the (R)-enantiomer.[3][4] |
| (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | 916483-67-5 | C₁₂H₁₈ClNO₂ | 243.73 | Hydrochloride salt of the (S)-enantiomer.[3] |
| (S)-(4-Benzylmorpholin-3-yl)methanol | 101376-25-4 | C₁₂H₁₇NO₂ | 207.27 | Free base of the (S)-enantiomer.[5] |
Synthesis and Experimental Protocols
A plausible synthetic approach would involve the use of a chiral amino alcohol as a precursor. The general workflow for such a synthesis can be conceptualized as follows:
General Experimental Considerations (Hypothetical Protocol):
-
Starting Material: A suitable chiral amino alcohol, such as (R)-2-amino-1,3-propanediol, would be selected.
-
Protection: The amino group would be protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.
-
N-Benzylation: The protected amino alcohol would then be N-benzylated using benzyl bromide in the presence of a suitable base.
-
Cyclization: The resulting intermediate would be cyclized to form the morpholine ring. This can be achieved through various methods, including reaction with a dielectrophile like 1,2-dibromoethane or a related synthon.
-
Deprotection and Functional Group Manipulation: Finally, any protecting groups would be removed, and further functional group manipulations would be carried out if necessary to yield the target compound.
It is crucial for researchers to perform thorough characterization (e.g., NMR, mass spectrometry, and chiral HPLC) to confirm the structure and enantiomeric purity of the synthesized compound.
Biological Activity and Potential Signaling Pathways
Direct pharmacological data for this compound is scarce in the public domain. However, studies on the corresponding (S)-enantiomer and other morpholine derivatives provide valuable insights into the potential biological activities of this class of compounds.
Enantiomers of chiral drugs often exhibit different pharmacological and toxicological profiles. For instance, the (S)-enantiomer of a related compound, (S)-(4-benzylmorpholin-3-yl)methanol hydrochloride, has been investigated for its potential as an antidepressant, antinociceptive, and neuroprotective agent. It is plausible that the (R)-enantiomer could interact with similar biological targets, but with different affinity and efficacy, or it might possess a distinct pharmacological profile.
The morpholine nucleus is a common feature in many biologically active compounds, including kinase inhibitors and central nervous system (CNS) active agents. The benzyl group can also contribute to binding at various receptors through hydrophobic and aromatic interactions.
A hypothetical signaling pathway that could be modulated by a chiral morpholine derivative targeting a G-protein coupled receptor (GPCR) is illustrated below.
Conclusion
This compound represents a chiral building block with potential for the development of novel therapeutic agents. While specific data for this enantiomer is limited, the broader knowledge of morpholine-containing compounds suggests that it warrants further investigation. The synthesis of this compound can likely be achieved through established methods of asymmetric synthesis. Future research should focus on the stereoselective synthesis, purification, and comprehensive pharmacological evaluation of this compound to elucidate its specific biological activities and potential therapeutic applications. The distinct stereochemistry of this compound makes it a person of interest for structure-activity relationship studies, particularly in comparison to its (S)-enantiomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (4-benzylmorpholin-3-yl)methanol;CAS No.:110167-20-9 [chemshuttle.com]
- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Genesis of Chiral Morpholines: A Technical Guide to Initial Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, gracing numerous FDA-approved drugs with its presence. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a desirable component in the design of novel therapeutics. The introduction of chirality into the morpholine ring further expands its chemical space, allowing for precise three-dimensional interactions with biological targets. This technical guide delves into the core methodologies that marked the initial synthesis and discovery of chiral morpholine derivatives, providing a foundational understanding for researchers in drug development.
Key Asymmetric Synthetic Strategies
The quest for enantiomerically pure chiral morpholines has led to the development of several elegant and efficient synthetic strategies. These methods can be broadly categorized by the stage at which the stereocenter is introduced: before, during, or after the formation of the morpholine ring. This guide focuses on seminal approaches that have proven to be robust and versatile.
Asymmetric Hydrogenation of Dehydromorpholines
A powerful "after cyclization" strategy involves the asymmetric hydrogenation of pre-formed dehydromorpholine rings. This method has been particularly successful for the synthesis of 2-substituted chiral morpholines.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
A solution of the 2-substituted dehydromorpholine substrate (0.2 mmol) in a suitable solvent such as dichloromethane (DCM, 2 mL) is placed in a pressure vessel. To this is added a pre-formed catalyst solution of [Rh(cod)2]SbF6 (1 mol%) and a chiral bisphosphine ligand, such as (R,R,R)-SKP (1.05 mol%). The vessel is then charged with hydrogen gas to a pressure of 30 atm and the reaction mixture is stirred at room temperature for 24 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral morpholine. This method consistently produces high yields and excellent enantioselectivities.[1][2][3][4]
| Substrate (R group) | Yield (%) | ee (%) |
| Phenyl | >99 | 92 |
| 4-Fluorophenyl | >99 | 92 |
| 4-(Trifluoromethyl)phenyl | >99 | 94 |
| 3-Methoxyphenyl | >99 | 94 |
| 2-Methylphenyl | >99 | 99 |
| 2-Chlorophenyl | >99 | 99 |
Table 1: Asymmetric Hydrogenation of Various 2-Aryl-Dehydromorpholines. [4]
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
For the synthesis of 3-substituted chiral morpholines, a highly efficient one-pot tandem reaction has been developed. This process combines a titanium-catalyzed intramolecular hydroamination of an aminoalkyne with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of the resulting cyclic imine.
Experimental Protocol: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation
In a nitrogen-filled glovebox, a solution of the aminoalkyne substrate (0.2 mmol) in toluene (1.0 M) is prepared. To this is added the titanium hydroamination catalyst (e.g., a bis(amidate)bis(amido)Ti complex, 5 mol%). The reaction mixture is heated at 110 °C for 24 hours to facilitate the initial hydroamination and cyclization to the corresponding cyclic imine. The reaction is then cooled to room temperature, and a solution of the Noyori-Ikariya catalyst, RuCl--INVALID-LINK-- (2.5 mol%), and a hydrogen source, such as formic acid/triethylamine (5:2 mixture, 0.5 M in toluene), is added. The mixture is stirred for an additional 24 hours at room temperature. The reaction is then quenched, and the product is extracted and purified to afford the 3-substituted chiral morpholine with high yield and enantiomeric excess.
| Substrate (R group) | Yield (%) | ee (%) |
| Benzyl | 72 (gram scale) | 95 |
| 4-Methoxybenzyl | 85 | >95 |
| 4-Fluorobenzyl | 78 | >95 |
| 2-Thienylmethyl | 65 | >95 |
| Cyclohexylmethyl | 70 | >95 |
Table 2: Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/ATH.
Annulative Heterocoupling of Aziridines and Epoxides
A convergent and modular approach to highly substituted chiral morpholines involves the annulative heterocoupling of chiral aziridines and epoxides. This [3+3] cycloaddition strategy allows for the rapid assembly of complex morpholine cores with predefined stereochemistry.
Experimental Protocol: One-Pot Synthesis of Morpholines from Aziridines and Epoxides
To a solution of the N-H aziridine (1.0 equiv) in a suitable solvent like nitromethane is added the epoxide (1.2 equiv). The reaction can be promoted thermally or through the use of a Lewis acid catalyst, depending on the substrate. For a thermal procedure, the mixture is heated to a specified temperature (e.g., 80-100 °C) and monitored until the aziridinyl alcohol intermediate is formed. For a one-pot cyclization, after the initial coupling, a cationic cyclization is induced, often by a change in solvent or the addition of an acid catalyst, to yield the morpholine derivative. The product is then isolated and purified using standard techniques.[5][6]
| Aziridine | Epoxide | Yield (%) |
| Phenyl aziridine | Styrene oxide | 54 |
| Phenyl aziridine | Isobutylene oxide | 42 |
| cis-Limonene imine | Styrene oxide | 63 |
| N-H aziridine | Various epoxides | 50-79 |
Table 3: Synthesis of Morpholine Derivatives via Aziridine-Epoxide Heterocoupling. [5]
Bromine-Induced Cyclization of N-Allyl-β-aminoalcohols
An electrophile-induced cyclization provides a direct method for the synthesis of chiral morpholines. The use of bromine as an electrophile triggers an intramolecular cyclization of N-allyl-β-aminoalcohols to form bromomethyl-substituted morpholines.
Experimental Protocol: Bromine-Induced Cyclization
The optically pure N-allyl-β-aminoalcohol (1.0 equiv) is dissolved in dichloromethane and the solution is cooled to -78 °C. A 10% (w/v) solution of bromine in dichloromethane (1.0 mol equiv) is added dropwise over 5 minutes. After the addition is complete, the reaction mixture is removed from the cooling bath and immediately quenched with a saturated aqueous solution of sodium carbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The resulting residue is purified by flash chromatography to yield the chiral 2-(bromomethyl)-morpholine derivative.[7]
Visualization of Experimental Workflows and Signaling Pathways
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate a key experimental workflow and the signaling pathways of important drug targets for chiral morpholine derivatives.
Caption: Tandem Hydroamination/ATH Workflow.
Caption: GSK-3β Signaling Pathway Inhibition.
Caption: SNRI Mechanism of Action.
Conclusion
The initial synthesis and discovery of chiral morpholine derivatives have been driven by the demand for novel, stereochemically defined building blocks in drug discovery. The methodologies highlighted in this guide—asymmetric hydrogenation, tandem catalysis, annulative heterocoupling, and electrophile-induced cyclization—represent key advancements in accessing this important class of heterocycles. A thorough understanding of these foundational synthetic routes, coupled with insights into their biological targets, empowers researchers to design and develop the next generation of chiral morpholine-containing therapeutics. The continued innovation in asymmetric synthesis will undoubtedly lead to even more efficient and versatile methods for preparing these valuable compounds, further solidifying the role of the chiral morpholine scaffold in medicinal chemistry.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. banglajol.info [banglajol.info]
Spectroscopic Analysis of (R)-(4-Benzylmorpholin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the chiral compound (R)-(4-Benzylmorpholin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of specific experimental data for the (R)-enantiomer in publicly accessible databases, this document presents a compilation of known data for the corresponding (S)-enantiomer and general spectroscopic characteristics of N-substituted morpholine derivatives. This information serves as a valuable reference for the characterization and analysis of this class of compounds.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on reported values for its (S)-enantiomer and related structures.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.20 - 7.40 | m | Ar-H |
| 4.05 | d | N-CH ₂-Ph |
| 3.80 - 3.95 | m | Mor-H |
| 3.55 - 3.70 | m | Mor-H |
| 3.40 - 3.50 | m | CH ₂-OH |
| 3.30 | d | N-CH₂-Ph |
| 2.80 - 2.95 | m | Mor-H |
| 2.60 - 2.75 | m | Mor-H |
| 2.10 - 2.25 | m | Mor-H |
Note: This data is predicted based on the known spectrum of (S)-(4-Benzylmorpholin-3-yl)methanol and general values for similar morpholine derivatives. Actual experimental values may vary.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 138.0 | Ar-C (quaternary) |
| 129.0 | Ar-C H |
| 128.5 | Ar-C H |
| 127.5 | Ar-C H |
| 70.0 | Mor-C H₂-O |
| 65.0 | C H₂-OH |
| 62.0 | Mor-C H-CH₂OH |
| 60.5 | N-C H₂-Ph |
| 54.0 | Mor-C H₂-N |
Note: This data is predicted based on the known spectrum of (S)-(4-Benzylmorpholin-3-yl)methanol and general values for similar morpholine derivatives. Actual experimental values may vary.
Experimental Protocols
The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a 400 or 500 MHz instrument.
-
¹H NMR: Spectra are typically acquired with 16 to 32 scans, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Spectra are typically acquired with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A spectral width of 200-220 ppm is common. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Visualizations
Chemical Structure
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Experimental Workflow: NMR Spectroscopy
The logical workflow for obtaining and analyzing NMR data is depicted below.
Caption: Workflow for NMR spectroscopic analysis.
The Pivotal Role of Physicochemical Characteristics in Substituted Morpholines: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved drugs and experimental bioactive molecules.[1] Its prevalence stems from a unique combination of advantageous physicochemical, metabolic, and biological properties, coupled with versatile and accessible synthetic routes.[1][2] As a privileged scaffold, the morpholine ring can enhance potency, confer selectivity for a wide range of biological targets, and bestow desirable drug-like properties, including improved pharmacokinetics.[1][3] This technical guide provides an in-depth exploration of the core physicochemical characteristics of substituted morpholines, offering a critical resource for professionals engaged in drug discovery and development.
Core Physicochemical Properties of Substituted Morpholines
The strategic incorporation of the morpholine moiety into a drug candidate is often driven by its ability to modulate key physicochemical parameters. These properties govern a molecule's behavior from formulation to its interaction with biological targets. The presence of a weakly basic nitrogen atom and an ether oxygen atom within the flexible chair-like ring structure provides a unique lipophilic-hydrophilic balance and a pKa value that can be favorable for physiological environments.[4][5]
A summary of key quantitative data for morpholine and select derivatives is presented below.
Table 1: Physicochemical Data for Morpholine and Selected Derivatives
| Compound | pKa | logP | Melting Point (°C) | Boiling Point (°C) | Aqueous Solubility |
| Morpholine | 8.7[3] | - | -5[6] | 129[6] | Miscible[6] |
| 4-Ethylmorpholine | - | - | -60 | 155 | Soluble[7] |
| N-β-Mercaptoethyl-morpholine | 6.65, 9.8[8][9] | - | - | - | - |
| 2-morpholin-4-ium-4-ylethyl 2-hydroxy-2,2-diphenyl-acetate;chloride | - | - | 175[10] | 255[10] | Soluble in polar solvents[10] |
| N-Dodecylmorpholine | - | 4.88 (Calculated)[11] | - | - | - |
| N-Tetradecylmorpholine | - | 5.86 (Calculated)[11] | - | - | - |
| N-Hexadecylmorpholine | - | 6.83 (Calculated)[11] | - | - | - |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is fundamental to understanding and predicting the behavior of substituted morpholines in biological systems. Standardized experimental protocols are crucial for generating reliable and comparable data.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the extent of ionization at a specific pH, which profoundly impacts a drug's solubility, absorption, and receptor binding.[12]
Method: Potentiometric Titration
Potentiometric titration is a common and straightforward method for pKa determination.[12]
-
Principle: A solution of the morpholine derivative is titrated with a standardized acid or base. The potential of the solution is measured with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[12][13]
-
Apparatus: pH meter with a combination glass electrode, automatic burette, titration vessel, magnetic stirrer.
-
Procedure:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Accurately weigh and dissolve the substituted morpholine sample in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Place the solution in the titration vessel and immerse the pH electrode.
-
Incrementally add a standardized solution of hydrochloric acid (for a basic compound) from the burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Determination of Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties.[14][15] A positive logP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity.[14]
Method: HPLC-Based Determination
High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative to the traditional shake-flask method for logP determination.[16]
-
Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. Compounds with higher lipophilicity interact more strongly with the nonpolar stationary phase and thus have longer retention times. A calibration curve is generated using a series of reference compounds with known logP values.
-
Apparatus: HPLC system with a UV or Diode Array Detector (DAD), reverse-phase C18 column, autosampler.
-
Procedure:
-
Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., methanol or acetonitrile).
-
Prepare standard solutions of reference compounds with a range of known logP values.
-
Prepare a solution of the test substituted morpholine.
-
Inject the standard solutions and the test solution onto the HPLC system.
-
Record the retention time for each compound.
-
Calculate the capacity factor (k) for each compound.
-
Plot log(k) versus the known logP values for the standard compounds to create a calibration curve.
-
Determine the logP of the test compound by interpolating its log(k) value on the calibration curve.
-
Structural Characterization
Confirming the chemical structure of newly synthesized substituted morpholines is an essential prerequisite for any further study.
Methods: Spectroscopic Analysis
A combination of spectroscopic techniques is used to elucidate and confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the substitution pattern on the morpholine ring.[17]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies.[17]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Visualizing Workflows and Relationships
Experimental Workflow
The general process for the synthesis and physicochemical evaluation of a novel substituted morpholine derivative follows a logical progression from chemical reaction to detailed analysis.
Caption: General experimental workflow for synthesis and characterization.
Property-Pharmacokinetic Relationships
The core physicochemical properties of a substituted morpholine are not independent variables; they are intrinsically linked to the molecule's ultimate pharmacokinetic (ADME) profile. Understanding these relationships is central to rational drug design.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. ijirss.com [ijirss.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
Potential Biological Activity of (R)-(4-Benzylmorpholin-3-yl)methanol: A Technical Overview for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral organic molecule belonging to the morpholine class of compounds. While its direct biological activities and mechanisms of action are not extensively documented in publicly available research, its structural features and the known pharmacological profiles of its enantiomer and related morpholine derivatives suggest a strong potential for bioactivity. This technical guide consolidates the available information on the parent structure and its analogs to explore the prospective therapeutic applications of this compound, providing a foundation for future research and development in medicinal chemistry.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability to bioactive molecules. The presence of a benzyl group and a chiral methanol substituent on the morpholine core of this compound provides a versatile platform for stereoselective interactions with biological targets. Although specific data for the (R)-enantiomer is scarce, extensive research on its counterpart, (S)-(4-Benzylmorpholin-3-yl)methanol, and other morpholine derivatives, offers valuable insights into its potential pharmacological profile. These related compounds have demonstrated a wide array of biological activities, including effects on the central nervous system, as well as anti-inflammatory, antimicrobial, and anticancer properties.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | ChemShuttle[1] |
| Molecular Weight | 207.27 g/mol | ChemShuttle[1] |
| CAS Number | 110167-20-9 (unspecified stereochemistry) | ChemShuttle[1] |
| Chirality | (R)-enantiomer | - |
| Appearance | Not specified | - |
| Solubility | Likely soluble in organic solvents | Inferred |
Potential Biological Activities and Mechanisms of Action
While direct experimental evidence for the biological activity of this compound is lacking, the known activities of its (S)-enantiomer and other morpholine-containing compounds provide a strong basis for postulating its potential therapeutic applications. It is critical to note that stereochemistry plays a pivotal role in pharmacology, and the (R)-enantiomer may exhibit distinct activities, reduced efficacy, or different off-target effects compared to the (S)-enantiomer.
Central Nervous System Activity
Preliminary studies on the (S)-enantiomer, (S)-(4-Benzylmorpholin-3-yl)methanol, suggest potential interactions with various neurotransmitter receptors and enzymes. This indicates a possibility for this compound to modulate neurological pathways.
-
Antidepressant Effects: The (S)-enantiomer has been shown to increase serotonin levels in animal models, suggesting a potential for antidepressant activity.
-
Antinociceptive Activity: Research has indicated that the (S)-form can reduce pain responses in rodents, pointing towards potential analgesic applications.
-
Neuroprotective Properties: The (S)-enantiomer has demonstrated the ability to protect neurons from oxidative stress-induced damage, highlighting its potential in treating neurodegenerative diseases.
Anti-inflammatory Activity
Derivatives of morpholinopyrimidine have been synthesized and evaluated for their anti-inflammatory properties. These compounds were found to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells. This suggests that the morpholine scaffold, a core component of this compound, is a viable backbone for the development of novel anti-inflammatory agents.
Antimicrobial and Antifungal Activity
The morpholine moiety is present in several clinically used antimicrobial and antifungal drugs. This is attributed to its ability to be incorporated into structures that can disrupt microbial cell walls or interfere with essential cellular processes. While no specific antimicrobial data exists for this compound, its core structure is a promising starting point for the synthesis of new antimicrobial agents.
Anticancer Activity
Recent studies have explored the potential of 1,4-benzoxazine derivatives, which contain a morpholine-like structure, as anticancer agents. These compounds have been shown to exhibit anti-proliferative activity, providing a rationale for investigating the anticancer potential of this compound and its derivatives.
Synthesis and Derivatization
This compound can serve as a key chiral building block for the synthesis of more complex and potentially more potent bioactive molecules. The primary alcohol provides a reactive site for various chemical transformations.
General Synthesis Workflow
The synthesis of chiral morpholine derivatives often starts from readily available chiral precursors. A plausible synthetic route to this compound could involve the following conceptual steps:
Caption: Conceptual synthetic workflow for this compound.
Potential Derivatizations
The benzyl group and the primary alcohol of this compound offer opportunities for further chemical modifications to explore structure-activity relationships (SAR).
Caption: Potential derivatization strategies for SAR studies.
Experimental Protocols
As no specific biological studies for this compound are available, this section provides generalized protocols for assays that would be relevant for evaluating its potential biological activities based on the profiles of related compounds.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value.
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use standard reference strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Culture Preparation: Grow the bacterial strains in appropriate broth medium to the mid-logarithmic phase.
-
Serial Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
The available literature strongly suggests that this compound is a promising, yet underexplored, molecule with significant potential in drug discovery. Its structural similarity to compounds with known CNS, anti-inflammatory, antimicrobial, and anticancer activities warrants a thorough investigation of its pharmacological profile.
Future research should focus on:
-
Chiral Synthesis: Development of an efficient and stereoselective synthesis for the (R)-enantiomer.
-
In Vitro Screening: Comprehensive screening against a panel of biological targets, including receptors, enzymes, and microbial strains.
-
In Vivo Studies: Evaluation of efficacy and safety in relevant animal models for any identified biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of derivatives to optimize potency and selectivity.
References
The Synthetic Landscape of Chiral 3-Hydroxymethylmorpholines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in a wide array of approved drugs and clinical candidates. Its ability to improve physicochemical properties, such as aqueous solubility and metabolic stability, makes it a valuable building block in drug design. Among its derivatives, chiral 3-hydroxymethylmorpholines represent a particularly important class of intermediates, providing a key handle for further functionalization while introducing a defined stereocenter. This technical guide provides a comprehensive literature review of the synthetic strategies employed to obtain these valuable chiral building blocks, with a focus on methodologies, quantitative data, and detailed experimental protocols.
Key Synthetic Strategies
The synthesis of chiral 3-hydroxymethylmorpholines can be broadly categorized into several key approaches:
-
From the Chiral Pool: Utilizing readily available, enantiopure starting materials such as amino acids (e.g., serine) to construct the morpholine ring with a pre-defined stereocenter.
-
Catalytic Asymmetric Synthesis: Employing chiral catalysts to induce enantioselectivity in the formation of the morpholine ring or in the modification of a prochiral precursor.
-
Stereospecific Debenzylation: The removal of a benzyl protecting group from a chiral precursor to yield the final 3-hydroxymethylmorpholine.
This review will delve into specific examples of these strategies, providing detailed experimental conditions and performance metrics.
Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks
A prevalent and robust strategy for accessing enantiopure 3-hydroxymethylmorpholines involves the use of chiral starting materials, with L- or D-serine being a common and cost-effective choice.[1][2] This approach ensures the desired stereochemistry is carried through the synthetic sequence.
A general workflow for the synthesis of chiral 3-hydroxymethylmorpholines from serine is depicted below.
Caption: General workflow for synthesizing chiral 3-hydroxymethylmorpholines from serine.
One notable example involves the synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines.[2] While this results in a disubstituted product, the methodology for constructing the chiral 3-hydroxymethylmorpholine core is highly relevant. The key steps involve the protection of L-serine, reduction to the corresponding amino alcohol, and subsequent coupling and cyclization steps.[2] This approach has demonstrated excellent optical purity with both diastereomeric and enantiomeric excesses reported to be greater than 99% and 97% respectively.[2]
Catalytic Asymmetric Approaches
Catalytic asymmetric synthesis offers an elegant and atom-economical alternative to the chiral pool approach. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.
One powerful strategy is the tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates.[3] This method can produce a variety of 3-substituted morpholines with high yields and enantiomeric excesses, often exceeding 95%.[3] The success of this approach relies on the careful selection of the catalyst and reaction conditions to favor the formation of one enantiomer over the other.
Caption: Tandem hydroamination and asymmetric transfer hydrogenation for chiral morpholine synthesis.[3]
Another catalytic approach is the asymmetric hydrogenation of unsaturated morpholine precursors.[4][5] While the synthesis of 2-substituted chiral morpholines via this method is more established, there are examples of its application for creating 3-substituted chiral morpholines, albeit with challenges in achieving high enantioselectivity for certain substrates.[5][6]
Stereospecific Debenzylation: A Key Deprotection Step
In many synthetic routes, a benzyl group is used to protect the nitrogen atom of the morpholine ring. The final step to obtain the free 3-hydroxymethylmorpholine is the removal of this protecting group. This is typically achieved through catalytic hydrogenation.
A detailed experimental protocol for the synthesis of (R)-3-hydroxymethylmorpholine from (R)-(4-benzyl-3-morpholinyl)-methanol is provided below.[7]
Experimental Protocol: Synthesis of (R)-3-hydroxymethylmorpholine [7]
-
Starting Material: (R)-(4-benzyl-3-morpholinyl)-methanol (1.1 g, 5.4 mmol)
-
Reagents:
-
Ethanol (25 mL)
-
Palladium hydroxide (20% on activated carbon, 0.7 g)
-
Acetic acid (0.5 mL)
-
-
Procedure:
-
Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol in ethanol in a suitable reaction vessel.
-
Add palladium hydroxide on activated carbon and acetic acid to the solution.
-
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.2 bar).
-
After the reaction is complete, remove the catalyst by filtration.
-
Remove the solvent by evaporation under reduced pressure.
-
Dissolve the residue in a minimal amount of ether (1 mL) and tetrahydrofuran (10 mL).
-
Purify the solution by passing it through a strong cation exchange column (e.g., Isolute SCX-2, 10 g).
-
Wash the column first with tetrahydrofuran.
-
Elute the target product with ammonia-saturated methanol.
-
Remove the solvent by evaporation under reduced pressure to yield (3R)-morpholin-3-ylmethanol as an oil.
-
-
Yield: 0.3625 g (57%)[7]
Quantitative Data Summary
The following table summarizes the quantitative data from the cited literature for various synthetic methods leading to chiral 3-hydroxymethylmorpholines or closely related derivatives.
| Synthetic Method | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Excess (de) (%) | Reference |
| Stereospecific Debenzylation | (R)-(4-benzyl-3-morpholinyl)-methanol | (R)-3-hydroxymethylmorpholine | 57 | Not Reported (Assumed High) | Not Applicable | [7] |
| Catalytic Asymmetric Tandem Reaction | Aminoalkyne Substrates | 3-Substituted Morpholines | >95 | >95 | Not Applicable | [3] |
| Synthesis from Chiral Pool | L-N-Boc-serine methyl ester | (3R,5S)-trans-3,5-bis(hydroxymethyl)morpholine derivative | 45 (overall) | >99 | >97 | [2] |
| Asymmetric Hydrogenation | Dehydromorpholine Substrates | 3-Substituted Morpholines | Variable | Up to 73% for some substrates | Not Applicable | [5][6] |
Conclusion
The synthesis of chiral 3-hydroxymethylmorpholines is a well-explored area of research, driven by the importance of these compounds in drug discovery. The choice of synthetic strategy often depends on the desired scale, the availability of starting materials, and the required level of enantiopurity. The chiral pool approach, particularly from serine, offers a reliable and often high-yielding route to enantiopure products. Catalytic asymmetric methods provide an elegant and efficient alternative, with ongoing research focused on expanding their substrate scope and improving enantioselectivities. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals seeking to incorporate these important chiral building blocks into their synthetic endeavors.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Safety, Handling, and Storage of (R)-(4-Benzylmorpholin-3-yl)methanol
Disclaimer: This document provides a comprehensive guide based on available data for (R)-(4-Benzylmorpholin-3-yl)methanol and structurally related compounds. As of the date of this publication, a specific Safety Data Sheet (SDS) and detailed toxicological studies for this compound are not publicly available. The safety and handling recommendations provided herein are extrapolated from data on similar morpholine derivatives and general principles of laboratory safety. All personnel should handle this compound with caution and perform their own risk assessment before use.
Chemical and Physical Properties
This compound is a chiral morpholine derivative that serves as a key intermediate and building block in medicinal chemistry and drug discovery.[1][2] Its structural features make it a valuable component in the synthesis of biologically active molecules.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 101376-26-5 | [3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | Colorless oil or low-melting solid | [3] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8 °C | [1] |
| SMILES | OCc1coccn1Cc2ccccc2 | [1] |
Safety and Hazard Assessment
Due to the absence of specific toxicity data for this compound, a hazard assessment must be based on its chemical structure and data from analogous compounds. The molecule contains a morpholine ring, which is a common scaffold in medicinal chemistry, and a benzyl group.[4][5] GHS classifications for structurally similar compounds are summarized below.
Table 2: Extrapolated GHS Hazard Classification
| Hazard Statement | GHS Classification | Basis for Extrapolation (Related Compounds) | Source(s) |
| Acute Toxicity, Oral | Warning (Category 4) | Harmful if swallowed | 2-Benzylmorpholine |
| Skin Corrosion/Irritation | Warning (Category 2) | Causes skin irritation | 2-Benzylmorpholine, 4-Benzylmorpholine, [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride |
| Serious Eye Damage/Irritation | Warning (Category 2/2A) | Causes serious eye irritation | 2-Benzylmorpholine, 4-Benzylmorpholine, [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride |
| Specific Target Organ Toxicity (Single Exposure) | Warning (Category 3) | May cause respiratory irritation | 2-Benzylmorpholine, [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride |
Based on these data, it is prudent to handle this compound as a compound that is potentially harmful if swallowed, and an irritant to the skin, eyes, and respiratory tract.
Recommended Handling and Personal Protective Equipment (PPE)
All handling of this compound should be performed by trained personnel in a laboratory setting.
Engineering Controls
-
Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection:
-
Wear a flame-retardant lab coat, fully buttoned.
-
Handle with chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.
-
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage, Stability, and Incompatibility
Proper storage is crucial to maintain the integrity and purity of the compound.
Storage Conditions
-
Store in a tightly sealed container in a refrigerator at 2-8 °C .[1]
-
The storage area should be cool, dry, and well-ventilated.
-
Store away from incompatible materials.
Stability
-
The compound is reported to be most stable below 20°C in a sealed container.[3]
-
The hydrochloride salt form of the (S)-enantiomer is noted to have improved stability and handling properties, suggesting the free base may be sensitive to environmental conditions.[6]
Incompatible Materials
-
Strong Oxidizing Agents: Can react exothermically.
-
Strong Acids: As a tertiary amine, it can react vigorously with strong acids.
-
Acid Chlorides and Anhydrides: Can undergo acylation reactions.
Experimental Protocols and Workflows
Specific experimental protocols involving this compound are not widely published. The following section provides a generalized workflow for its use as a chemical intermediate in a synthesis reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for handling a chemical intermediate like this compound in a research laboratory setting, emphasizing safety and procedural correctness.
References
- 1. (4-benzylmorpholin-3-yl)methanol;CAS No.:110167-20-9 [chemshuttle.com]
- 2. (S)-(4-Benzylmorpholin-3-yl)methanol | RUO [benchchem.com]
- 3. This compound;CAS No.:101376-26-5 [chemshuttle.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 6. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
The Morpholine Scaffold: A Cornerstone in Central Nervous System Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a privileged structure in the realm of medicinal chemistry, particularly in the challenging field of Central Nervous System (CNS) drug discovery. Its unique physicochemical properties, metabolic stability, and synthetic tractability have made it a cornerstone in the design of novel therapeutics targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the multifaceted role of the morpholine moiety in CNS drug development, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Physicochemical Properties and Blood-Brain Barrier Permeability
A critical hurdle in CNS drug discovery is the ability of a molecule to effectively cross the blood-brain barrier (BBB). The morpholine ring imparts a favorable balance of lipophilicity and hydrophilicity, a key determinant for BBB penetration.[1] The presence of the oxygen atom can act as a hydrogen bond acceptor, enhancing solubility, while the overall saturated ring system contributes to a suitable degree of lipophilicity.[2][3] Furthermore, the nitrogen atom of the morpholine ring is a weak base, which can be advantageous for modulating a compound's pKa to fall within a range that favors brain permeability.[2][4]
The Versatile Role of the Morpholine Scaffold in CNS Drug Action
The morpholine moiety contributes to the pharmacological activity of CNS drugs in several distinct ways:
-
Enhancing Potency through Molecular Interactions: The oxygen atom of the morpholine ring can participate in hydrogen bonding with target proteins, while the ring itself can engage in van der Waals and hydrophobic interactions, thereby increasing binding affinity and potency.[2][3]
-
Acting as a Structural Scaffold: The defined and relatively rigid chair-like conformation of the morpholine ring allows it to serve as a scaffold, orienting other pharmacophoric groups in the correct spatial arrangement for optimal interaction with a biological target.[2][4]
-
Modulating Pharmacokinetic and Pharmacodynamic (PK/PD) Properties: Incorporation of a morpholine ring can significantly improve a drug candidate's metabolic stability and overall pharmacokinetic profile, leading to enhanced bioavailability and duration of action in the CNS.[2][4]
Morpholine-Containing CNS Drugs: Case Studies
The utility of the morpholine scaffold is exemplified by its presence in several approved CNS drugs.
Moclobemide: A Reversible Inhibitor of Monoamine Oxidase A (MAO-A)
Moclobemide is an antidepressant that acts by reversibly inhibiting MAO-A, an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[5] This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, alleviating depressive symptoms.
Reboxetine: A Selective Norepinephrine Reuptake Inhibitor (NRI)
Reboxetine is an antidepressant that selectively inhibits the reuptake of norepinephrine, thereby increasing its concentration in the synapse.[6][7] It exhibits high affinity and selectivity for the human norepinephrine transporter over those for serotonin and dopamine.[6]
Morpholine-Based Chalcones as Monoamine Oxidase B (MAO-B) Inhibitors
Recent research has focused on the development of morpholine-containing chalcones as potent and selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for the discussed morpholine-containing CNS drugs.
Table 1: Inhibitory Activity of Moclobemide
| Target | IC50 Value | Reference(s) |
| MAO-A (rat brain homogenates) | 6 µM | [1] |
| MAO-A (human) | 6.1 µM | [10] |
| MAO-B (rat brain homogenates) | 1000 µM | [1] |
Table 2: Inhibitory Activity of Morpholine-Based Chalcones
| Compound | Target | IC50 Value (µM) | Ki Value (µM) | Inhibition Type | Reference(s) |
| MO1 | MAO-B | 0.030 | 0.018 | Reversible, Mixed-type | [8][9] |
| MO7 | MAO-A | 7.1 | - | - | [8][9] |
| MO5 | AChE | 6.1 | 2.52 | Reversible, Competitive | [8][9] |
Table 3: Pharmacokinetic Parameters of Reboxetine
| Parameter | Value | Reference(s) |
| Mean Terminal Half-life | ~12 hours | [11] |
| Metabolism | Primarily by CYP3A4 | [11] |
| Renal Clearance | ~10% of dose | [11] |
Experimental Protocols
Synthesis of Morpholine-Containing α,β-Unsaturated Ketones (Chalcones)[8]
-
Reaction Setup: Condense various aromatic or para-substituted aldehydes with 4-morpholinoacetophenone in an alcoholic basic medium.
-
Reaction Conditions: The reaction is carried out in the presence of a suitable base in an alcoholic solvent.
-
Purification: The resulting morpholine-chalcone product is purified using standard techniques such as recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as 1H NMR and 13C NMR. The trans configuration of the chalcones can be confirmed by the large coupling constant (J = 15 Hz) of the Hα and Hβ protons in the 1H NMR spectrum.
Asymmetric Synthesis of (+)-(S,S)-Reboxetine[12]
A stereospecific synthesis of (S,S)-reboxetine can be achieved in eight steps with a 30% overall yield and 99% enantiomeric excess. Key steps in this synthesis include:
-
Selective oxidation of an N-protected hydroxymethylmorpholine.
-
Aryl-chromium-mediated aromatic nucleophilic substitution.
A detailed, step-by-step protocol for a formal synthesis of reboxetine has also been described, often involving a Heck reaction protocol under green conditions to create key intermediates.[12]
In Vitro Monoamine Oxidase (MAO) Inhibition Assay[14][15]
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes (e.g., Supersomes™).
-
Substrate: Kynuramine is a commonly used substrate for both MAO-A and MAO-B.
-
Test Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare a range of concentrations (e.g., 0, 0.4, 1, 4, 10, 40, and 100 µM).
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound or vehicle control.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction.
-
-
Detection: The formation of the metabolite (4-hydroxyquinoline) is quantified by LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.
-
Positive Controls: Use known inhibitors such as clorgyline for MAO-A and selegiline for MAO-B to validate the assay.
A fluorometric-based assay is also available for high-throughput screening of MAO inhibitors.[13][14][15] This assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by morpholine-containing CNS drugs.
Caption: Dopaminergic signaling pathway and the site of action for morpholine-chalcone MAO-B inhibitors.
Caption: Serotonergic signaling pathway and the site of action for the MAO-A inhibitor, moclobemide.
Experimental Workflow
The following diagram outlines a general workflow for the discovery and initial evaluation of novel morpholine-based CNS drug candidates.
Caption: General experimental workflow for the development of morpholine-containing CNS drug candidates.
Conclusion
The morpholine scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox for the design of novel CNS therapeutics. Its ability to confer favorable physicochemical properties, engage in specific molecular interactions, and improve pharmacokinetic profiles has led to the successful development of several marketed drugs and a plethora of promising clinical candidates. A thorough understanding of the structure-activity relationships, synthetic methodologies, and biological evaluation techniques associated with morpholine-containing compounds is crucial for the continued advancement of CNS drug discovery. The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to this critical area of medicine.
References
- 1. apexbt.com [apexbt.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
Molecular weight and formula of (r)-(4-Benzylmorpholin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of (R)-(4-Benzylmorpholin-3-yl)methanol, a chiral morpholine derivative of interest in medicinal chemistry and drug discovery.
Core Physicochemical Data
The essential molecular properties of this compound are summarized in the table below. These data are critical for experimental design, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.273 g/mol | [1] |
| CAS Number | 110167-20-9 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are typically proprietary or described in specific patents and scientific literature. A general workflow for the characterization of such a compound is outlined below.
General Workflow for Physicochemical Characterization:
-
Synthesis and Purification: The compound is synthesized via appropriate organic chemistry reactions. Purification is typically achieved through techniques such as column chromatography or recrystallization to achieve a high degree of purity (e.g., >95%).
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the connectivity of atoms and the presence of functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate mass of the molecule, which in turn confirms the molecular formula.
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the (R)-enantiomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and identify any volatile impurities.
-
-
Physical Property Determination:
-
Melting Point: The melting point is measured to assess purity and for identification purposes.
-
Solubility: The solubility in various solvents is determined to inform formulation and reaction conditions.
-
Workflow for Determination of Molecular Properties
The logical flow for determining the molecular formula and weight of a novel or uncharacterized compound is depicted in the following diagram.
Caption: Workflow for determining molecular formula and weight.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (R)-(4-Benzylmorpholin-3-yl)methanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the use of (R)-(4-benzylmorpholin-3-yl)methanol as a chiral auxiliary in asymmetric synthesis. The methodologies outlined herein are designed to facilitate the stereoselective synthesis of chiral molecules, a critical aspect of modern drug discovery and development.
Introduction
This compound is a versatile chiral auxiliary derived from morpholine. Its rigid heterocyclic structure and the presence of a bulky benzyl group provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of asymmetric transformations. This auxiliary is particularly effective in directing the stereochemical outcome of reactions involving enolates, such as alkylations and acylations, as well as in cycloaddition reactions. The auxiliary can be readily synthesized and subsequently removed under mild conditions, making it a valuable tool for the efficient construction of enantiomerically enriched compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the chiral auxiliary from (R)-morpholin-3-ylmethanol.
Materials:
-
(R)-morpholin-3-ylmethanol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of (R)-morpholin-3-ylmethanol (1.0 eq.) in acetonitrile, add potassium carbonate (2.5 eq.).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a crystalline solid.
| Reactant | Product | Yield (%) |
| (R)-morpholin-3-ylmethanol | This compound | 85-95 |
Protocol 2: Asymmetric Alkylation of an N-Acyl Derivative
This protocol details the attachment of a propionyl group to the chiral auxiliary, followed by diastereoselective alkylation of the resulting enolate.
Part A: Synthesis of (R)-1-(4-benzylmorpholin-3-yl)methyl propionate
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C.
-
Slowly add propionyl chloride (1.2 eq.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to yield the crude N-acyl derivative, which can be purified by column chromatography.
Part B: Diastereoselective Alkylation
Materials:
-
(R)-1-(4-benzylmorpholin-3-yl)methyl propionate
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Prepare a solution of (R)-1-(4-benzylmorpholin-3-yl)methyl propionate (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add LDA (1.1 eq.) and stir the mixture for 30 minutes to form the lithium enolate.
-
Add benzyl bromide (1.2 eq.) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the diastereomers.
| Step | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Acylation | (R)-1-(4-benzylmorpholin-3-yl)methyl propionate | 90-98 | N/A |
| Alkylation | (R)-1-((R)-4-benzylmorpholin-3-yl)methyl 2-phenylpropanoate | 85-95 | >95 |
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral product.
Materials:
-
Alkylated product from Protocol 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature for 6 hours.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
The aqueous layer contains the protonated chiral auxiliary, which can be recovered.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the chiral carboxylic acid.
-
The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC analysis.
| Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Auxiliary Recovery (%) |
| (R)-2-Phenylpropanoic acid | 88-96 | >95 | >90 |
Visualizations
Application of (r)-(4-Benzylmorpholin-3-yl)methanol in the Synthesis of Pharmaceutical Intermediates
Keywords: (r)-(4-Benzylmorpholin-3-yl)methanol, Aprepitant, pharmaceutical intermediate, chiral synthesis, Neurokinin-1 (NK1) receptor antagonist
Abstract
This compound is a key chiral building block in the synthesis of complex pharmaceutical intermediates. Its inherent stereochemistry and functional groups make it a valuable precursor for the construction of bioactive molecules, most notably in the development of Neurokinin-1 (NK1) receptor antagonists such as Aprepitant. This application note provides a detailed overview of the utility of this compound, including its role in the synthesis of Aprepitant intermediates, detailed experimental protocols, and relevant biological context.
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Chiral substitution on the morpholine ring is crucial for the specific interactions with biological targets, leading to enhanced potency and selectivity. This compound, with its defined stereocenter and versatile hydroxyl and benzyl-protected amine functionalities, serves as a critical starting material for the enantioselective synthesis of complex drug molecules.
One of the most significant applications of this chiral intermediate is in the synthesis of Aprepitant, a potent and selective NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV). The stereochemistry of the morpholine core is essential for the high-affinity binding of Aprepitant to the NK1 receptor.
Synthesis of an Aprepitant Intermediate
The synthesis of a key intermediate for Aprepitant from this compound involves a two-step process: N-debenzylation followed by N-alkylation.
Experimental Workflow
Caption: Synthetic workflow for the preparation of a key Aprepitant intermediate.
Experimental Protocols
Step 1: N-Debenzylation of this compound
This procedure describes the removal of the N-benzyl protecting group via catalytic hydrogenation to yield (r)-morpholin-3-ylmethanol.
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% w/w, 0.05 eq)
-
Methanol (as solvent)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of this compound in methanol, palladium on carbon is added under an inert atmosphere (e.g., Argon or Nitrogen).
-
The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to afford crude (r)-morpholin-3-ylmethanol, which can be used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Yield | >95% |
| Purity (crude) | >90% |
| Reaction Time | 4-12 hours |
Step 2: N-Alkylation of (r)-Morpholin-3-ylmethanol
This protocol details the N-alkylation of the debenzylated intermediate with 3,5-bis(trifluoromethyl)benzyl bromide to form a key precursor to Aprepitant.
Materials:
-
(r)-Morpholin-3-ylmethanol (1.0 eq)
-
3,5-bis(trifluoromethyl)benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (as solvent)
Procedure:
-
To a solution of (r)-morpholin-3-ylmethanol in acetonitrile or DMF, potassium carbonate is added, and the suspension is stirred at room temperature.
-
A solution of 3,5-bis(trifluoromethyl)benzyl bromide in the same solvent is added dropwise to the reaction mixture.
-
The reaction is heated to 50-60 °C and monitored by TLC or LC-MS.
-
Once the reaction is complete, the mixture is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired N-alkylated product.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Purity | >98% (after chromatography) |
| Reaction Time | 6-18 hours |
Biological Context: Aprepitant and the NK1 Receptor Signaling Pathway
Aprepitant is a selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) whose endogenous ligand is Substance P. The binding of Substance P to the NK1 receptor initiates a signaling cascade that is implicated in the pathophysiology of nausea and vomiting.
NK1 Receptor Signaling Pathway
When Substance P binds to the NK1 receptor, it induces a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gαq. This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the transmission of emetic signals. Aprepitant competitively binds to the NK1 receptor, thereby blocking the binding of Substance P and inhibiting this signaling pathway.
Caption: Aprepitant blocks the NK1 receptor signaling pathway.
Conclusion
This compound is a versatile and indispensable chiral intermediate in pharmaceutical synthesis. Its application in the preparation of key precursors for NK1 receptor antagonists like Aprepitant highlights the importance of stereochemically defined building blocks in modern drug development. The provided protocols offer a robust pathway for the synthesis of a crucial Aprepitant intermediate, and the understanding of the underlying biological pathways provides a clear rationale for its therapeutic application.
Application Notes and Protocols: Step-by-Step Synthesis of (R)-(4-Benzylmorpholin-3-yl)methanol from Chiral Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the stereoselective synthesis of (R)-(4-Benzylmorpholin-3-yl)methanol, a valuable chiral building block in medicinal chemistry. The protocol starts from the readily available chiral precursor, (R)-alaninol, and proceeds through a two-step sequence involving N-benzylation and subsequent cyclization. This application note is intended to provide researchers with a reliable and reproducible method for obtaining the target compound in high purity.
Introduction
Chiral morpholine scaffolds are privileged structures in drug discovery, frequently incorporated into biologically active molecules to enhance their pharmacological properties. The title compound, this compound, with its defined stereochemistry and functional groups, serves as a key intermediate in the synthesis of various pharmaceutical agents. This protocol outlines a straightforward and efficient synthesis from (R)-alaninol, a chiral precursor derived from the natural amino acid (R)-alanine. The synthesis involves the initial protection of the amine as a benzylamine, followed by a cyclization step to form the morpholine ring.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process starting from (R)-alaninol. The first step is the reductive amination of (R)-alaninol with benzaldehyde to yield (R)-2-(benzylamino)propan-1-ol. The second step involves the cyclization of the N-benzylated intermediate to form the final morpholine product.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (R)-2-(Benzylamino)propan-1-ol
This procedure details the N-benzylation of (R)-alaninol via reductive amination with benzaldehyde.
Materials:
-
(R)-Alaninol
-
Benzaldehyde
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄) or Anhydrous magnesium sulfate (MgSO₄) followed by NaBH₄
-
3 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) for drying
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Method A (One-pot reductive amination):
-
To a round-bottom flask, add (R)-alaninol (1.0 eq) and benzaldehyde (1.0 eq) in methanol.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (3.0 eq) portion-wise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the careful addition of water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography (Hexanes:Ethyl Acetate gradient) to afford (R)-2-(benzylamino)propan-1-ol.[1]
Method B (Stepwise imine formation and reduction):
-
Dissolve (S)-2-Amino-1-propanol (1.0 eq), benzaldehyde (1.1 eq), and anhydrous magnesium sulfate (3.0 eq) in dichloromethane.
-
Stir the reaction at 25 °C for 19 hours.
-
Filter the reaction mixture and concentrate to obtain the crude imine as a yellow solid.
-
Dissolve the residue in methanol and cool to 0 °C.
-
Add sodium borohydride (1.2 eq) in batches.
-
Continue stirring at 25 °C for 18 hours.
-
Concentrate the reaction mixture and carefully quench with 3M aqueous hydrochloric acid.
-
Extract the aqueous phase with ether (4 x volumes).
-
Cool the aqueous phase to 0 °C and adjust the pH to 11-12 with sodium hydroxide pellets.
-
Extract the aqueous phase with dichloromethane, combine the organic phases, and dry with anhydrous magnesium sulfate.
-
Filter and concentrate to yield the target product.[1]
Table 1: Summary of Quantitative Data for Step 1
| Parameter | Method A | Method B |
| Starting Material | (R)-Alaninol | (S)-2-Amino-1-propanol |
| Reagents | Benzaldehyde, NaBH₄ | Benzaldehyde, MgSO₄, NaBH₄ |
| Solvent | Methanol | Dichloromethane, Methanol |
| Yield | ~86% | ~60% |
| Purity | To be determined by analysis | To be determined by analysis |
Step 2: Synthesis of this compound
Materials:
-
(R)-2-(Benzylamino)propan-1-ol
-
1-Bromo-2-chloroethane (or a similar C2 synthon like 2-(2-chloroethoxy)ethanol)
-
A suitable base (e.g., Potassium carbonate, Sodium hydride)
-
A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure (General):
-
To a solution of (R)-2-(benzylamino)propan-1-ol (1.0 eq) in a suitable anhydrous solvent (e.g., DMF), add a base (e.g., Potassium carbonate, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-chloroethane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Table 2: Summary of Expected Quantitative Data for Step 2 (Hypothetical)
| Parameter | Value |
| Starting Material | (R)-2-(Benzylamino)propan-1-ol |
| Reagents | 1-Bromo-2-chloroethane, Base |
| Solvent | DMF or Acetonitrile |
| Expected Yield | 40-70% (variable) |
| Expected Purity | >95% after purification |
Characterization Data
The final product and intermediates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
This application note provides a detailed protocol for the synthesis of this compound from the chiral precursor (R)-alaninol. The described two-step synthesis offers a practical and accessible route for researchers in the field of medicinal chemistry and drug development. While the N-benzylation step is well-documented, the subsequent cyclization requires optimization to achieve high yields consistently. The provided general procedure for the cyclization serves as a starting point for further methods development. The successful synthesis and purification of the title compound will provide a valuable building block for the creation of novel and complex molecular entities with potential therapeutic applications.
References
Enantioselective Synthesis of Biologically Active Compounds with Morpholine Auxiliaries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of biologically active compounds utilizing morpholine auxiliaries. The morpholine moiety is a prevalent scaffold in medicinal chemistry, often contributing to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its use as a chiral auxiliary provides an effective strategy for controlling stereochemistry during synthesis, a critical aspect in the development of safe and efficacious pharmaceuticals.[3][4][5]
This guide will focus on the synthesis of two prominent drugs, Rivaroxaban and Aprepitant, where the morpholine unit is integral to their structure and activity. Furthermore, it will detail key enantioselective methodologies that employ morpholine auxiliaries, including aldol reactions, allylic alkylations, and asymmetric hydrogenations.
Enantioselective Synthesis of Rivaroxaban
Rivaroxaban, marketed as Xarelto, is a direct oral anticoagulant that functions by selectively inhibiting Factor Xa in the coagulation cascade.[1][6][7][8] Its synthesis involves the stereospecific formation of an oxazolidinone core, with a morpholinone-substituted phenyl group being a key building block.
Signaling Pathway of Rivaroxaban
Rivaroxaban directly binds to and inhibits both free and prothrombinase-bound Factor Xa, thereby interrupting the intrinsic and extrinsic pathways of the coagulation cascade. This action prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), ultimately leading to a reduction in fibrin formation and thrombus development.[1][6][7][8]
Caption: Mechanism of action of Rivaroxaban.
Experimental Protocol: Synthesis of Rivaroxaban Intermediate
A key step in the synthesis of Rivaroxaban involves the reaction of 4-(4-aminophenyl)morpholin-3-one with (R)-epichlorohydrin. The following is a representative protocol:
Materials:
-
4-(4-aminophenyl)morpholin-3-one
-
(R)-epichlorohydrin
-
Ethanol
-
Water
Procedure:
-
A mixture of 4-(4-aminophenyl)-3-morpholinone and (R)-epichlorohydrin is prepared in a solvent system of ethanol and water.
-
The reaction mixture is heated to reflux and stirred for a specified period, typically monitored by Thin Layer Chromatography (TLC) for completion.
-
Upon completion, the reaction is cooled, and the resulting intermediate, (S)-4-(4-((2-hydroxy-3-aminopropyl)amino)phenyl)morpholin-3-one, can be isolated. In some procedures, this intermediate is carried forward without isolation.[9][10]
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[5]
Note: Subsequent steps involve cyclization to form the oxazolidinone ring and coupling with 5-chlorothiophene-2-carbonyl chloride to yield Rivaroxaban.[9][10]
Quantitative Data for Rivaroxaban Synthesis
| Step | Starting Materials | Product | Yield | Purity (HPLC) | Reference |
| Coupling and Cyclization | 4-(4-aminophenyl)-3-morpholinone, (R)-epichlorohydrin | Rivaroxaban | ~58% | >99% | [9] |
| Goldberg Coupling Route | (R)-epichlorohydrin, bromobenzene | Rivaroxaban | 39% | - | [11] |
| Cycloaddition Route | (R)-epichlorohydrin, 4-(morpholin-3-one)phenyl isocyanate | Rivaroxaban | 22% | - | [12] |
Enantioselective Synthesis of Aprepitant
Aprepitant (Emend®) is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The synthesis of Aprepitant relies on the stereocontrolled construction of a morpholine core with three contiguous stereocenters.
Signaling Pathway of Aprepitant
Aprepitant acts by blocking the binding of substance P, a neuropeptide, to the NK1 receptors in the central nervous system. This inhibition prevents the downstream signaling cascade that leads to the emetic (vomiting) reflex. In cancer cells, blocking the NK1 receptor with aprepitant has been shown to inhibit signaling pathways such as PI3K/Akt/NF-κB, leading to reduced cell proliferation and induction of apoptosis.[9][13][14]
Caption: Mechanism of action of Aprepitant.
Experimental Protocol: Key Step in Aprepitant Synthesis
A crucial step in an efficient synthesis of Aprepitant involves a crystallization-induced dynamic resolution to obtain an enantiopure oxazinone intermediate.[15] Another key transformation is the stereoselective reduction of a ketone followed by in-situ alkylation.
Materials:
-
3,5-bis(trifluoromethyl)acetophenone
-
(1S,2R)-cis-1-aminoindan-2-ol
-
Dichloro(p-cymene)Ru(II) dimer
-
Formic acid/triethylamine azeotrope (5:2)
-
Toluene
Procedure:
-
A solution of the chiral ligand, (1S,2R)-cis-1-aminoindan-2-ol, and the ruthenium catalyst precursor, dichloro(p-cymene)Ru(II) dimer, is prepared in a suitable solvent like toluene.
-
The catalyst is activated, and then 3,5-bis(trifluoromethyl)acetophenone is added.
-
The asymmetric transfer hydrogenation is carried out using a formic acid/triethylamine azeotrope as the hydrogen source at a controlled temperature.
-
The reaction progress is monitored by HPLC until the desired conversion is achieved.
-
The resulting chiral alcohol, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, is isolated. The enantiomeric excess can be enhanced through crystallization, for example, by forming an inclusion complex with DABCO.[15]
Quantitative Data for Aprepitant Synthesis
| Step | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Transfer Hydrogenation | 3,5-bis(trifluoromethyl)acetophenone | (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol | - | 90-92% (initial) | [15] |
| Crystallization-Induced Dynamic Resolution | Racemic N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one | (S)-(+)-N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one | high | >98% | [16] |
General Protocols for Enantioselective Reactions with Morpholine Auxiliaries
Enantioselective Aldol Reaction
Morpholine amides can serve as effective chiral auxiliaries in enantioselective aldol reactions, for example, when mediated by (Ipc)₂BOTf.[17]
Caption: Workflow for an enantioselective aldol reaction.
Experimental Protocol:
-
To a solution of the morpholine amide in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), a base (e.g., triethylamine) is added.
-
The chiral boron reagent, such as d-(Ipc)₂BOTf, is added dropwise, and the mixture is stirred to allow for enolization.
-
The aldehyde is then added, and the reaction is stirred at low temperature until completion (monitored by TLC).
-
The reaction is quenched, for example, with a phosphate buffer, and warmed to room temperature.
-
The product is extracted, and the organic layers are combined, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired β-hydroxy morpholine amide.[17]
Quantitative Data for Enantioselective Aldol Reactions: [16][17]
| Morpholine Amide Substrate | Aldehyde | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |
| N-propionyl morpholine | Propionaldehyde | >98:2 | >99% | 85% |
| N-acetyl-α-bromo morpholine | Propionaldehyde | 95:5 | 96% | 75% |
Iridium-Catalyzed Asymmetric Allylic Alkylation
Morpholine ketene aminals can be used as amide enolate surrogates in iridium-catalyzed asymmetric allylic alkylation to produce γ,δ-unsaturated β-substituted morpholine amides with high enantiomeric excess.[18][19]
Experimental Protocol:
-
An iridium catalyst precursor, such as [Ir(COD)Cl]₂, and a chiral ligand are dissolved in an appropriate solvent (e.g., THF) in a glovebox.
-
The morpholine ketene aminal and the allylic carbonate are added to the catalyst solution.
-
The reaction is stirred at a specific temperature for a set duration.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford the enantiomerically enriched product.
Quantitative Data for Asymmetric Allylic Alkylation: [18]
| Allylic Carbonate | Morpholine Ketene Aminal | Yield | Enantiomeric Excess (ee) |
| Cinnamyl carbonate | (E)-1-(morpholino)prop-1-ene | 92% | 95% |
| (E)-hex-2-en-1-yl carbonate | (E)-1-(morpholino)prop-1-ene | 85% | 91% |
Asymmetric Hydrogenation for Chiral Morpholine Synthesis
Asymmetric hydrogenation of dehydromorpholines provides a direct route to chiral 2-substituted morpholines with high enantioselectivity, often using a rhodium complex with a large bite angle ligand.
Experimental Protocol:
-
In a glovebox, the dehydromorpholine substrate, the rhodium catalyst, and the chiral ligand are placed in a vial.
-
Anhydrous and degassed solvent (e.g., dichloromethane) is added.
-
The vial is placed in an autoclave, which is then purged with hydrogen gas.
-
The reaction is stirred under hydrogen pressure at a specified temperature for a certain time.
-
After releasing the pressure, the solvent is evaporated, and the residue is purified by column chromatography.
Quantitative Data for Asymmetric Hydrogenation:
| Dehydromorpholine Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) |
| 2-phenyl-5,6-dihydromorpholine | [Rh(COD)₂]BF₄ / SKP | >99% | 99% |
| 2-(4-chlorophenyl)-5,6-dihydromorpholine | [Rh(COD)₂]BF₄ / SKP | >99% | 98% |
Synthesis of Linezolid
Linezolid is an oxazolidinone antibiotic where the morpholine ring is a key component of its structure. Its synthesis often involves the reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin, followed by cyclization and further functionalization.[20][21][22][23]
Experimental Protocol Outline:
-
Coupling: 3-fluoro-4-morpholinylaniline is reacted with (R)-epichlorohydrin.[20]
-
Cyclization: The resulting amino alcohol is cyclized to form the oxazolidinone ring, often using a carbonylating agent like carbonyldiimidazole.[20]
-
Functionalization: The chloromethyl group on the oxazolidinone is converted to an aminomethyl group, which is then acetylated to yield Linezolid.[21][22]
Quantitative Data for Linezolid Synthesis: [22][23]
| Key Intermediate | Overall Yield | Purity |
| (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | ~90% | High |
This document provides a foundational understanding and practical protocols for the enantioselective synthesis of biologically active compounds using morpholine auxiliaries. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.
References
- 1. The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 6. Rivaroxaban - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. mdpi.com [mdpi.com]
- 10. US20170267669A1 - Process for the Preparation of Rivaroxaban - Google Patents [patents.google.com]
- 11. A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the Role of Neurokinin-1 Receptor Inhibition Using Aprepitant in the Apoptotic Cell Death through PI3K/Akt/NF-κB Signal Transduction Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 21. asianpubs.org [asianpubs.org]
- 22. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Dopamine Receptor Antagonists Using (r)-(4-Benzylmorpholin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (r)-(4-Benzylmorpholin-3-yl)methanol as a key chiral building block in the synthesis of potent and selective dopamine receptor antagonists, particularly targeting the D4 subtype. The methodologies outlined are based on established synthetic strategies and aim to guide researchers in the development of novel therapeutic agents for neurological and psychiatric disorders.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors, is a significant target for the treatment of conditions such as schizophrenia, Parkinson's disease, and substance abuse.[1] The development of selective D4 receptor antagonists has been a major focus of medicinal chemistry. Chiral morpholine scaffolds have emerged as privileged structures in the design of such antagonists, offering a desirable pharmacokinetic profile and potent receptor binding.[1][2][3]
Specifically, the use of enantiomerically pure building blocks like this compound allows for the stereoselective synthesis of antagonists, which is crucial for optimizing efficacy and minimizing off-target effects. This document details the synthetic pathways, experimental procedures, and structure-activity relationship (SAR) data for a series of dopamine D4 receptor antagonists derived from this chiral morpholine precursor.
Synthetic Strategy Overview
The general synthetic approach involves a multi-step sequence starting from the commercially available this compound. The core strategy is to introduce diversity at two key positions: the morpholine nitrogen and the hydroxyl group of the methanol moiety. This allows for the exploration of the structure-activity landscape and the optimization of potency, selectivity, and pharmacokinetic properties.
A typical synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for dopamine receptor antagonists.
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of related chiral morpholine analogs.[1][2] Researchers should adapt these protocols based on the specific properties of their substrates and reagents.
Protocol 1: O-Alkylation of this compound via Mitsunobu Reaction
This protocol describes the formation of an ether linkage at the hydroxymethyl position.
Materials:
-
This compound
-
Aryl alcohol (ArOH)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave synthesis vials (if using microwave irradiation)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aryl alcohol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the solution.
-
The reaction can be stirred at room temperature until completion (monitored by TLC or LC-MS) or heated under microwave irradiation (e.g., 180 °C) to accelerate the reaction.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl ether intermediate.
Protocol 2: N-Debenzylation
This step removes the benzyl protecting group from the morpholine nitrogen.
Materials:
-
N-benzyl protected morpholine intermediate from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H2)
Procedure:
-
Suspend the N-benzyl protected morpholine intermediate in methanol.
-
Purge the reaction flask with an inert gas (e.g., argon).
-
Carefully add 10% Pd/C (catalytic amount, e.g., 10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).[2]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated secondary morpholine. The crude product is often used in the next step without further purification.
Protocol 3: N-Alkylation/Reductive Amination
This final step introduces the desired substituent on the morpholine nitrogen to generate the final antagonist.
Method A: N-Alkylation
Materials:
-
Secondary morpholine intermediate from Protocol 2
-
Alkyl or benzyl halide (e.g., 4-chlorobenzyl bromide)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
Suspend the secondary morpholine intermediate (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (e.g., 5 eq) and the desired alkyl or benzyl halide (1.0 eq).[2]
-
Heat the reaction mixture (e.g., under microwave conditions at 120 °C for 10 minutes) until completion.[2]
-
After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the final compound.
Method B: Reductive Amination
Materials:
-
Secondary morpholine intermediate from Protocol 2
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB) or polymer-bound cyanoborohydride
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the secondary morpholine intermediate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCM.
-
Add a catalytic amount of acetic acid.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction at room temperature until completion.[1]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Dopamine Receptor Signaling
The synthesized antagonists are designed to inhibit the signaling of D2-like dopamine receptors, which are coupled to Gi/Go proteins. This inhibition leads to a decrease in the downstream effects mediated by these receptors.
Caption: Inhibitory action on the D4 receptor signaling pathway.
Structure-Activity Relationship (SAR) Data
The following tables summarize the binding affinities (Ki) of a series of chiral morpholine analogs at the human dopamine D4 receptor. This data highlights the impact of substitutions at the morpholine nitrogen (R1) and the ether linkage (R2) on receptor affinity.
Table 1: Effect of N-Substituent (R1) on D4 Receptor Affinity
| Compound | R1 Group | R2 Group | Ki (nM) | cLogP |
| 4a | 4-Chlorobenzyl | Phenyl | 42 | 3.73 |
| 4b | 3,4-Dimethylbenzyl | Phenyl | 12.3 | - |
| 4d | Naphthylmethyl | Phenyl | 17.8 | - |
| ML398 | 4-Chlorobenzyl | Phenethyl | 36 | 5.10 |
Data adapted from literature for analogous (S)-morpholine derivatives.[1][2]
Table 2: Effect of Ether Substituent (R2) on D4 Receptor Affinity
| Compound | R1 Group | R2 Group | Ki (nM) |
| 4aa | 6-Fluoro-1H-indol-3-ylmethyl | 6-Chloropyridin-2-yl | 2.2 |
| 4dd | 6-Fluoro-1H-indol-3-ylmethyl | 6-Methoxypyridin-2-yl | 5.4 |
| 4ee | 6-Fluoro-1H-indol-3-ylmethyl | 6-Fluoropyridin-2-yl | 5.2 |
Data adapted from literature for analogous (S)-morpholine derivatives.[1]
Conclusion
This compound is a valuable and versatile chiral starting material for the synthesis of potent and selective dopamine D4 receptor antagonists. The synthetic protocols provided herein offer a robust framework for the generation of diverse libraries of compounds for further biological evaluation. The SAR data from analogous series underscores the importance of systematic modification of the morpholine N-substituent and the ether side chain to achieve high affinity and desirable physicochemical properties. These application notes serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery aimed at developing novel therapeutics for dopamine-related CNS disorders.
References
- 1. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Derivatisierung des primären Alkohols in (R)-(4-Benzylmorpholin-3-yl)methanol: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung der primären Alkoholgruppe von (R)-(4-Benzylmorpholin-3-yl)methanol, einem vielseitigen chiralen Baustein, der in der medizinischen Chemie und der Arzneimittelentwicklung von Bedeutung ist. Die hier beschriebenen Methoden umfassen Veresterung, Veretherung und Carbamatbildung und erweitern die molekulare Vielfalt für das Screening von Wirkstoffen und die Untersuchung von Struktur-Wirkungs-Beziehungen.
This compound ist ein wertvolles Zwischenprodukt für die Synthese komplexerer Moleküle.[1] Die Derivatisierung seiner primären Hydroxylgruppe ermöglicht die systematische Modifikation seiner physikochemischen und pharmakokinetischen Eigenschaften.
Anwendungsbereiche der Derivate
Die Modifikation der primären Alkoholgruppe in this compound kann zu Verbindungen mit vielfältigen Anwendungen führen:
-
Ester-Derivate: Die Acylierung der Hydroxylgruppe kann die Lipophilie erhöhen und so die Zellmembranpermeabilität verbessern. Ester können auch als Prodrugs fungieren, die in vivo hydrolysiert werden, um den aktiven Wirkstoff freizusetzen. Acylierte Verbindungen finden breite Anwendung in der Lebensmittel- und Pharmaindustrie.[2]
-
Ether-Derivate: Etherbindungen sind im Allgemeinen metabolisch stabiler als Esterbindungen, was zu einer längeren Halbwertszeit in vivo führen kann. Etherderivate sind in einer Vielzahl von pharmazeutischen Verbindungen zu finden.[3]
-
Carbamat-Derivate: Die Carbamat-Funktionalität ist ein wichtiger Baustein in der medizinischen Chemie und kommt in vielen zugelassenen Medikamenten vor. Carbamate können als Peptid-Bioisostere fungieren und an Wasserstoffbrückenbindungen mit biologischen Zielstrukturen beteiligt sein.[4][5]
Quantitative Datenübersicht
Die folgende Tabelle fasst repräsentative quantitative Daten für die Derivatisierungsreaktionen zusammen. Bitte beachten Sie, dass die genauen Ausbeuten von den spezifischen Reaktionsbedingungen und dem verwendeten Substrat abhängen können.
| Derivatisierungstyp | Reagenzien | Lösungsmittel | Typische Reaktionszeit | Typische Ausbeute (%) |
| Veresterung | ||||
| Acetylierung | Essigsäureanhydrid, Pyridin | Dichlormethan (DCM) | 2 - 4 Stunden | 85 - 95 |
| Benzoylierung | Benzoylchlorid, Triethylamin | Dichlormethan (DCM) | 3 - 6 Stunden | 80 - 90 |
| Veretherung | ||||
| Methylierung | Natriumhydrid, Methyliodid | Tetrahydrofuran (THF) | 12 - 24 Stunden | 70 - 85 |
| Benzylierung | Natriumhydrid, Benzylbromid | Dimethylformamid (DMF) | 12 - 24 Stunden | 75 - 90 |
| Carbamatbildung | ||||
| Phenylcarbamat | Phenylisocyanat, Triethylamin | Dichlormethan (DCM) | 1 - 3 Stunden | 90 - 98 |
| tert-Butylcarbamat | Di-tert-butyldicarbonat (Boc₂O), DMAP | Dichlormethan (DCM) | 12 - 24 Stunden | 80 - 95 |
Experimentelle Protokolle
Hier werden detaillierte Protokolle für die Schlüssel-Derivatisierungsreaktionen bereitgestellt.
Protokoll 1: Veresterung (Acetylierung)
Dieses Protokoll beschreibt die Synthese von (R)-(4-Benzylmorpholin-3-yl)methylacetat.
Materialien:
-
This compound
-
Essigsäureanhydrid
-
Pyridin
-
Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung
-
Wasserfreies Magnesiumsulfat
-
Rundkolben, Magnetrührer, Tropftrichter, Scheidetrichter
Durchführung:
-
Lösen Sie this compound (1 Äquiv.) in trockenem DCM in einem Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).
-
Fügen Sie Pyridin (1,5 Äquiv.) hinzu und kühlen Sie die Mischung auf 0 °C in einem Eisbad.
-
Geben Sie langsam Essigsäureanhydrid (1,2 Äquiv.) über einen Tropftrichter zu, während Sie die Temperatur bei 0 °C halten.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit gesättigter Natriumbicarbonatlösung und Wasser.
-
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt bei Bedarf durch Säulenchromatographie auf Kieselgel.
Erwartete spektroskopische Eigenschaften:
-
¹H-NMR: Auftreten eines neuen Singuletts bei ca. 2,1 ppm, das der Acetyl-Methylgruppe entspricht.
-
IR: Auftreten einer starken Carbonyl-Streckschwingung (C=O) bei ca. 1740 cm⁻¹.
-
MS (ESI+): Nachweis des [M+H]⁺-Ions, das dem Molekulargewicht des Acetyl-Derivats entspricht.
Protokoll 2: Veretherung (Williamson-Ethersynthese)
Dieses Protokoll beschreibt die Synthese von (R)-4-Benzyl-3-(methoxymethyl)morpholin. Die Williamson-Ethersynthese ist eine vielseitige Methode zur Herstellung von symmetrischen und unsymmetrischen Ethern.[1][6][7][8][9]
Materialien:
-
This compound
-
Natriumhydrid (60 %ige Dispersion in Mineralöl)
-
Methyliodid
-
Trockenes Tetrahydrofuran (THF)
-
Gesättigte Ammoniumchloridlösung
-
Wasserfreies Natriumsulfat
-
Rundkolben, Magnetrührer, Rückflusskühler, Spritze
Durchführung:
-
Geben Sie trockenes THF in einen Rundkolben unter inerter Atmosphäre.
-
Fügen Sie vorsichtig Natriumhydrid (1,2 Äquiv.) hinzu.
-
Lösen Sie this compound (1 Äquiv.) in trockenem THF und geben Sie es langsam zur Natriumhydrid-Suspension. Rühren Sie die Mischung bei Raumtemperatur für 30 Minuten.
-
Kühlen Sie die Mischung auf 0 °C und geben Sie langsam Methyliodid (1,5 Äquiv.) hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie sie dann 12-24 Stunden unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung ab und löschen Sie überschüssiges Natriumhydrid vorsichtig durch langsame Zugabe von gesättigter Ammoniumchloridlösung.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).
-
Waschen Sie die kombinierte organische Phase mit Wasser und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt bei Bedarf durch Säulenchromatographie.
Erwartete spektroskopische Eigenschaften:
-
¹H-NMR: Auftreten eines neuen Singuletts bei ca. 3,4 ppm, das der Methoxy-Gruppe entspricht.
-
IR: Verschwinden der breiten O-H-Streckschwingung des Ausgangsmaterials.
-
MS (ESI+): Nachweis des [M+H]⁺-Ions, das dem Molekulargewicht des Methyl-Ether-Derivats entspricht.
Protokoll 3: Carbamatbildung
Dieses Protokoll beschreibt die Synthese von (R)-(4-Benzylmorpholin-3-yl)methylphenylcarbamat. Die Reaktion von Alkoholen mit Isocyanaten ist eine effiziente Methode zur Herstellung von Carbamaten.[10][11]
Materialien:
-
This compound
-
Phenylisocyanat
-
Triethylamin (TEA)
-
Trockenes Dichlormethan (DCM)
-
Rundkolben, Magnetrührer, Spritze
Durchführung:
-
Lösen Sie this compound (1 Äquiv.) und Triethylamin (1,1 Äquiv.) in trockenem DCM in einem Rundkolben unter inerter Atmosphäre.
-
Kühlen Sie die Lösung auf 0 °C.
-
Geben Sie langsam Phenylisocyanat (1,05 Äquiv.) hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 1-3 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt bei Bedarf durch Säulenchromatographie oder Umkristallisation.
Erwartete spektroskopische Eigenschaften:
-
¹H-NMR: Auftreten von neuen aromatischen Signalen des Phenylrings und eines NH-Protons (breites Singulett).
-
IR: Auftreten einer starken Carbonyl-Streckschwingung (C=O) bei ca. 1700 cm⁻¹ und einer N-H-Streckschwingung bei ca. 3300 cm⁻¹.
-
MS (ESI+): Nachweis des [M+H]⁺-Ions, das dem Molekulargewicht des Phenylcarbamat-Derivats entspricht.
Diagramme
Die folgenden Diagramme veranschaulichen die Arbeitsabläufe der beschriebenen Derivatisierungsreaktionen.
References
- 1. jk-sci.com [jk-sci.com]
- 2. rsc.org [rsc.org]
- 3. Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-benzylmorpholine-3-carboxylate | C13H17NO3 | CID 22309117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Catalytic Hydrogenation and N-Debenzylation of (R)-(4-Benzylmorpholin-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for the N-debenzylation of (R)-(4-benzylmorpholin-3-yl)methanol via catalytic hydrogenation to produce (R)-morpholin-3-yl)methanol. (R)-morpholin-3-yl)methanol is a valuable chiral building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs)[1][2][3]. The N-benzyl protecting group is commonly used for amines and its removal is a critical step in many synthetic pathways[4]. Catalytic hydrogenation using palladium-based catalysts is a highly effective and widely used method for this transformation[5]. This document outlines two primary methods: classical hydrogenation with hydrogen gas and catalytic transfer hydrogenation (CTH) using ammonium formate as a hydrogen donor[6][7].
Reaction Scheme and Mechanism
The N-debenzylation of this compound proceeds via hydrogenolysis. In this reaction, the carbon-nitrogen bond of the benzyl group is cleaved by hydrogen in the presence of a palladium catalyst, typically on a carbon support (Pd/C) or as palladium hydroxide on carbon (Pearlman's catalyst)[5][8]. The reaction yields the debenzylated product, (R)-morpholin-3-yl)methanol, and toluene as a byproduct.
Caption: N-Debenzylation of this compound.
Comparison of Catalytic Systems
Various palladium-based systems can be employed for N-debenzylation. The choice of catalyst and hydrogen source can influence reaction time, efficiency, and selectivity[5]. Pearlman's catalyst (Pd(OH)₂/C) is often preferred for its high activity and selectivity in removing N-benzyl groups, even in the presence of other reducible functionalities like benzyl ethers[8]. A combination of Pd/C and Pd(OH)₂/C has also been reported to enhance reaction rates compared to using either catalyst alone[5].
| Parameter | Protocol 1: Hydrogen Gas | Protocol 2: Transfer Hydrogenation | Reference(s) |
| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium Formate (HCOONH₄) | [6][7][9] |
| Catalyst | 20% Pd(OH)₂/C (Pearlman's Catalyst) | 10% Pd/C | [6][9] |
| Pressure | 1-40 psi (1.2 bar is sufficient) | Atmospheric | [9][10] |
| Temperature | Room Temperature to Reflux | Reflux | [6][7][9] |
| Key Advantage | High purity hydrogen, well-established | No specialized pressure equipment needed | [6][11] |
| Safety Concern | Handling of flammable H₂ gas | Refluxing flammable solvents | [7][11] |
Experimental Protocols
Protocol 1: N-Debenzylation using Hydrogen Gas
This protocol is adapted from a documented synthesis of (3R)-morpholin-3-ylmethanol[9]. It utilizes Pearlman's catalyst and a hydrogen atmosphere.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 207.27 | 1.1 g | 5.31 |
| 20% Pd(OH)₂/C | - | 0.7 g | - |
| Ethanol (EtOH) | 46.07 | 25 mL | - |
| Acetic Acid (AcOH) | 60.05 | 0.5 mL | ~8.7 |
-
Vessel Preparation: Add this compound (1.1 g) and a magnetic stir bar to a hydrogenation flask or a suitable round-bottom flask.
-
Solvent Addition: Dissolve the starting material in ethanol (25 mL).
-
Catalyst and Acid Addition: Carefully add 20% palladium hydroxide on activated carbon (0.7 g) to the solution, followed by acetic acid (0.5 mL)[9]. Safety Note: Palladium on carbon catalysts can be pyrophoric; handle with care in an inert atmosphere if dry, though commercial catalysts are often water-wet[11][12].
-
Hydrogenation Setup: Securely attach the flask to a hydrogenation apparatus. Purge the flask by evacuating the air and refilling with hydrogen gas. Repeat this process 3-5 times.
-
Reaction: Pressurize the vessel to 1.2 bar (~17.4 psi) with hydrogen and stir the reaction mixture vigorously overnight at room temperature[9]. Vigorous stirring is crucial for efficient gas-liquid mixing and reaction progress[10].
-
Monitoring: The reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material[7][13].
-
Work-up (Filtration): Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the catalyst[7][9]. Safety Note: The used catalyst is saturated with hydrogen and highly flammable; do not allow the filter cake to dry in the air[11]. Wash the Celite pad with additional ethanol.
-
Isolation: Combine the filtrates and remove the solvent by evaporation under reduced pressure[9].
-
Purification: For high purity, the residue can be purified using a strong cation exchange (SCX) column. Elute the product with an ammonia-saturated methanol solution[9]. This yields (3R)-morpholin-3-ylmethanol as an oil (Expected yield: ~57%)[9].
Protocol 2: N-Debenzylation via Catalytic Transfer Hydrogenation (CTH)
This protocol is a versatile alternative that avoids the use of pressurized hydrogen gas by using ammonium formate as an in situ hydrogen source[6][7].
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 207.27 | 0.62 g | 3.0 |
| 10% Pd/C | - | 0.62 g | - |
| Anhydrous Ammonium Formate | 63.06 | 0.95 g | 15.0 |
| Dry Methanol (MeOH) | 32.04 | 20 mL | - |
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the this compound (3 mmol) and an equal weight of 10% Pd/C catalyst in dry methanol (20 mL)[6][7].
-
Reagent Addition: While stirring under a nitrogen atmosphere, add anhydrous ammonium formate (15 mmol) in a single portion[6][7].
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC[6][7]. Reactions are often complete within 10-60 minutes[6][7].
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the Pd/C catalyst, washing the pad with additional methanol[6][7].
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to afford the crude product[6]. Further purification can be performed as described in Protocol 1 or by column chromatography.
Analytical Monitoring and Characterization
-
Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress. A suitable mobile phase, such as 10% methanol in dichloromethane with a few drops of ammonium hydroxide, can be used to separate the more polar product from the less polar starting material[6][7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the final product. The key change is the disappearance of the characteristic signals for the benzyl group's aromatic protons (typically ~7.2-7.4 ppm) and the benzylic protons (a singlet or AB quartet around 3.5-4.0 ppm). The final product, (3R)-morpholin-3-ylmethanol, shows characteristic signals for the morpholine ring protons[9][13].
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product (C₅H₁₁NO₂, MW: 117.15) and the disappearance of the starting material (C₁₂H₁₇NO₂, MW: 207.27)[2][13].
Experimental Workflow Visualization
Caption: General workflow for catalytic N-debenzylation.
References
- 1. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 9. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing (r)-(4-Benzylmorpholin-3-yl)methanol in the Multi-Step Synthesis of Aprepitant
Introduction
(r)-(4-Benzylmorpholin-3-yl)methanol is a valuable chiral building block in multi-step organic synthesis, particularly in the pharmaceutical industry for the development of complex bioactive molecules. Its rigid morpholine scaffold and defined stereochemistry make it an ideal starting material for the synthesis of compounds with specific spatial arrangements, which is crucial for their interaction with biological targets. One of the most significant applications of this chiral morpholine derivative is in the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in a multi-step synthesis of Aprepitant.
Application: Chiral Building Block for the Synthesis of Aprepitant
The synthesis of Aprepitant requires the precise construction of a morpholine core with three contiguous stereocenters. This compound serves as a key precursor to establish the initial stereochemistry, which is then elaborated through a series of stereoselective reactions to yield the final drug substance. The benzyl protecting group on the morpholine nitrogen is crucial for directing certain reactions and can be removed at a later stage.
The overall synthetic strategy involves the conversion of this compound into a key morpholin-2-one intermediate. This intermediate then undergoes a series of transformations to introduce the required substituents with the correct stereochemistry, ultimately leading to Aprepitant.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of Aprepitant starting from a derivative of this compound.
| Step | Reaction | Key Reagents and Conditions | Product | Yield (%) |
| 1 | Oxidation | Swern or Dess-Martin oxidation | (R)-4-benzyl-3-formylmorpholine | ~90% |
| 2 | Condensation | 4-Fluorophenylmagnesium bromide, THF | (R)-4-benzyl-3-((S)-(4-fluorophenyl)(hydroxy)methyl)morpholine | High |
| 3 | Cyclization & Acetalization | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, Lewis Acid (e.g., BF₃·OEt₂) | (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-benzylmorpholine | Good |
| 4 | Debenzylation | Catalytic hydrogenation (e.g., Pd/C, H₂) | (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine | High |
| 5 | N-Alkylation | 3-(Chloromethyl)-1,2,4-triazolin-5-one, K₂CO₃, DMF | Aprepitant | 99%[4] |
Experimental Protocols
Step 1: Oxidation of this compound
This step converts the primary alcohol of the starting material into an aldehyde, which is a key intermediate for the introduction of the 4-fluorophenyl group.
Methodology:
-
To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in DCM.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-4-benzyl-3-formylmorpholine.
Step 2: Stereoselective Addition of 4-Fluorophenyl Grignard Reagent
This step introduces the 4-fluorophenyl group with the desired (S) stereochemistry at the newly formed chiral center.
Methodology:
-
Prepare the Grignard reagent by adding a solution of 1-bromo-4-fluorobenzene (1.2 eq) in anhydrous tetrahydrofuran (THF) to magnesium turnings (1.3 eq).
-
Cool the solution of (R)-4-benzyl-3-formylmorpholine (1.0 eq) in anhydrous THF to -78 °C.
-
Add the freshly prepared 4-fluorophenylmagnesium bromide solution dropwise to the aldehyde solution.
-
Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel to obtain (R)-4-benzyl-3-((S)-(4-fluorophenyl)(hydroxy)methyl)morpholine.
Step 3: Cyclization and Diastereoselective Acetalization
This crucial step forms the core morpholine acetal structure of Aprepitant with the correct stereochemistry.[4][5]
Methodology:
-
To a solution of the diol from Step 2 (1.0 eq) and (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (1.1 eq) in anhydrous toluene, add a catalytic amount of a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) at 0 °C.[6]
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The desired diastereomer can be isolated and purified through crystallization-induced asymmetric transformation.[5]
Step 4: N-Debenzylation
Removal of the benzyl protecting group is necessary to allow for the subsequent alkylation with the triazolone side chain.
Methodology:
-
Dissolve the protected morpholine from Step 3 in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate to obtain the debenzylated morpholine intermediate.
Step 5: N-Alkylation with 3-(Chloromethyl)-1,2,4-triazolin-5-one
This is the final step in the synthesis of Aprepitant, where the triazolone side chain is attached to the morpholine nitrogen.[4]
Methodology:
-
To a solution of the debenzylated morpholine intermediate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 3-(Chloromethyl)-1,2,4-triazolin-5-one (1.1 eq).[1]
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Aprepitant. A 99% yield has been reported for this alkylation step.[4]
Visualizations
Synthetic Pathway of Aprepitant
Caption: Synthetic pathway for Aprepitant starting from this compound.
Experimental Workflow for Aprepitant Synthesis
References
- 1. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 2. (2R,3S)-2-{(1R)-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHOXY}-3-(4-FLUOROPHENYL)MORPHOLINE HYDROCHLORIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
Application Notes & Protocols: Michael Addition Reactions Involving Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and application notes for Michael addition reactions involving morpholine and its derivatives. The protocols cover both the use of morpholine as a nucleophile in intermolecular additions and the application of intramolecular Michael additions for the synthesis of complex morpholine scaffolds, which are crucial in medicinal chemistry.
Introduction: The Michael Addition in Morpholine Chemistry
The Michael addition, or conjugate 1,4-addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis[1][2]. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor)[2][3].
Morpholine and its derivatives are prevalent structural motifs in a vast number of FDA-approved drugs and biologically active compounds, prized for their favorable physicochemical properties and ability to form key interactions with biological targets[4][5]. The Michael addition provides a powerful and versatile strategy for both synthesizing substituted morpholine rings and for functionalizing molecules with the morpholine moiety, making it an indispensable tool for drug discovery and development[6].
General Experimental Workflow
A typical Michael addition reaction follows a standardized workflow from setup to analysis. The specific conditions, catalysts, and purification methods will vary depending on the substrates and desired outcome.
Caption: General workflow for a Michael addition experiment.
Protocol 1: Intermolecular Aza-Michael Addition of Morpholine to α,β-Unsaturated Carbonyls
This protocol describes the direct addition of morpholine (a secondary amine) to an activated alkene, such as an α,β-unsaturated ketone. This method is fundamental for introducing the morpholine moiety into a target molecule. The use of microwave irradiation in the presence of water has been shown to dramatically accelerate this reaction[7].
Detailed Experimental Protocol
Reaction Setup:
-
To a 20 mL Teflon microwave vessel, add the Michael acceptor (e.g., benzalacetophenone, 5 mmol, 1.0 eq), morpholine (5.5 mmol, 1.1 eq), and distilled water (10 mmol, 2.0 eq)[7].
-
Seal the vessel and place it in a commercial microwave reactor.
Reaction Conditions:
-
Irradiate the mixture at a suitable power (e.g., 200-300 W) to maintain a consistent temperature (e.g., 80-100°C).
-
The reaction time is typically short, ranging from 2 to 10 minutes[7].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
Work-up and Purification:
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 1,4-adduct.
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the vinyl proton signals and the appearance of new aliphatic proton signals in the NMR spectrum are indicative of a successful reaction.
Data Summary
The following table summarizes representative results for the Michael addition of secondary amines to various Michael acceptors under microwave irradiation in water[7].
| Entry | Michael Donor | Michael Acceptor | Time (min) | Yield (%) |
| 1 | Morpholine | Benzalacetophenone | 2 | 98 |
| 2 | Morpholine | Ethyl Cinnamate | 10 | 90 |
| 3 | Morpholine | Methyl Crotonate | 5 | 95 |
| 4 | Piperidine | Benzalacetophenone | 2 | 98 |
Protocol 2: Intramolecular Oxa-Michael Addition for Substituted Morpholine Synthesis
A sophisticated strategy for synthesizing complex, substituted morpholines involves an intramolecular Michael addition. In this key ring-forming step, a tethered alcohol attacks an α,β-unsaturated ester to form the morpholine core. This approach is highly valuable for generating sp³-rich scaffolds for drug discovery[8].
Caption: Intramolecular oxa-Michael addition strategy.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of 2,5-disubstituted morpholines[8].
Reaction Setup:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the linear precursor (e.g., N-alkylated amino alcohol with an ethyl crotonate moiety, 1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
Reagent Addition:
-
Add a solution of potassium tert-butoxide (KOtBu) (1.1 eq) in THF dropwise to the cooled reaction mixture over 10-15 minutes.
Reaction Conditions:
-
Stir the reaction at 0°C.
-
Monitor the cyclization by TLC for the consumption of the starting material. Reaction times can vary, but are often complete within a few hours.
-
Varying the temperature (e.g., -78°C or 25°C) can influence the diastereoselectivity of the ring closure[8].
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting diastereomers by flash column chromatography on silica gel. The ratio of diastereomers (e.g., cis:trans) can be determined by crude ¹H NMR analysis[8].
Data Summary
The table below shows the effect of reaction temperature on the diastereomeric ratio for a representative intramolecular oxa-Michael addition[8].
| Entry | Precursor | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | 9a | KOtBu | THF | 0 | ~1.8 : 1 |
| 2 | 9a | KOtBu | THF | -78 | (Not specified) |
| 3 | 9a | KOtBu | THF | 25 | (Not specified) |
| 4 | 9c/9d | KOtBu | THF | 0 | ~1 : 1 |
Protocol 3: Morpholine-Based Organocatalysis of Michael Additions
Morpholine derivatives can also function as highly efficient organocatalysts. By forming a nucleophilic enamine intermediate with an aldehyde, these catalysts can promote the asymmetric Michael addition to nitroolefins, yielding valuable γ-nitroaldehydes which are precursors to γ-amino acids[9].
Caption: Simplified enamine catalytic cycle for a morpholine-based organocatalyst.
Detailed Experimental Protocol
This protocol is for the synthesis of γ-nitroaldehydes using a morpholine-based organocatalyst[9].
Reaction Setup:
-
In a vial, prepare a solution of the aldehyde (0.11 mmol, 1.0 eq) and the nitroolefin (e.g., nitrostyrene, 0.17 mmol, ~1.5 eq) in isopropanol (iPrOH, 0.380 mL).
-
Cool the mixture to the desired temperature (e.g., -10°C).
Catalyst Addition:
-
Add the morpholine-based organocatalyst (1–5 mol%) to the cooled solution.
-
An additive, such as N-methylmorpholine (1–5 mol%), may also be included[9].
Reaction Conditions:
-
Stir the reaction mixture at -10°C for 24–48 hours.
-
Monitor the reaction by TLC.
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Subject the crude mixture directly to flash column chromatography on silica gel (e.g., 5% → 20% EtOAc in hexane) to yield the purified γ-nitroaldehyde[9].
-
Determine the diastereomeric ratio of the isolated product by ¹H NMR analysis, typically by comparing the integration of the aldehyde proton signals[9].
Data Summary
The following table presents data for the screening of catalysts and conditions for the Michael addition of propanal to trans-β-nitrostyrene[9].
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | syn:anti ratio |
| 1 | I (5) | iPrOH | 40 | 12 | 80 | 88:12 |
| 2 | I (5) | CH₂Cl₂ | 40 | 12 | 60 | 85:15 |
| 3 | I (5) | Toluene | 40 | 12 | 55 | 86:14 |
| 4 | I (1) | iPrOH | -10 | 24 | 95 | 93:7 |
| 5 | II (1) | iPrOH | -10 | 24 | 90 | 20:80 |
References
- 1. benchchem.com [benchchem.com]
- 2. Michael Addition [organic-chemistry.org]
- 3. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (r)-(4-Benzylmorpholin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (r)-(4-Benzylmorpholin-3-yl)methanol synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective strategy to synthesize enantiomerically pure this compound?
A1: A highly effective and commonly employed strategy involves a two-step process:
-
Asymmetric Synthesis of the Precursor: The first step is the enantioselective synthesis of the chiral intermediate, (R)-methyl 4-benzylmorpholine-3-carboxylate. This is typically achieved through catalytic asymmetric reactions that establish the desired stereocenter.
-
Diastereoselective Reduction: The second step involves the reduction of the methyl ester group of the precursor to a primary alcohol. This reduction is carried out using a suitable reducing agent, which must be chosen carefully to avoid side reactions and ensure a high yield of the final product.
Q2: What are the critical factors influencing the yield and enantiomeric excess in the asymmetric synthesis of the (R)-methyl 4-benzylmorpholine-3-carboxylate precursor?
A2: The success of the asymmetric synthesis is primarily dependent on the following factors:
-
Catalyst System: The choice of a chiral catalyst and ligand is paramount for achieving high enantioselectivity.
-
Reaction Conditions: Temperature, solvent, and reactant concentrations must be precisely controlled to optimize both the reaction rate and the stereochemical outcome.
-
Substrate Purity: The purity of the starting materials is crucial, as impurities can poison the catalyst or lead to the formation of byproducts.
Q3: Which reducing agents are recommended for the conversion of (R)-methyl 4-benzylmorpholine-3-carboxylate to this compound, and what are their respective advantages and disadvantages?
A3: The two most common reducing agents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄).
-
Lithium Aluminum Hydride (LiAlH₄):
-
Advantages: It is a very powerful reducing agent capable of reducing esters to primary alcohols with high efficiency and generally good yields.[1][2][3][4]
-
Disadvantages: Its high reactivity makes it non-selective, and it reacts violently with protic solvents, including water and alcohols.[5] It requires anhydrous reaction conditions and careful handling. Over-reduction or side reactions can occur if the reaction is not carefully controlled.
-
-
Sodium Borohydride (NaBH₄):
-
Advantages: It is a milder and more selective reducing agent than LiAlH₄.[1][2] It is more stable and can be used in protic solvents like methanol and ethanol, making the procedure simpler and safer.
-
Disadvantages: It is generally not effective for the reduction of esters unless used in combination with additives or under specific conditions (e.g., high temperatures or with Lewis acid catalysts).[6] The reaction rate is often much slower compared to LiAlH₄.
-
Troubleshooting Guides
Part 1: Asymmetric Synthesis of (R)-methyl 4-benzylmorpholine-3-carboxylate
| Problem | Potential Cause | Troubleshooting Solution |
| Low Enantiomeric Excess (ee) | 1. Inactive or poisoned catalyst. 2. Incorrect catalyst/ligand ratio. 3. Suboptimal reaction temperature. | 1. Ensure the catalyst is fresh and handled under an inert atmosphere. Purify starting materials to remove potential catalyst poisons. 2. Optimize the catalyst to ligand ratio; a slight excess of the ligand may be beneficial. 3. Perform the reaction at lower temperatures to enhance stereoselectivity. |
| Low Yield | 1. Incomplete reaction. 2. Catalyst deactivation. 3. Formation of side products. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Use a higher catalyst loading or add the catalyst in portions. 3. Analyze the crude product to identify side products and adjust reaction conditions (e.g., temperature, solvent) to minimize their formation. |
| Difficult Purification | 1. Presence of closely related impurities. 2. Product instability on silica gel. | 1. Employ high-performance liquid chromatography (HPLC) for purification. 2. Consider using a different stationary phase (e.g., alumina) or recrystallization for purification. |
Part 2: Reduction of (R)-methyl 4-benzylmorpholine-3-carboxylate
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield of this compound | 1. Incomplete reduction of the ester. 2. Over-reduction or side reactions (especially with LiAlH₄). 3. Difficult product isolation. | 1. Increase the equivalents of the reducing agent and/or the reaction time. Monitor the reaction progress carefully. 2. Perform the reaction at a lower temperature (e.g., 0°C or -78°C) and add the reducing agent slowly. 3. Optimize the work-up procedure to ensure complete extraction of the product. Adjust the pH during work-up to ensure the product is in its free base form for extraction into an organic solvent. |
| Formation of Impurities | 1. Cleavage of the N-benzyl group. 2. Racemization of the chiral center. 3. Formation of partially reduced intermediates. | 1. This is a potential side reaction with powerful reducing agents. Using a milder reducing agent or carefully controlling the reaction temperature can mitigate this. 2. While less common during reduction, ensure the work-up conditions are not too harsh (e.g., avoid prolonged exposure to strong acids or bases at high temperatures). 3. Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. |
| Inconsistent Results | 1. Moisture in the reaction. 2. Variable quality of the reducing agent. | 1. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon), especially when using LiAlH₄. Use anhydrous solvents. 2. Use a freshly opened bottle of the reducing agent or titrate it before use to determine its activity. |
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| LiAlH₄ | Anhydrous THF or Diethyl Ether | 0 to reflux | 2 - 16 | 85 - 95 | Requires strictly anhydrous conditions and an inert atmosphere.[7] High reactivity can lead to side reactions if not controlled. |
| NaBH₄ | Methanol or Ethanol | 25 to reflux | 12 - 48 | 60 - 80 | Slower reaction rates.[6] Safer and easier to handle. May require a catalyst or forcing conditions for high conversion of the ester. |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-methyl 4-benzylmorpholine-3-carboxylate
This protocol is a representative example based on common asymmetric synthesis strategies for morpholine derivatives and should be optimized for specific laboratory conditions.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst solution by dissolving the chosen chiral ligand and metal precursor in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Reaction Setup: To a separate, flame-dried reaction vessel under an inert atmosphere, add the starting materials for the morpholine ring formation.
-
Asymmetric Cyclization: Cool the reaction mixture to the optimized temperature (e.g., 0°C or -20°C) and add the prepared catalyst solution dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction as appropriate for the chosen catalyst system. Extract the product into a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal under reduced pressure, purify the crude product by flash column chromatography on silica gel to obtain pure (R)-methyl 4-benzylmorpholine-3-carboxylate.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Protocol 2: High-Yield Reduction of (R)-methyl 4-benzylmorpholine-3-carboxylate with LiAlH₄
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the LiAlH₄ suspension to 0°C using an ice bath. Dissolve (R)-methyl 4-benzylmorpholine-3-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of a 15% aqueous solution of sodium hydroxide, and then more water. This should result in the formation of a granular precipitate of aluminum salts.
-
Work-up and Isolation: Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Visualizations
Caption: Figure 1: Experimental Workflow for the Synthesis.
References
- 1. orgosolver.com [orgosolver.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Chiral Morpholine Alcohols
Welcome to the technical support center for the purification of chiral morpholine alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying chiral morpholine alcohols?
A1: The primary methods for purifying chiral morpholine alcohols are:
-
Chromatographic Techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful for separating enantiomers.[1][2] Achiral silica gel chromatography is also frequently used to separate diastereomers.[3]
-
Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic morpholine alcohol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.[4]
-
Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes to selectively acylate one enantiomer of the morpholine alcohol, allowing for the separation of the acylated and unreacted enantiomers.[5][6]
-
Dynamic Kinetic Resolution (DKR): An advanced version of EKR, DKR combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, which can theoretically lead to a 100% yield of the desired enantiomer.[7][8]
Q2: I am synthesizing a substituted morpholine and obtaining a mixture of diastereomers. How can I separate them?
A2: Separation of diastereomeric morpholines is commonly achieved using standard silica gel column chromatography.[3] The different spatial arrangements of the substituents in diastereomers lead to different physical properties, including their affinity for the stationary phase, which allows for their separation. The choice of eluent is crucial for achieving good separation.
Q3: My chiral HPLC analysis shows poor resolution of the morpholine alcohol enantiomers. What can I do to improve it?
A3: Improving resolution in chiral HPLC can be approached by optimizing several parameters:
-
Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide columns are often effective for a wide range of compounds.[9]
-
Mobile Phase Composition: The type and ratio of organic modifiers (e.g., isopropanol, ethanol, acetonitrile) and additives (e.g., acids like trifluoroacetic acid for basic analytes, or bases like diethylamine for acidic analytes) can significantly impact selectivity.[9][10]
-
Temperature: Lowering the column temperature can sometimes enhance the enantioselectivity of the separation.[9]
-
Flow Rate: Reducing the flow rate may improve resolution, although it will increase the analysis time.
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for purifying chiral morpholine alcohols?
A4: SFC offers several advantages over traditional HPLC for chiral purifications:
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to shorter run times.[11]
-
Reduced Solvent Consumption: Using supercritical CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents, making it a "greener" technique.[11][12]
-
Simplified Post-Purification: The CO2 evaporates upon depressurization, simplifying the isolation of the purified compound.[11]
-
Different Selectivity: SFC can sometimes provide better separation for compounds that are difficult to resolve by HPLC.[13]
Troubleshooting Guides
Chiral HPLC & SFC Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).[1][9] |
| Suboptimal mobile phase. | Systematically vary the organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its concentration. Add acidic or basic modifiers to improve peak shape and selectivity, especially for ionizable morpholine derivatives.[2][10] | |
| Poor peak shape (tailing) | Secondary interactions with the stationary phase (e.g., silanol groups).[14] | Add a competitive amine (e.g., diethylamine) to the mobile phase to block active sites on the silica support.[9] |
| Column contamination. | Flush the column with a strong solvent to remove contaminants.[15] | |
| Mobile phase pH is close to the pKa of the morpholine alcohol. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[16] | |
| High backpressure | Blockage in the system (e.g., column frit, tubing). | Systematically check for blockages by removing components (guard column, then analytical column) to identify the source. Backflush the column if necessary.[15][17] |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the mobile phase or a weaker solvent before injection. | |
| Ghost peaks | Contaminated mobile phase or system.[14] | Use high-purity solvents and additives. Purge the system thoroughly. |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject a blank run to check for carryover. |
Diastereomeric Salt Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization of diastereomeric salts | Poor choice of resolving agent. | Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives for basic morpholines, chiral amines for acidic derivatives). |
| Unsuitable crystallization solvent. | Screen a range of solvents or solvent mixtures to find a system where one diastereomer has significantly lower solubility. | |
| Solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. Try cooling the solution to a lower temperature. | |
| Low yield of the desired diastereomer | The eutectic composition of the diastereomeric mixture limits the maximum yield.[4] | Optimize the stoichiometry of the resolving agent. Perform multiple recrystallization steps, although this may lead to further loss of material. |
| Co-precipitation of both diastereomers. | Adjust the crystallization conditions (e.g., slower cooling rate, different solvent) to improve selectivity. | |
| Difficulty in recovering the free morpholine alcohol | Incomplete reaction during the liberation step. | Ensure complete neutralization of the salt with a strong acid or base. |
| Loss of product during workup. | Optimize the extraction procedure to minimize losses. |
Experimental Protocols
General Protocol for Chiral HPLC Method Development
-
Column Selection: Begin by screening a set of complementary chiral stationary phases. Good starting points for morpholine derivatives include polysaccharide-based columns such as Chiralcel OD-H and Chiralpak AD.
-
Mobile Phase Screening:
-
For normal phase mode, screen mobile phases consisting of a primary solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient might be 5% to 50% alcohol.
-
For reversed-phase mode, use a mobile phase of acetonitrile or methanol with an aqueous buffer.
-
For basic morpholine alcohols, add a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase to improve peak shape.
-
-
Optimization:
-
Once initial separation is observed, optimize the mobile phase composition by making small changes to the modifier percentage.
-
Evaluate the effect of temperature on the separation. A lower temperature often improves resolution.
-
Adjust the flow rate to balance resolution and analysis time.
-
General Protocol for Diastereomeric Salt Resolution
-
Resolving Agent and Solvent Screening:
-
In separate vials, dissolve the racemic morpholine alcohol in a variety of solvents.
-
To each vial, add a solution of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (S)-(+)-camphorsulfonic acid for a basic morpholine).
-
Observe which combinations lead to the formation of a crystalline precipitate.
-
-
Crystallization:
-
Dissolve the racemic morpholine alcohol and the chosen resolving agent (typically in a 1:1 molar ratio) in the optimal solvent at an elevated temperature to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
The enantiomeric purity of the crystallized diastereomer can be checked by chiral HPLC after liberating the free morpholine alcohol.
-
If necessary, recrystallize the diastereomeric salt to improve its purity.
-
-
Liberation of the Enantiopure Morpholine Alcohol:
-
Dissolve the purified diastereomeric salt in a suitable solvent.
-
Add an aqueous solution of a base (e.g., NaOH) or an acid (e.g., HCl) to neutralize the resolving agent and liberate the free morpholine alcohol.
-
Extract the enantiopure morpholine alcohol into an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the final product.
-
Visualizations
Caption: Workflow for the purification of chiral morpholine alcohols via diastereomeric salt resolution.
Caption: Decision tree for troubleshooting poor chiral HPLC separation of morpholine alcohols.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. fagg.be [fagg.be]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Diastereoselectivity with (R)-(4-Benzylmorpholin-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-(4-Benzylmorpholin-3-yl)methanol as a chiral auxiliary in diastereoselective reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in achieving diastereoselectivity?
A1: this compound is a chiral auxiliary, a molecule that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. Its rigid, chiral structure helps to create a biased environment around the reactive center. This steric hindrance favors the approach of a reagent from one direction over the other, leading to the preferential formation of one diastereomer.
Q2: In which types of reactions is this compound typically used?
A2: Chiral amino alcohol auxiliaries like this compound are commonly employed in a variety of carbon-carbon bond-forming reactions where control of stereochemistry is crucial. These include:
-
Asymmetric Aldol Reactions: To control the formation of new stereocenters during the reaction of an enolate with a carbonyl compound.
-
Asymmetric Michael Additions: To direct the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Asymmetric Alkylations: To control the stereoselective alkylation of enolates.
Q3: How is the chiral auxiliary removed after the reaction?
A3: The removal of the this compound auxiliary is a critical step to isolate the desired chiral product. The specific method for cleavage depends on the nature of the linkage between the auxiliary and the product. Common methods include acidic or basic hydrolysis, reductive cleavage (e.g., using a reducing agent like LiAlH₄), or hydrogenolysis to remove the benzyl group.[1] The choice of cleavage condition should be carefully considered to avoid racemization or decomposition of the product.
Troubleshooting Guide
Low Diastereoselectivity (Poor d.r.)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C or lower) can enhance diastereoselectivity by favoring the transition state with the lower activation energy. |
| Inappropriate Solvent | The solvent can significantly influence the conformation of the transition state. Screen a variety of solvents with different polarities and coordinating abilities (e.g., THF, toluene, dichloromethane). |
| Incorrect Stoichiometry of Reagents | The ratio of substrate, base, and electrophile can impact selectivity. Ensure accurate measurement and consider slight adjustments to the stoichiometry. |
| Presence of Water or Other Impurities | Water can interfere with the formation of a well-defined chelated transition state. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
| Suboptimal Lewis Acid or Base | In many reactions involving chiral auxiliaries, a Lewis acid is used to create a rigid chelated intermediate. The choice of Lewis acid (e.g., TiCl₄, SnCl₄, Et₂AlCl) or base (e.g., LDA, LiHMDS) is critical. Experiment with different Lewis acids or bases to find the optimal one for your specific reaction. |
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by TLC or another appropriate analytical technique. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Decomposition of Reactants or Products | The reactants or the product may be unstable under the reaction conditions. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained. Consider if the workup procedure is too harsh. |
| Inefficient Auxiliary Cleavage | The conditions used to remove the chiral auxiliary may be inefficient or may lead to product degradation. Experiment with different cleavage methods and conditions. |
| Purification Issues | The product may be difficult to separate from the cleaved auxiliary or other byproducts. Optimize the chromatographic separation conditions. |
Illustrative Data on Diastereoselectivity
The following tables provide hypothetical data to illustrate how reaction parameters can influence the diastereomeric ratio (d.r.) in a generic asymmetric aldol reaction using this compound.
Table 1: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| 1 | 0 | 85:15 |
| 2 | -20 | 90:10 |
| 3 | -78 | 98:2 |
Table 2: Effect of Solvent on Diastereoselectivity
| Entry | Solvent | Diastereomeric Ratio (anti:syn) |
| 1 | Toluene | 92:8 |
| 2 | THF | 95:5 |
| 3 | Dichloromethane | 88:12 |
Experimental Protocols (Illustrative Examples)
Protocol 1: General Procedure for a Diastereoselective Aldol Reaction
-
Preparation: To a solution of the N-acyl derivative of this compound (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Enolate Formation: Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Protocol 2: Cleavage of the Chiral Auxiliary
-
Hydrolysis: Dissolve the aldol product in a mixture of THF and water. Add a suitable acid (e.g., HCl) or base (e.g., LiOH) and stir at room temperature until the cleavage is complete (monitored by TLC).
-
Workup: Neutralize the reaction mixture and extract the desired product with an appropriate organic solvent.
-
Purification: Purify the product by column chromatography to separate it from the chiral auxiliary.
Diagrams
Caption: Chelation-controlled transition state in a diastereoselective aldol reaction.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
Common side products in the synthesis of N-benzylmorpholines and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-benzylmorpholines. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-benzylmorpholine?
A1: The two most prevalent laboratory methods for synthesizing N-benzylmorpholine are:
-
Direct N-alkylation: This method involves the reaction of morpholine with a benzyl halide, typically benzyl chloride or benzyl bromide, in the presence of a base.
-
Reductive Amination: This approach consists of the reaction of morpholine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the final product. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1][2]
Q2: What are the primary side products I should be aware of?
A2: The side products largely depend on the synthetic route chosen:
-
For Direct N-alkylation: The most common side product is the N,N-dibenzylmorpholinium salt , a quaternary ammonium salt, resulting from over-alkylation of the desired N-benzylmorpholine product.[3]
-
For Reductive Amination: The primary issue is often the presence of unreacted starting materials (morpholine and benzaldehyde). Additionally, the choice of reducing agent can introduce specific impurities. For example, sodium cyanoborohydride can produce toxic cyanide byproducts.[4]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, including the identification of side products.[6][7][8][9][10]
Q4: What are the recommended purification methods for N-benzylmorpholine?
A4: The purification strategy depends on the side products present:
-
To remove unreacted morpholine and the triethylamine hydrochloride byproduct (from N-alkylation): Washing the organic extract with water is effective.
-
To remove the quaternary ammonium salt: This byproduct is highly polar and can often be removed by aqueous washes or column chromatography.
-
To remove unreacted benzaldehyde: An aqueous wash with a solution of sodium bisulfite can be used to form the water-soluble bisulfite adduct.
-
General Purification: Column chromatography on silica gel is a reliable method for obtaining highly pure N-benzylmorpholine.[11] Vacuum distillation is another option for purifying the liquid product.[12]
Troubleshooting Guides
Issue 1: Low Yield of N-benzylmorpholine in Direct N-Alkylation
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure an adequate reaction time and temperature. Monitor the reaction by TLC until the morpholine starting material is consumed. - Use a slight excess of benzyl chloride (e.g., 1.1 equivalents). |
| Inefficient Base | - Use a suitable base to neutralize the hydrogen halide formed during the reaction. Triethylamine is a common choice.[13] Ensure at least one equivalent of the base is used. |
| Loss during Workup | - N-benzylmorpholine has some water solubility. Minimize the number of aqueous washes or perform back-extraction of the aqueous layers with an organic solvent. |
Issue 2: Formation of a White Precipitate (Quaternary Ammonium Salt) in Direct N-Alkylation
| Possible Cause | Suggested Solution |
| Over-alkylation of the Product | - Avoid a large excess of benzyl chloride. Use a stoichiometric amount or a very slight excess. - Add the benzyl chloride dropwise to the reaction mixture to maintain a low localized concentration. |
| High Reaction Temperature | - Run the reaction at a lower temperature (e.g., room temperature or slightly above) to reduce the rate of the second alkylation step. |
Issue 3: Incomplete Reaction in Reductive Amination
| Possible Cause | Suggested Solution |
| Inactive Reducing Agent | - Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., protected from moisture). |
| Suboptimal pH | - The formation of the iminium ion intermediate is pH-dependent. For some reducing agents like NaBH₃CN, slightly acidic conditions (pH 4-5) are optimal.[1] This can be achieved by adding a small amount of acetic acid. |
| Steric Hindrance | - While not a major issue with morpholine and benzaldehyde, highly substituted analogs might react slower. In such cases, longer reaction times or a more reactive reducing agent might be necessary. |
Experimental Protocols
Protocol 1: Synthesis of N-benzylmorpholine via Direct N-Alkylation
This protocol is adapted from standard N-alkylation procedures.
Reaction Scheme:
Caption: Direct N-alkylation of morpholine with benzyl chloride.
Procedure:
-
To a stirred solution of morpholine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) at room temperature, add benzyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, add water to the reaction mixture.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-benzylmorpholine by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of N-benzylmorpholine via Reductive Amination
This protocol utilizes sodium triacetoxyborohydride as the reducing agent.[11]
Reaction Scheme:
Caption: Reductive amination of morpholine with benzaldehyde.
Procedure:
-
To a solution of morpholine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add benzaldehyde (1.0 eq).
-
Stir the mixture for 20-30 minutes at room temperature to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Comparison of Synthetic Methods for N-benzylmorpholine
| Method | Benzylating/Carbonyl Source | Reducing Agent | Base | Typical Yield (%) | Key Side Products | Reference |
| Direct N-Alkylation | Benzyl Chloride | N/A | Triethylamine | ~85-95% | N,N-dibenzylmorpholinium chloride | |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | N/A | ~90-97% | Unreacted starting materials | [3][11] |
| Reductive Amination | Benzaldehyde | NaBH₄ / DOWEX®50WX8 | N/A | ~91% | Unreacted starting materials | [5] |
Visualizations
Logical Workflow for Troubleshooting N-benzylmorpholine Synthesis
Caption: Troubleshooting workflow for N-benzylmorpholine synthesis.
Signaling Pathway of Side Product Formation in N-Alkylation
References
- 1. CN101157667A - A kind of morpholine quaternary ammonium salt type ionic liquid and preparation method thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines | National Institute of Justice [nij.ojp.gov]
- 10. rsc.org [rsc.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Stability of the morpholine ring under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the morpholine ring under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the morpholine ring to acidic and basic hydrolysis?
A1: The morpholine ring is generally considered stable under many acidic and basic conditions, which is why it is a common scaffold in medicinal chemistry.[1][2] However, under forced conditions, such as elevated temperatures and strong acids or bases, degradation can occur. Forced degradation studies on drugs like Gefitinib have shown significant degradation in both acidic and basic environments.[3][4] For the antibiotic Linezolid, instability has been noted in both acidic and especially basic solutions.[5] A patent on Linezolid degradation mentions ring-opening under alkaline conditions (pH 10-14) at elevated temperatures (60-80°C) over 10-20 hours.[6]
Q2: What happens to the morpholine ring under oxidative stress?
A2: The morpholine ring is susceptible to oxidation, primarily at the nitrogen atom. Forced degradation studies on Gefitinib have identified the corresponding N-oxide as a degradation product under oxidative conditions (e.g., using hydrogen peroxide).[7] Similarly, a degradation impurity of Linezolid under oxidative stress has been characterized as the morpholine N-oxide.[8] The metabolism of morpholine-containing drugs in the body, often mediated by cytochrome P450 enzymes, can also involve oxidation of the morpholine ring, sometimes leading to ring cleavage.[9]
Q3: Is the morpholine ring stable to common reducing agents?
A3: The morpholine ring is generally stable to common hydride-based reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used to reduce functional groups such as esters, carboxylic acids, amides, aldehydes, and ketones without affecting the morpholine ring itself.[10][11][12] For instance, in syntheses involving morpholine-containing compounds, these reagents are used to reduce other functionalities while leaving the morpholine moiety intact.[13]
Q4: Can the morpholine ring be opened under any reaction conditions?
A4: Yes, while generally stable, the morpholine ring can be opened under specific and often harsh conditions. As mentioned, strong alkaline conditions at high temperatures can lead to the ring opening of the oxazolidinone system in Linezolid, which is attached to the morpholine.[6] Oxidative metabolism can also lead to ring cleavage.[9] Additionally, specific synthetic methods have been developed to intentionally open rings to form substituted morpholines.[14]
Q5: Are there any common side reactions involving the morpholine ring during synthesis?
A5: During the synthesis of morpholine-containing compounds, the morpholine nitrogen, being a secondary amine, can participate in typical amine reactions. If not desired, this reactivity may need to be managed. For instance, in palladium-catalyzed cross-coupling reactions, the morpholine nitrogen can sometimes compete with other nucleophiles. However, the electron-withdrawing effect of the ether oxygen makes the morpholine nitrogen less nucleophilic than that of piperidine, which can sometimes mitigate unwanted side reactions.[15] In syntheses aiming to form the morpholine ring itself, side reactions can include incomplete cyclization or the formation of byproducts, especially in industrial processes like the dehydration of diethanolamine.[16][17]
Troubleshooting Guides
Issue 1: Unexpected degradation of a morpholine-containing compound during a reaction.
Possible Cause: The reaction conditions are too harsh, leading to the degradation of the morpholine ring.
Troubleshooting Steps:
-
Assess Reaction Conditions: Review the temperature, pH, and reagents used. Morpholine rings can be sensitive to strong acids or bases at elevated temperatures and to strong oxidizing agents.
-
Lower the Temperature: If possible, run the reaction at a lower temperature to see if the degradation is minimized.
-
Modify pH: If strong acid or base is used, consider if a milder acid or base, or a buffered system, could be employed.
-
Protect the Morpholine Nitrogen: If the nitrogen atom is suspected to be involved in the degradation (e.g., oxidation), consider protecting it with a suitable protecting group, such as a Boc or Cbz group, if compatible with the subsequent reaction steps.
-
Use Milder Reagents: If an oxidation or reduction step is causing degradation, explore alternative, milder reagents.
Issue 2: Formation of a morpholine N-oxide byproduct.
Possible Cause: The presence of an oxidizing agent in the reaction mixture, which could be an intended reagent or an impurity (e.g., peroxides in solvents).
Troubleshooting Steps:
-
Identify the Oxidant: Determine the source of the oxidizing agent. If it is a necessary reagent for a different part of the molecule, it may be difficult to avoid this side reaction.
-
Use Fresh Solvents: Ensure that solvents, especially ethers like THF and dioxane, are free of peroxides.
-
Modify Reaction Sequence: Consider if the reaction sequence can be altered to perform the oxidation-sensitive step before the introduction of the morpholine moiety.
-
Purification: N-oxides often have different polarity compared to the parent amine, which can usually be exploited for chromatographic separation.
Data Summary
The following table summarizes the stability of the morpholine ring under various forced degradation conditions as reported for the drugs Linezolid and Gefitinib.
| Condition | Reagent/Stress | Drug | Observation | Reference(s) |
| Acidic Hydrolysis | 0.1 M HCl, 75°C, 24h | Linezolid | Some degradation observed. | [5][18] |
| 0.1 N HCl | Gefitinib | Significant degradation observed. | [3] | |
| Basic Hydrolysis | 0.1 M NaOH, 75°C, 24h | Linezolid | Significant degradation observed. | [5][18] |
| 2N NaOH, 60°C, 30min | Gefitinib | Degradation observed. | [19] | |
| Oxidation | 0.6% H₂O₂, 75°C, 24h | Linezolid | Some degradation observed, N-oxide formed. | [5][8] |
| 3.0% v/v H₂O₂ | Gefitinib | N-Oxide formed. | [7] | |
| Thermal Degradation | Hot air oven | Linezolid | Stable. | [5] |
| Water heating, 80°C, 8h | Gefitinib | No degradation observed. | [3] | |
| Photolytic Degradation | UV treatment at 254 nm | Gefitinib | No significant change. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of a Morpholine-Containing Compound
This protocol outlines a general procedure for assessing the stability of a morpholine-containing compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Reflux the mixture for a specified period (e.g., 4-8 hours) at a controlled temperature (e.g., 60°C).
-
After cooling, neutralize the solution with an appropriate amount of 0.1 N NaOH.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Reflux the mixture under the same conditions as the acidic degradation.
-
After cooling, neutralize with 0.1 N HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, protected from light.
-
Dilute the solution for analysis.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) in an oven for a specified period.
-
Dissolve the stressed solid in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) for a specified duration.
-
Analyze the solution directly or after appropriate dilution.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms to identify and quantify any degradation products.
-
Protocol 2: HPLC Method for Stability Analysis of Morpholine Derivatives
This is a general starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could be:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program: A starting point could be a linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the parent compound and also scan a wider range with a PDA detector to identify degradation products with different chromophores.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Workflow for a forced degradation study of a morpholine-containing compound.
Caption: Decision tree for troubleshooting morpholine ring instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102643251A - Linezolid degradation impurity and preparation method thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS reveals the formation of aldehydes and iminium reactive intermediates in foretinib metabolism: phase I metabolic profiling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06341E [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atamankimya.com [atamankimya.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ijpcbs.com [ijpcbs.com]
Troubleshooting low enantioselectivity in asymmetric synthesis using chiral auxiliaries
Technical Support Center: Asymmetric Synthesis Division
Welcome to the technical support center for asymmetric synthesis using chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low enantioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low. What are the most common initial checks I should perform?
A1: Low enantioselectivity can stem from several fundamental issues. Before extensive optimization, it is crucial to verify the integrity of your reaction setup and reagents.
Initial Troubleshooting Steps:
-
Purity of Chiral Auxiliary: The enantiomeric purity of your chiral auxiliary is critical, as any contamination with the opposite enantiomer will directly decrease the enantiomeric excess (e.e.) of your product.[1][2] Studies have shown that a significant percentage of commercially available chiral reagents contain enantiomeric impurities, sometimes exceeding 1%.[2][3]
-
Purity of Substrate and Reagents: Impurities in the starting materials or reagents can interfere with the reaction, poison the catalyst, or participate in competing side reactions, which lowers the overall enantioselectivity.[1]
-
Action: Ensure all substrates and reagents are of high purity. Recrystallize or distill starting materials if their purity is questionable.
-
-
Anhydrous Conditions: Many reactions involving chiral auxiliaries, particularly those using organometallic reagents or Lewis acids, are highly sensitive to moisture. Water can react with reagents and intermediates, leading to a non-stereoselective background reaction.[1]
-
Action: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Stoichiometry of Reagents: Incorrect stoichiometry, especially of the base or Lewis acid used for enolate formation, can lead to incomplete reaction or the formation of undesired byproducts, affecting stereoselectivity.[5] For Lewis acid-catalyzed reactions, using more than catalytic amounts is common, and the ratio can significantly impact the outcome.[5]
-
Action: Carefully re-check all calculations and accurately measure all reagents.
-
Q2: How do I systematically optimize reaction conditions to improve enantioselectivity?
A2: If the initial checks do not resolve the issue, a systematic optimization of key reaction parameters is the next logical step. Temperature, solvent, and the choice of Lewis acid are often the most influential factors.[1][6]
Below is a logical workflow for optimizing your reaction conditions.
Caption: A systematic workflow for optimizing reaction parameters.
Detailed Parameter Guidance:
-
Temperature: This is one of the most critical parameters. Lowering the reaction temperature generally increases enantioselectivity because it amplifies the energetic difference between the diastereomeric transition states.[1]
-
Action: Perform a temperature screen (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.[1]
-
-
Solvent: The solvent can significantly influence the reaction's stereochemical outcome by affecting the conformation and solvation of the transition state assembly.[6] Ethereal solvents are often effective, but surprising results can be found with others.[7]
-
Action: Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Diethyl Ether, Dichloromethane, Toluene).
-
-
Lewis Acid/Additives: In many reactions, such as aldol or Diels-Alder reactions, the choice and stoichiometry of the Lewis acid are crucial.[5][8] The Lewis acid coordinates to the carbonyl group, influencing its conformation and facial bias. The bulkiness of the Lewis acid can also dictate the stereochemical outcome.[9]
-
Action: Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, MgBr₂) and vary their stoichiometry.
-
Table 1: Effect of Temperature on Enantioselectivity in a Chiral Lewis Acid Catalyzed Reaction
| Entry | Temperature (°C) | Yield (%) | e.e. (%) |
| 1 | 25 | >95 | 35 |
| 2 | 0 | >95 | 48 |
| 3 | -20 | 90 | 57 |
| 4 | -40 | 85 | 72 |
Data is hypothetical and for illustrative purposes, based on general trends described in the literature.[1][10]
Q3: My diastereoselectivity is high, but the final enantioselectivity is low after removing the auxiliary. What could be the cause?
A3: This is a classic problem that points towards racemization during the cleavage of the chiral auxiliary . The newly formed stereocenter is often sensitive to the conditions used for auxiliary removal.
Common Causes and Solutions:
-
Harsh Cleavage Conditions: Strongly acidic or basic conditions, or elevated temperatures, can cause epimerization at the newly created chiral center.
-
Product Instability: The final product itself may be prone to racemization under the workup or purification conditions.
-
Action: Minimize the exposure of the product to harsh conditions. Ensure that any acidic or basic reagents are thoroughly quenched and removed during workup. Analyze the product immediately after purification.
-
Table 2: Common Cleavage Methods for Evans Oxazolidinone Auxiliaries
| Desired Product | Reagent(s) | Typical Conditions | Notes |
| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C | Mild and common method.[11][12] Be aware of potential oxygen evolution for large-scale reactions.[12] |
| Primary Alcohol | LiBH₄, H₂O or LiAlH₄ | THF or Et₂O, 0 °C to RT | Reductive cleavage.[13] |
| Methyl Ester | NaOMe | Methanol, 0 °C | Transesterification. |
| Weinreb Amide | Me(MeO)NH·HCl, AlMe₃ | Toluene or THF, 0 °C | Useful for further transformations. |
Key Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Evans Aldol Reaction
This protocol provides a general method for the titanium-mediated aldol addition of an N-acyloxazolidinone to an aldehyde.
-
Preparation: Under an inert atmosphere (Argon), dissolve the N-acyloxazolidinone (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C.
-
Enolate Formation: Add titanium tetrachloride (TiCl₄, 1.1 equiv.) dropwise. A deep red solution should form. Stir for 5-10 minutes. Then, add a tertiary amine base such as Hünig's base (diisopropylethylamine, 1.2 equiv.) dropwise. The solution color should lighten. Stir for 30-60 minutes at -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 equiv.), either neat or as a solution in CH₂Cl₂, dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C and allow it to warm to room temperature.
-
Workup: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.[11]
Caption: Experimental workflow for a typical Evans aldol reaction.
Protocol 2: Analysis of Enantiomeric Excess using Chiral HPLC
This protocol provides a general method for analyzing the enantiomeric composition of a final product.[1]
-
Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg) in the mobile phase solvent (e.g., Hexane/Isopropanol mixture) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Method:
-
Column: A chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized for the specific compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Analysis: Inject the sample. The two enantiomers should elute as separate peaks. The enantiomeric excess (e.e.) is calculated from the areas of the two peaks using the formula:
-
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Enantiomeric Impurities in Chiral Catalysts, Auxiliaries, Synthons and" by Daniel W. Armstrong, Lingfeng He et al. [scholarsmine.mst.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. A Chiral Lewis Acid Strategy for Enantioselective Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.williams.edu [chemistry.williams.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Selection of catalysts for efficient synthesis of 2-substituted chiral morpholines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of catalysts for the efficient synthesis of 2-substituted chiral morpholines. It includes troubleshooting guides for common experimental issues, frequently asked questions for quick reference, detailed experimental protocols, and comparative data to inform catalyst and methodology selection.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-substituted chiral morpholines, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Reaction Conversion | - Inactive Catalyst: The catalyst may be poisoned by impurities in the starting materials or solvent.[1] - Low Reactivity of Substrate: Dehydromorpholine substrates can be electron-rich and sterically hindered, leading to low reactivity.[2] - Suboptimal Reaction Conditions: Incorrect temperature, pressure, or solvent can hinder the reaction.[3][4] - Poor Catalyst Solubility: Some catalysts may have low solubility in the chosen reaction solvent.[5] | - Catalyst Handling: Use a fresh batch of catalyst and ensure all starting materials and solvents are pure and dry.[1] - Substrate Activation: Introduction of an N-acyl directing group (e.g., Cbz) can activate the enamine substrate.[2][4] - Condition Optimization: Systematically screen reaction parameters such as temperature, hydrogen pressure (for hydrogenation), and solvent. For instance, in asymmetric hydrogenation, increasing reaction time and temperature may be necessary when using lower catalyst loading.[2][3] Aprotic and less polar solvents like DCM, AcOEt, and toluene may be more effective than coordinating solvents like THF or MeOH for certain rhodium-catalyzed hydrogenations.[4] - Solvent Screening: Test a range of solvents to find one that ensures catalyst solubility and optimal reactivity.[5] |
| Poor Enantioselectivity or Diastereoselectivity | - Incorrect Catalyst/Ligand Choice: The chiral ligand may not be optimal for the specific substrate. - Suboptimal N-Protecting Group: The nature of the N-substituent can significantly influence stereocontrol.[4] - Low Diastereoselectivity in Multi-component Reactions: Some methods, like certain copper-catalyzed three-component reactions, may inherently exhibit low diastereoselectivity.[5] - Epimerization: The chiral center may be prone to epimerization under the reaction or workup conditions.[6] | - Ligand Screening: Evaluate a library of chiral ligands to identify the most effective one for the desired transformation. For asymmetric hydrogenation of dehydromorpholines, bisphosphine ligands with a large bite angle have shown excellent results.[2][3][7] - Protecting Group Optimization: Screen different N-protecting groups. For example, an N-Cbz group has been shown to give superior enantioselectivity compared to N-Boc or N-Ts in certain rhodium-catalyzed asymmetric hydrogenations.[4] - Post-Reaction Epimerization: For reactions with low diastereoselectivity, consider a post-synthesis epimerization step. A light-mediated reversible hydrogen atom transfer (HAT) approach has been used to improve the diastereomeric ratio of substituted morpholines.[5] - Method Selection: For instances where high stereoselectivity is critical from the outset, consider alternative methods like organocatalytic enantioselective halocyclization, which can provide excellent enantioselectivities.[8] |
| Product Loss During Workup and Purification | - Product Adsorption: The product may irreversibly adsorb to the silica gel during column chromatography.[1] - Product Precipitation/Crystallization Issues: Improper solvent selection for recrystallization can lead to low recovery.[1] | - Purification Method: If significant product loss occurs on silica gel, consider alternative purification methods such as recrystallization or distillation. If column chromatography is necessary, try deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.[1] - Recrystallization Solvent: Carefully select the recrystallization solvent by testing the solubility of the crude product in various solvents at different temperatures.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing 2-substituted chiral morpholines?
A1: Several effective catalytic strategies have been developed, including:
-
Asymmetric Hydrogenation: This method, often employing rhodium catalysts with chiral bisphosphine ligands, is used for the hydrogenation of 2-substituted dehydromorpholines to yield chiral morpholines with high enantioselectivity (up to 99% ee) and quantitative yields.[2][3][7]
-
Organocatalysis: Organocatalytic approaches, such as enantioselective chlorocycloetherification using cinchona alkaloid-derived catalysts, can produce 2,2-disubstituted morpholines in excellent yields and enantioselectivities.[8] Another organocatalytic method involves the enantioselective chlorination of aldehydes followed by reductive amination and cyclization.[6]
-
Copper-Catalyzed Three-Component Synthesis: This approach allows for the synthesis of highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates.[5]
-
Metal-Free One-Pot Synthesis: A method using ammonium persulfate as an oxidant enables the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines and halogenated alcohols.[9]
Q2: How do I select the best catalyst for my specific substrate?
A2: Catalyst selection is crucial and depends on the desired stereochemical outcome and the nature of the substrate. For the asymmetric hydrogenation of 2-substituted dehydromorpholines, a rhodium complex with a bisphosphine ligand possessing a large bite angle, such as SKP-Rh, has proven to be highly effective.[2][4] For the synthesis of 2,2-disubstituted morpholines, a cinchona alkaloid-derived phthalazine organocatalyst is a good choice for enantioselective chlorocycloetherification.[8] It is often necessary to screen a small library of catalysts and ligands to find the optimal conditions for a new substrate.
Q3: What is the role of the N-protecting group in achieving high enantioselectivity?
A3: The N-protecting group plays a significant role in substrate activation and stereocontrol.[2] In the asymmetric hydrogenation of dehydromorpholines, an N-acyl group is often necessary to activate the substrate.[2][4] The choice of this acyl group can dramatically impact enantioselectivity. For instance, an N-Cbz group has been shown to be superior to N-Boc or N-Ts groups in providing high enantioselectivity with certain rhodium catalysts.[4]
Q4: My reaction gives a good yield but poor diastereoselectivity. What can I do?
A4: Poor diastereoselectivity can sometimes be addressed post-synthesis. One reported strategy is the use of light-mediated reversible hydrogen atom transfer (HAT) for the epimerization of substituted morpholines. This can change the diastereomeric ratio to favor the more thermodynamically stable isomer.[5] Alternatively, choosing a different synthetic route that offers better inherent diastereocontrol may be necessary.
Catalyst Performance Data
The following tables summarize the performance of different catalytic systems for the synthesis of 2-substituted chiral morpholines, allowing for easy comparison.
Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [2]
| Catalyst System | Substrate | Yield (%) | ee (%) |
| [Rh(cod)₂]SbF₆ / SKP | N-Cbz-2-phenyl-dehydromorpholine | >99 | 92 |
| [Rh(cod)₂]SbF₆ / SKP | N-Cbz-2-(4-fluorophenyl)-dehydromorpholine | >99 | 92 |
| [Rh(cod)₂]SbF₆ / SKP | N-Cbz-2-(2-methylphenyl)-dehydromorpholine | >99 | 99 |
| [Rh(cod)₂]SbF₆ / SKP | N-Cbz-2-isopropyl-dehydromorpholine | >99 | 81 |
Table 2: Organocatalytic Enantioselective Chlorocycloetherification [8]
| Catalyst | Substrate | Yield (%) | ee (%) |
| Cinchona Alkaloid-derived Phthalazine | N-Ts-2,2-diphenyl-pent-4-en-1-amine | 95 | 96 |
| Cinchona Alkaloid-derived Phthalazine | N-Ts-2-phenyl-2-methyl-pent-4-en-1-amine | 92 | 94 |
Key Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of N-Cbz-2-phenyl-dehydromorpholine [2]
-
To a glovebox-dried Schlenk tube, add [Rh(cod)₂]SbF₆ (1 mol%) and the SKP ligand (1.05 mol%).
-
Add dry, degassed DCM (2 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-Cbz-2-phenyl-dehydromorpholine (0.2 mmol).
-
Pressurize the tube with hydrogen gas to 50 atm.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-phenyl-morpholine product.
Visualized Workflows and Decision Processes
The following diagrams illustrate key decision-making processes and experimental workflows in the synthesis of 2-substituted chiral morpholines.
Caption: Catalyst selection workflow for 2-substituted chiral morpholines.
Caption: Troubleshooting workflow for chiral morpholine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methods for Removing Chiral Auxiliaries without Racemization
Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the critical step of chiral auxiliary removal, focusing on methods that preserve the stereochemical integrity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during chiral auxiliary removal, and how can I prevent it?
A1: Racemization, the loss of stereochemical purity, is a significant concern during the cleavage of a chiral auxiliary. The primary cause is often the formation of a planar enol or enolate intermediate at the newly created stereocenter under either acidic or basic conditions.[1] Subsequent protonation can then occur from either face, leading to a mixture of enantiomers.[1]
Strategies to prevent racemization include:
-
Low Temperatures: Performing the cleavage reaction at low temperatures (e.g., -78 °C or 0 °C) is crucial to minimize the rate of enolization and potential racemization.[1][2]
-
Careful Reagent Selection: Choose cleavage conditions known to be mild and less likely to cause epimerization. For instance, while basic conditions for ester hydrolysis can be problematic, methods like using lithium hydroperoxide (LiOOH) for oxazolidinone cleavage are often selective.[3][4]
-
Buffered or Mild Workup: During the workup phase, use mild or buffered aqueous solutions, such as saturated ammonium chloride, instead of strong acids or bases to quench the reaction.[1][2]
-
Neutral Purification: Be aware that standard silica gel chromatography can be acidic enough to cause racemization.[1][2] Consider neutralizing the silica gel with a base like triethylamine mixed in the eluent or using alternative purification methods like crystallization.[1][2]
Q2: I'm observing an incomplete reaction and low yield when trying to cleave my auxiliary. What should I troubleshoot?
A2: Incomplete cleavage is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Potential causes and solutions include:
-
Insufficient Reagent: Ensure you are using a sufficient stoichiometric excess of the cleaving reagent. For example, in oxidative cleavages, 2-3 equivalents of the periodate reagent are often recommended.[2]
-
Steric Hindrance: Highly substituted substrates may block the reagent's access to the reaction site.[2][5] To overcome this, you can try increasing the reaction temperature or time, or switch to a less sterically demanding reagent.[2]
-
Catalyst Poisoning (for Hydrogenolysis): In reductive cleavages using catalysts like Palladium on carbon (Pd/C), trace impurities (especially sulfur-containing compounds) can poison the catalyst.[2] Ensure all solvents and reagents are of high purity.[2]
-
Poor Reagent Solubility: If the cleavage reagent is not fully dissolved, the reaction will be slow or incomplete. Using a co-solvent system, such as THF/water or Dioxane/water, can improve solubility.[2]
Q3: How do I choose the correct cleavage method for my specific chiral auxiliary?
A3: The choice of cleavage method is dictated by the type of chiral auxiliary and how it is linked to your substrate (e.g., amide, ester, acetal).[2][6] The goal is to selectively cleave the bond connecting the auxiliary without affecting other functional groups or the newly formed stereocenter.
-
For N-Acyl Auxiliaries (e.g., Evans Oxazolidinones):
-
For Auxiliaries Linked as Ethers or Acetals (e.g., (R,R)-Hydrobenzoin):
Q4: Can the chiral auxiliary be recovered and recycled after cleavage?
A4: Yes, one of the key advantages of using a chiral auxiliary is the ability to recover and reuse it, which is especially important for expensive auxiliaries.[8] For methods like hydrolysis and reductive cleavage, the auxiliary can typically be separated from the desired product through standard extraction and/or chromatography techniques.[8] The efficiency of recovery depends on the stability of the auxiliary to the cleavage and workup conditions.
Q5: Are there any specific safety concerns with common cleavage reagents?
A5: Yes, certain procedures require specific safety precautions. A notable example is the use of lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) for cleaving Evans oxazolidinones. This reaction is known to generate oxygen gas as a byproduct from the decomposition of a peracid intermediate.[8][11][12] This can create a pressurized and potentially flammable atmosphere within a sealed reaction vessel. It is critical to ensure the reaction is properly vented and conducted in a well-ventilated fume hood.[8]
Troubleshooting Guides
Diagram: Troubleshooting Low Yield in Auxiliary Cleavage
Caption: A workflow diagram for troubleshooting low yields during chiral auxiliary removal.
Comparison of Cleavage Methods
The following table summarizes common methods for removing various chiral auxiliaries, with a focus on preventing racemization.
| Chiral Auxiliary Type | Cleavage Method | Typical Reagents | Typical Conditions | Product | Key Considerations & Potential Issues |
| Evans Oxazolidinone | Hydrolytic (Exocyclic) | LiOH, H₂O₂ | THF/H₂O, 0 °C to RT | Carboxylic Acid | Risk of O₂ evolution; potential for endocyclic cleavage with LiOH alone.[3][8][11] |
| Evans Oxazolidinone | Reductive | LiBH₄, NaBH₄ | Et₂O or THF, H₂O, 0 °C | Primary Alcohol | Chemoselectivity can be an issue with other reducible functional groups. |
| Evans Oxazolidinone | Transesterification | MeOMgBr, Ti(OiPr)₄ | THF or CH₂Cl₂, RT | Methyl Ester | Milder alternative to strong hydrolysis. |
| Pseudoephedrine Amide | Reductive | LiAlH₄, LiH₂N·BH₃ | THF, 0 °C to Reflux | Primary Alcohol | Auxiliary is cleaved and can be recovered.[6][9] |
| Pseudoephedrine Amide | Hydrolytic | H₂SO₄ or NaOH | H₂O/Dioxane, Reflux | Carboxylic Acid | Harsh conditions can increase the risk of racemization. |
| (R,R)-Hydrobenzoin | Oxidative (Acetal) | NaIO₄, HIO₄ | THF/H₂O, RT | Aldehyde/Ketone | Ensure complete dissolution of the periodate reagent.[2] |
| (R,R)-Hydrobenzoin | Reductive (Benzyl Ether) | H₂, Pd/C | Ethanol or Ethyl Acetate, RT | Alcohol | Catalyst can be poisoned by impurities.[2] |
| Camphorsultam | Hydrolytic | LiOH or KOH | THF/H₂O, RT | Carboxylic Acid | Highly crystalline auxiliary aids in purification and recovery. |
| SAMP/RAMP Hydrazone | Ozonolysis | O₃, then Me₂S or Ph₃P | CH₂Cl₂/MeOH, -78 °C | Ketone/Aldehyde | Requires specialized equipment for ozone generation. |
Detailed Experimental Protocols
Protocol 1: Hydrolytic Cleavage of an N-Acyl Evans Oxazolidinone using LiOH/H₂O₂
This protocol is adapted for the conversion of an N-acylated oxazolidinone to the corresponding carboxylic acid.
-
Dissolution: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.[2][8]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.[8]
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).[8] Caution: This reaction can evolve oxygen gas; ensure the vessel is not sealed and is properly vented.[8][11]
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[2][8]
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) at 0 °C and stir for 30 minutes to reduce excess peroxide.[13]
-
Workup: Concentrate the mixture under reduced pressure to remove the THF. Acidify the remaining aqueous layer carefully with a mild acid (e.g., 1 M HCl) to protonate the carboxylate.[1]
-
Extraction: Extract the desired carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate, 3x).[1][2] To recover the auxiliary, the aqueous layer can be made basic (pH ~10-11) and extracted again with an organic solvent.[8]
-
Purification: Combine the organic layers containing the product, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or crystallization.[8]
Protocol 2: Reductive Cleavage of an N-Acyl Evans Oxazolidinone using LiBH₄
This protocol is for the conversion of an N-acylated oxazolidinone to the corresponding primary alcohol.
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in dry diethyl ether or THF under an inert atmosphere (e.g., argon).[8]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add lithium borohydride (LiBH₄, ~2-3 equiv) to the solution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. For substrates with other reducible functional groups, it is crucial to maintain the low temperature to enhance selectivity.[8]
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of 1 M aqueous NaOH.[8]
-
Workup: Pour the mixture into a separatory funnel containing diethyl ether and water. Separate the layers.[8]
-
Extraction: Extract the aqueous layer multiple times with diethyl ether. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purification: Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.[8]
Diagram: General Workflow for Chiral Auxiliary Removal
Caption: A generalized experimental workflow for the removal of a chiral auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.williams.edu [chemistry.williams.edu]
Technical Support Center: Optimizing Reaction Temperature for Enhanced Stereoselectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing reaction temperature to improve the stereoselectivity of chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using temperature to control stereoselectivity?
A1: The stereochemical outcome of a reaction is determined by the relative activation energies (ΔG‡) of the competing transition states leading to different stereoisomers. According to the Eyring equation, the rate constant's dependence on temperature is exponential. By lowering the reaction temperature, the difference in reaction rates between the two pathways is amplified, favoring the transition state with the lower activation energy. This generally leads to a higher ratio of the more stable diastereomer or the enantiomer formed via the lower-energy pathway.
Q2: How does a van't Hoff plot help in understanding the effect of temperature on enantioselectivity?
A2: A van't Hoff plot is a graphical representation of the logarithm of the selectivity factor (α), which is related to the ratio of enantiomers, versus the inverse of the absolute temperature (1/T). The relationship is described by the equation: ln(α) = - (ΔΔH°/R)(1/T) + (ΔΔS°/R), where ΔΔH° and ΔΔS° are the differences in standard enthalpy and entropy between the diastereomeric transition states, and R is the gas constant.[1] A linear van't Hoff plot indicates that the separation mechanism remains constant over the temperature range studied.[2] The slope and intercept of this plot can be used to determine the thermodynamic parameters, providing insight into whether the separation is enthalpy-driven or entropy-driven.[1]
Q3: Can increasing the temperature ever improve stereoselectivity?
A3: While lowering the temperature is the most common strategy to enhance stereoselectivity, there are instances where higher temperatures can be beneficial. In some cases involving chiral HPLC separations, higher temperatures can increase peak efficiency and even reverse the elution order of enantiomers.[3] However, for most synthetic reactions, lower temperatures are preferred to maximize the energy difference between competing transition states.
Q4: What is "enantioselectivity reversal," and how can temperature cause it?
A4: Enantioselectivity reversal is a phenomenon where changing the reaction conditions, such as temperature, leads to the preferential formation of the opposite enantiomer.[4][5] This can occur when the reaction mechanism is complex, involving multiple competing pathways with different temperature dependencies. For example, a reaction might proceed through two different transition states, one favored by enthalpy (lower energy) and the other by entropy (more disordered). At low temperatures, the enthalpy term dominates, leading to one enantiomer. At higher temperatures, the entropy term can become more significant, favoring the other transition state and thus the other enantiomer.[4] In some cases, the aggregation state of a catalyst or reagent can also be temperature-dependent, leading to a reversal in enantioselectivity.[4]
Troubleshooting Guides
Q5: I am observing a low diastereomeric ratio (d.r.) in my aldol reaction. What are the primary factors I should investigate?
A5: Low diastereoselectivity in aldol reactions can often be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Temperature: This is a critical parameter. Low temperatures (e.g., -78 °C) are crucial for maximizing diastereoselectivity by favoring the more ordered Zimmerman-Traxler transition state.[6] Ensure your cooling bath is stable and the reaction flask is properly submerged.
-
Lewis Acid: The choice and stoichiometry of the Lewis acid are vital for creating a rigid transition state.[6][7] Common Lewis acids like TiCl₄, SnCl₄, or BF₃·OEt₂ can have a significant impact.[6] Using stoichiometric amounts is often necessary for complete coordination.
-
Enolate Geometry: The geometry (Z or E) of the enolate plays a crucial role in determining the syn or anti configuration of the product.[8] The method of enolate formation (base, solvent, temperature) should be carefully controlled to favor one geometry.
-
Solvent: The solvent can influence the aggregation of the enolate and the stability of the transition state. A solvent screen may be necessary to find the optimal conditions.
Q6: My reaction yield is very low at the optimal temperature for stereoselectivity. How can I improve the yield without compromising the stereochemical outcome?
A6: Balancing yield and stereoselectivity is a common challenge. Consider the following:
-
Reaction Time: Low-temperature reactions are often slower. You may need to significantly increase the reaction time. Monitor the reaction progress carefully using techniques like TLC or LC-MS.
-
Reagent Purity: Ensure all reagents and solvents are anhydrous, as water can quench reactive intermediates or catalysts.[9]
-
Stoichiometry: A modest excess of one of the reactants might be necessary to drive the reaction to completion.
-
Catalyst Loading: If applicable, a slight increase in catalyst loading might improve the reaction rate at low temperatures.
Q7: I am seeing a reversal in enantioselectivity when I change the temperature. How can I troubleshoot this?
A7: An unexpected reversal of enantioselectivity can be a complex issue. Here's a logical approach to investigate:
-
Confirm the Result: Repeat the experiment at both temperatures to ensure the observation is reproducible.
-
Thermodynamic Analysis: Perform the reaction at several temperatures and construct a van't Hoff plot. A non-linear plot suggests a change in the reaction mechanism or the involvement of multiple competing pathways.[1]
-
Mechanistic Investigation: Consider if different catalytic species or aggregation states could be present at different temperatures.[4] Spectroscopic studies (e.g., NMR) at various temperatures might provide clues.
-
Literature Search: Look for precedents with similar catalyst systems or substrates that report temperature-dependent enantioselectivity reversal.[4][10][11]
Data Presentation
Table 1: Effect of Temperature on Enantiomeric Excess (ee) for a Catalytic Asymmetric Reaction
| Entry | Temperature (°C) | Enantiomeric Excess (ee, %) | Predominant Enantiomer |
| 1 | 0 | High | S |
| 2 | -44 | Moderate | R |
Data adapted from a study on the asymmetric autocatalysis of pyrimidal alkanol.[4]
Table 2: Influence of Reaction Conditions on Diastereomeric Ratio (d.r.) in an Alkylation Reaction
| Entry | Base | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | LDA | -78 | >95:5 |
| 2 | LDA | 0 | 85:15 |
| 3 | KHMDS | -78 | 90:10 |
Representative data illustrating common trends in diastereoselective alkylations.[6]
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Aldol Reaction Using a Chiral Auxiliary
This protocol describes a general method for a titanium tetrachloride-mediated aldol reaction between a silyl enol ether and an ester derived from a chiral auxiliary.
-
Preparation of the Chiral Ester-Lewis Acid Complex:
-
To a solution of the chiral ester (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), cool the solution to -78 °C using a dry ice/acetone bath.
-
Add titanium tetrachloride (TiCl₄, 1.1 equivalents) dropwise via syringe.
-
Stir the resulting mixture at -78 °C for 30 minutes.[9]
-
-
Aldol Addition:
-
In a separate flame-dried flask, prepare a solution of the silyl enol ether (1.5 equivalents) in anhydrous DCM.
-
Add the silyl enol ether solution dropwise to the reaction mixture from step 1 at -78 °C over a period of 15 minutes.
-
Stir the reaction at -78 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).[9]
-
-
Work-up and Analysis:
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC.
-
Purify the product by flash column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Troubleshooting logic for improving stereoselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. chromsoc.jp [chromsoc.jp]
- 3. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reversal of enantioselectivity in chiral metal complex-catalyzed asymmetric reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming low reactivity of dehydromorpholine substrates in asymmetric hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the low reactivity of dehydromorpholine substrates in asymmetric hydrogenation.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric hydrogenation of dehydromorpholines, focusing on strategies to overcome low reactivity and improve enantioselectivity.
Issue 1: Low or No Conversion of the Dehydromorpholine Substrate
Low or no conversion is a primary indicator of low reactivity of the dehydromorpholine substrate, often due to its sterically hindered and electron-rich nature.[1]
Possible Causes and Solutions:
-
Sub-optimal Catalyst System: The choice of catalyst is critical. For challenging substrates like 2-substituted dehydromorpholines, standard catalysts may not be effective.[1]
-
Recommended Solution: Employ a rhodium catalyst with a chiral bisphosphine ligand possessing a large bite angle. The (R,R,R)-SKP-Rh complex has demonstrated high efficiency for this transformation, achieving quantitative yields in many cases.[1][2] Other ligands with large bite angles like SDP and f-Binaphane have also shown some success.[1]
-
-
Inadequate Reaction Conditions: Temperature and hydrogen pressure play a significant role in overcoming the activation barrier.
-
Recommended Solution:
-
Temperature: While many hydrogenations are run at room temperature, increasing the temperature to 50-60 °C can significantly improve conversion rates for less reactive substrates.[3]
-
Hydrogen Pressure: A sufficiently high hydrogen pressure is necessary. Pressures in the range of 30-50 atm are typically effective.[1] Lowering the pressure may retard the hydrogenation rate.[3]
-
-
-
Catalyst Deactivation/Poisoning: The catalyst's activity can be diminished by impurities in the substrate, solvent, or hydrogen gas. Nitrogen-containing compounds, including the product itself, can act as catalyst poisons for rhodium catalysts.
-
Recommended Solution:
-
Ensure all reagents and solvents are of high purity and are properly degassed.
-
Use fresh, high-quality catalyst and ligand.
-
If product inhibition is suspected, monitor the reaction progress and consider that high substrate concentrations may be beneficial.
-
-
-
Poor Substrate Activation: An N-acyl directing group is often crucial for activating the enamine substrate.[1]
-
Recommended Solution: Ensure your dehydromorpholine substrate possesses an appropriate N-acyl group (e.g., N-acetyl, N-benzoyl). This modification enhances the substrate's coordination to the metal center.
-
Troubleshooting Workflow for Low Conversion
References
Technical Support Center: Improving the Aqueous Solubility of Morpholine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of morpholine-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the morpholine ring often included in drug candidates?
A1: The morpholine ring is a "privileged structure" in medicinal chemistry for several reasons. Its incorporation can enhance the aqueous solubility and overall pharmacokinetic profile of a molecule. The weak basicity of the morpholine nitrogen (pKa ≈ 8.7) is close to physiological pH, which can improve solubility and permeability. Additionally, the oxygen atom can act as a hydrogen bond acceptor, further aiding in solubility and target binding.[1][2][3][4]
Q2: What are the primary strategies for improving the aqueous solubility of a poorly soluble morpholine-based compound?
A2: For morpholine-based compounds, which are typically weakly basic, the most common strategies include:
-
Salt Formation: Reacting the basic morpholine nitrogen with an acid to form a more soluble salt.[5]
-
pH Adjustment: Lowering the pH of the aqueous medium to favor the protonated, more soluble form of the molecule.[6][7]
-
Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to prevent crystallization and enhance dissolution.[8][9][10][11]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.[6][8]
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous medium to increase the drug's solubility.[12][13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[14]
Q3: How do I decide which solubility enhancement strategy is best for my compound?
A3: The choice depends on the physicochemical properties of your compound and the intended application. A general decision-making workflow can be followed. Key factors include the compound's pKa, dose, lipophilicity, and thermal stability.[14] For instance, salt formation is ideal for ionizable compounds like most morpholine derivatives, while amorphous solid dispersions are a powerful tool for highly lipophilic, "brick-dust" type molecules.[15]
Troubleshooting Guides
Issue 1: Salt Formation Challenges
Q: I attempted to form a salt of my morpholine-containing compound, but it failed to crystallize and instead "oiled out." What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue when the supersaturation level is too high or the compound's melting point is lower than the solution temperature.[16]
Troubleshooting Steps:
-
Reduce Cooling Rate: Cool the solution more slowly. A controlled cooling rate of 5-10°C per hour can promote proper crystal formation.[16]
-
Change the Solvent System: The choice of solvent is critical. Experiment with a solvent or solvent mixture where your compound has slightly lower solubility at higher temperatures.[16]
-
Lower the Concentration: An overly concentrated solution is a frequent cause of oiling out. Try reducing the initial concentration of your compound.[16]
-
Add Seed Crystals: If you have a small amount of crystalline material, adding it to the solution can induce crystallization.
Q: My salt form has been successfully created, but it doesn't significantly improve the aqueous solubility. Why might this be?
A: Not all salt forms will dramatically increase solubility. The success of salt formation depends on the properties of both the drug and the selected counter-ion.
Troubleshooting Steps:
-
Verify the pKa Rule: For a stable salt with improved solubility characteristics, a general guideline is that the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counter-ion.[17][18][19] The pKa of morpholine is approximately 8.7, so strong acids are typically required.[1]
-
Screen Multiple Counter-ions: Perform a salt screening study with a variety of pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, sulfate, tartrate) to identify the optimal counter-ion for your specific molecule.[17]
-
Check for Disproportionation: The salt may be converting back to the less soluble free base form in solution. This can happen if the pH of the dissolution medium is not appropriate. Analyze the solid material after solubility testing to check for any changes in its physical form.[19]
Issue 2: Amorphous Solid Dispersion (ASD) Instability
Q: I prepared an amorphous solid dispersion of my morpholine compound, but it recrystallizes over time or during dissolution. How can I prevent this?
A: The amorphous state is thermodynamically unstable. Recrystallization is a significant challenge for ASD formulations.[20]
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is crucial for stabilizing the amorphous drug. Screen different polymers (e.g., HPMCAS, PVPVA, HPMC) to find one that has good miscibility with your compound.[9][11]
-
Increase Polymer Ratio: A higher polymer-to-drug ratio can provide better stabilization by physically separating the drug molecules within the matrix, hindering their ability to recrystallize.[9]
-
Control Moisture: ASDs are often hygroscopic. Moisture can act as a plasticizer, increasing molecular mobility and promoting recrystallization. Store the ASD under dry conditions and consider using packaging with a desiccant.[9]
-
Incorporate a Surfactant: Adding a surfactant to the formulation can help maintain supersaturation during dissolution and inhibit precipitation or recrystallization of the drug. This creates a "third-generation" ASD.[20]
Data Presentation
The following table presents example data on the aqueous solubility of selected morpholine-bearing quinoline derivatives, demonstrating the impact of minor structural modifications.
| Compound ID | Structure Modification | Aqueous Solubility (mg/mL) | Reference |
| 11a | Base Quinoline-Morpholine Structure | 0.62 | [21] |
| 11g | Addition of a Methoxy Group | 3.03 | [21] |
| 12a | Increased Linker Length | 12.9 | [21] |
| 12c | Increased Linker Length + Methyl Group | 10.5 | [21] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[22][23][24]
Methodology:
-
Preparation: Add an excess amount of the solid morpholine-based compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[22][25]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[22][23]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a 0.45 µm filter to remove any remaining particulates.[23][24]
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve.[23]
Protocol 2: Kinetic Solubility Measurement (Turbidimetric Method)
This high-throughput method is often used in early drug discovery to quickly assess the solubility of many compounds. It measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous buffer.[26][27][28][29]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[26]
-
Serial Dilution: Create a series of dilutions of the stock solution in DMSO in a 96-well plate.
-
Addition to Buffer: Transfer a small volume of each DMSO solution into a corresponding well of a new 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be low (typically 1-2%) to minimize its co-solvent effect.[26][28]
-
Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[26][28]
-
Turbidity Measurement: Measure the absorbance (or light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[26][28]
-
Data Analysis: Plot the absorbance against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.[30]
Protocol 3: Preparation of Amorphous Solid Dispersion (Spray Drying Method)
Spray drying is a common technique for producing amorphous solid dispersions by rapidly removing a solvent.[10][11]
Methodology:
-
Solution Preparation: Dissolve both the morpholine-based compound and a selected stabilizing polymer (e.g., HPMCAS, PVP) in a suitable common volatile solvent or solvent mixture (e.g., acetone, methanol).[20]
-
Atomization: Pump the solution through a nozzle into a drying chamber, atomizing it into fine droplets.
-
Drying: A hot stream of drying gas (e.g., nitrogen) is introduced into the chamber, causing the rapid evaporation of the solvent from the droplets. This rapid solidification traps the drug in an amorphous state within the polymer matrix.
-
Collection: The resulting solid particles are separated from the gas stream, typically using a cyclone separator, and collected for further analysis and formulation.
-
Characterization: Confirm the amorphous nature of the drug in the collected powder using techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[31]
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. contractpharma.com [contractpharma.com]
- 8. scitechnol.com [scitechnol.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. wjbphs.com [wjbphs.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 16. benchchem.com [benchchem.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
- 23. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 24. bioassaysys.com [bioassaysys.com]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. evotec.com [evotec.com]
- 29. enamine.net [enamine.net]
- 30. researchgate.net [researchgate.net]
- 31. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of (R)-(4-Benzylmorpholin-3-yl)methanol
For researchers and professionals in drug development, ensuring the enantiomeric purity of chiral intermediates like (R)-(4-Benzylmorpholin-3-yl)methanol is critical. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and reliable technique for this purpose.[1] This guide provides a comparative overview of potential chiral HPLC methods for the enantiomeric excess (e.e.) determination of this compound, based on methodologies successful for structurally analogous compounds such as N-benzyl amino alcohols.
The direct separation of enantiomers on a CSP is often the preferred approach, avoiding the need for derivatization.[2] Polysaccharide-based and macrocyclic antibiotic-based CSPs are among the most versatile for a wide range of chiral compounds, including those with amino and alcohol functionalities.[3][4]
Comparison of Proposed Chiral HPLC Methods
| Method | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Anticipated Performance Characteristics | Principle of Separation |
| Method A | Polysaccharide-Based (Immobilized Amylose Carbamate, e.g., Chiralpak® IA) | Normal Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v) | High Selectivity (α): Good separation factor expected. Good Resolution (Rs): Baseline separation is likely. Robustness: Immobilized phases offer broad solvent compatibility. | Based on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector. The carbamate derivatives on the amylose backbone form transient diastereomeric complexes with the enantiomers. |
| Method B | Polysaccharide-Based (Coated Cellulose Carbamate, e.g., Chiralcel® OD-H) | Normal Phase: n-Hexane / Ethanol (e.g., 90:10, v/v) with 0.1% DEA | High Enantioselectivity: Often provides excellent separation for a wide range of compounds. Moderate Solvent Restriction: Coated phases have limitations with certain solvents. | Similar to Method A, relying on interactions with the chiral grooves of the cellulose derivative. The choice between amylose and cellulose can sometimes offer complementary selectivity. |
| Method C | Macrocyclic Glycopeptide (Teicoplanin-based, e.g., Chirobiotic® T) | Polar Organic or Reversed-Phase: e.g., Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v) | Versatile: Can be used in multiple modes (normal, reversed, polar organic). Good for Amino Alcohols: Known for good separation of compounds with amine and acid/alcohol groups.[5] | Separation is achieved through a combination of inclusion complexing within the macrocyclic "basket," hydrogen bonding, and ionic interactions with the peptide and sugar moieties of the teicoplanin selector.[6] |
Experimental Protocols
Below are detailed experimental protocols for the proposed chiral HPLC methods. These should be considered as starting points and may require optimization for the specific analyte and system.
Method A: Immobilized Amylose Carbamate CSP
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm (due to the benzyl group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Rationale: Immobilized polysaccharide columns like Chiralpak® IA are highly robust and show broad applicability, making them an excellent first choice for screening.[7] The addition of a basic modifier like DEA is crucial for obtaining good peak shape and resolution for amine-containing compounds.
Method B: Coated Cellulose Carbamate CSP
-
Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate), coated), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Rationale: Coated cellulose-based CSPs are classic choices and often provide high enantioselectivity for a wide array of chiral compounds.[8] The use of ethanol as a modifier can sometimes offer different selectivity compared to 2-propanol.
Method C: Macrocyclic Glycopeptide CSP
-
Column: Chirobiotic® T (Teicoplanin), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol with 0.1% Acetic Acid and 0.1% Triethylamine (polar organic mode).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Rationale: Macrocyclic glycopeptide phases are particularly effective for the separation of amino acids and amino alcohols due to their complex structure offering multiple interaction points.[4][9] Operating in polar organic mode can be advantageous for compounds with polar functional groups.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for developing a chiral HPLC method for enantiomeric excess determination.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. researchgate.net [researchgate.net]
Navigating the Structural Landscape of Chiral Morpholines: A Comparative Guide to X-ray Crystallography Analysis
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of chiral molecules is paramount for designing effective and specific therapeutic agents. This guide provides a comparative analysis of X-ray crystallography data for derivatives of (r)-(4-Benzylmorpholin-3-yl)methanol, offering insights into their solid-state conformations and intermolecular interactions. While specific crystallographic data for the title compound is not publicly available, this guide draws parallels from structurally related chiral morpholine and piperidine derivatives to provide a valuable predictive framework.
The morpholine scaffold is a privileged structure in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates.[1] The chiral center at the 3-position of (4-Benzylmorpholin-3-yl)methanol introduces stereospecificity, which is critical for selective interactions with biological targets. X-ray crystallography provides the definitive method for elucidating the precise atomic arrangement of such molecules in the solid state, revealing crucial details about conformation, bond lengths, bond angles, and non-covalent interactions that govern their packing and, potentially, their biological activity.
Comparative Crystallographic Data of Related Chiral Heterocycles
To infer the likely structural characteristics of this compound derivatives, we can examine the crystallographic data of analogous chiral molecules. The following table summarizes key parameters from the crystal structure of a related quinolinyl-piperidinyl-methanol derivative, which shares key functional groups and stereochemical complexity.[2]
| Parameter | --INVALID-LINK--methanol methanol monosolvate[2] |
| Empirical Formula | C17H16F6N2O·CH3OH |
| Crystal System | Tetragonal |
| Space Group | I41/acd |
| Key Intermolecular Interactions | O—H⋯O, N—H⋯O, O—H⋯N hydrogen bonds |
| Piperidine Ring Conformation | Chair |
This data highlights the importance of hydrogen bonding in the crystal packing of molecules containing hydroxyl and amine functionalities. It is highly probable that this compound derivatives would also exhibit a network of hydrogen bonds involving the hydroxyl group and the morpholine oxygen and nitrogen atoms. The conformation of the morpholine ring, typically a chair form, is another critical feature that would be definitively determined by X-ray diffraction.[3]
Alternative Structural Analysis Techniques
While single-crystal X-ray diffraction is the gold standard for atomic-resolution structural determination, other techniques can provide complementary information, especially when suitable single crystals are difficult to obtain.
-
Powder X-ray Diffraction (PXRD): Useful for analyzing the bulk crystallinity of a sample and for phase identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced solid-state NMR techniques can provide information about the local environment of atoms in the solid state.[4]
-
Computational Modeling: Molecular dynamics simulations can model the behavior of molecules and compare theoretical structures with experimental data.[4] Hirshfeld surface analysis, often used in conjunction with crystallographic data, can provide quantitative insights into intermolecular interactions.[2][5]
-
X-ray Circular Dichroism (XCD): A powerful technique for probing the local chirality around specific atoms within a molecule.[6]
Experimental Workflow for X-ray Crystallography
The process of determining the crystal structure of a small molecule like a this compound derivative follows a well-established workflow.
Caption: Experimental workflow for the X-ray crystallography analysis of a small molecule.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized, yet detailed, protocol for the single-crystal X-ray diffraction analysis of a this compound derivative.
-
Crystal Growth: High-quality single crystals of the compound are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used. The diffractometer rotates the crystal through a series of angles, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector.
-
Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a list of unique reflections with their corresponding intensities and standard uncertainties.
-
Structure Solution: The phase problem is solved to obtain an initial electron density map. For small molecules, direct methods or Patterson methods are typically successful in locating the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process refines the atomic coordinates, and thermal parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and for any unresolved electron density. The final results are typically reported in a Crystallographic Information File (CIF).
By following these established protocols and leveraging comparative data from related structures, researchers can gain significant insights into the solid-state structure of this compound derivatives, aiding in the rational design of novel therapeutics.
References
- 1. (S)-(4-Benzylmorpholin-3-yl)methanol | RUO [benchchem.com]
- 2. Crystal structure and Hirshfeld surface analysis of [(R,S)-2,8-bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Linear and nonlinear X-ray spectra of chiral molecules: X-ray Circular Dichroism, Sum- and Difference-Frequency Generation of fenchone and cysteine [arxiv.org]
Comparative Analysis of Chiral Auxiliaries: A Data Deficit for (r)-(4-Benzylmorpholin-3-yl)methanol Prevents Direct Comparison with Evans' Oxazolidinones
A comprehensive review of available scientific literature reveals a significant disparity in the documented application and performance data between the well-established Evans' oxazolidinones and the chiral auxiliary (r)-(4-Benzylmorpholin-3-yl)methanol. While Evans' auxiliaries are extensively characterized with a wealth of experimental data supporting their efficacy in asymmetric synthesis, there is a notable lack of published, peer-reviewed data detailing the use of this compound in similar transformations. This data deficit precludes a direct and objective comparative analysis as requested.
Evans' oxazolidinones, introduced by David A. Evans and his research group, have become a cornerstone of modern asymmetric synthesis. Their utility in controlling the stereochemical outcome of a wide range of carbon-carbon bond-forming reactions is thoroughly documented. In contrast, while this compound is commercially available and possesses the requisite chirality to function as a chiral auxiliary, its application in asymmetric synthesis, particularly in widely practiced methodologies like alkylation and aldol reactions, is not well-represented in the accessible scientific literature.
Our extensive search for quantitative performance data—such as reaction yields and diastereoselectivities—for asymmetric reactions employing this compound as a chiral auxiliary did not yield the specific experimental results necessary for a meaningful comparison with the extensive and robust datasets available for Evans' oxazolidinones.
For a comparative guide to be of value to researchers, scientists, and drug development professionals, it must be built upon a foundation of solid, reproducible experimental evidence. Such a guide would necessitate detailed protocols and quantifiable performance metrics for both classes of auxiliaries under comparable reaction conditions. The absence of such data for this compound makes a scientifically rigorous and objective comparison impossible at this time.
Therefore, we are unable to provide the requested "Publish Comparison Guide" that includes a comparative analysis of this compound with Evans' oxazolidinones, complete with data tables, experimental protocols, and visualizations. Further research and publication of the application of this compound in asymmetric synthesis are required before such a comparative analysis can be responsibly undertaken.
A Comparative Guide to the Validation of the C-3 Stereocenter's Absolute Configuration
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. This guide provides a detailed comparison of three powerful techniques for validating the absolute configuration of the C-3 stereocenter: Single Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Mosher's Method (NMR). We will delve into their experimental protocols, data interpretation, and provide a quantitative comparison to aid in selecting the most suitable method for your research needs.
At a Glance: Method Comparison
The choice of method for determining the absolute configuration of a C-3 stereocenter depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty. The following table summarizes the key quantitative and qualitative aspects of each technique.
| Feature | Single Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Sample Requirement | High-quality single crystal (0.1 - 0.3 mm)[1] | 5 - 15 mg of sample in solution[2] | ~1-5 mg of alcohol/amine |
| Measurement Time | Days to weeks (including crystal growth) | 1 - 12 hours per sample[3] | 4 - 6 hours of active effort over 1-2 days[4][5][6] |
| Instrumentation | X-ray diffractometer | VCD spectrometer | High-field NMR spectrometer |
| Principle | Anomalous dispersion of X-rays by atoms[7][8] | Differential absorption of left and right circularly polarized infrared light[9][10] | Analysis of anisotropic effects in ¹H NMR spectra of diastereomeric esters[4][5][6] |
| Data Output | Electron density map, Flack parameter[7] | VCD and IR spectra | ¹H NMR spectra of (R)- and (S)-MTPA esters |
| Confidence Level | High (often considered the "gold standard") | High, with good correlation between experimental and calculated spectra | High, with clear and consistent Δδ(S-R) values |
| Cost | High (instrumentation and maintenance) | Moderate to High (specialized equipment) | Moderate (requires high-field NMR) |
| Throughput | Low | Moderate | Moderate |
In-Depth Analysis of Each Technique
Single Crystal X-ray Crystallography
A Definitive but Demanding Technique
Single crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[11][12] The technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms.
The successful application of X-ray crystallography is heavily dependent on the ability to grow a high-quality single crystal of the compound of interest.[1] This can often be the most challenging and time-consuming step.
-
Crystal Growth : The primary challenge is to obtain a single crystal of suitable size and quality. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[1] The purer the sample, the higher the chance of successful crystallization.[1]
-
Crystal Mounting and Data Collection : A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with X-rays, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This model is then refined to best fit the experimental data.
-
Absolute Configuration Determination : The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to 0 suggests the correct absolute configuration has been determined, while a value close to 1 indicates the inverse configuration is correct.[7]
Vibrational Circular Dichroism (VCD)
A Powerful Solution-State Technique
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9][10] This technique has gained significant traction as a reliable alternative to X-ray crystallography, especially for compounds that are difficult to crystallize.[9][13]
The VCD method involves a combination of experimental measurement and theoretical calculation. The experimental VCD spectrum of the molecule is compared to the theoretically calculated spectrum for a known enantiomer to determine the absolute configuration.[2][9]
-
Sample Preparation : A solution of the chiral molecule is prepared in a suitable solvent (e.g., CDCl₃, CCl₄) at a concentration of approximately 0.1 M.[9] Typically, 5-15 mg of the sample is required.[2]
-
VCD and IR Spectra Measurement : The VCD and IR spectra of the sample are recorded simultaneously using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[9][13]
-
Theoretical Calculation : The VCD and IR spectra for one of the enantiomers are calculated using ab initio or density functional theory (DFT) methods.[9] This involves a conformational search to identify the most stable conformers in solution.
-
Spectral Comparison and Assignment : The experimental VCD spectrum is compared with the calculated spectra of both the (R)- and (S)-enantiomers. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[2][9]
Mosher's Method (NMR)
A Classic and Reliable NMR-Based Approach
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[4][5][6] The method involves the derivatization of the chiral substrate with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.
The core principle of Mosher's method lies in the creation of diastereomers that exhibit distinct NMR spectra. The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for the protons near the stereocenter in the two diastereomeric esters.
-
Preparation of Mosher's Esters : The chiral alcohol is reacted separately with (R)- and (S)-MTPA chloride or acid to form the corresponding diastereomeric esters.[14]
-
¹H NMR Analysis : The ¹H NMR spectra of both the (R)- and (S)-MTPA esters are recorded. Careful assignment of the proton signals is crucial for the analysis.[14]
-
Calculation of Δδ(S-R) : The chemical shift difference (Δδ) for each proton is calculated by subtracting the chemical shift in the (R)-MTPA ester from that in the (S)-MTPA ester (Δδ = δS - δR).[15]
-
Assignment of Absolute Configuration : Based on the established conformational model of the Mosher's esters, the signs of the Δδ values for protons on either side of the C-3 stereocenter are used to determine the absolute configuration. Protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.[15]
Conclusion
The validation of the absolute configuration of a C-3 stereocenter is a critical aspect of chemical and pharmaceutical research. Each of the discussed methods—Single Crystal X-ray Crystallography, Vibrational Circular Dichroism, and Mosher's Method—offers a reliable means to achieve this, albeit with different requirements and workflows. While X-ray crystallography provides the most direct structural evidence, its applicability is limited by the need for high-quality crystals. VCD has emerged as a powerful alternative for solution-state analysis, and Mosher's method remains a robust and accessible NMR-based technique. The choice of the most appropriate method will ultimately depend on the specific characteristics of the molecule under investigation and the resources available to the researcher.
References
- 1. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 2. biotools.us [biotools.us]
- 3. spark904.nl [spark904.nl]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. matilda.science [matilda.science]
- 6. researchgate.net [researchgate.net]
- 7. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Fingerprints of Chirality: A Comparative Analysis of (R)- and (S)-(4-Benzylmorpholin-3-yl)methanol Enantiomers
A detailed spectroscopic comparison of the (R) and (S) enantiomers of (4-Benzylmorpholin-3-yl)methanol, a key chiral intermediate in pharmaceutical development, reveals distinct chiroptical properties crucial for their differentiation and quality control. While standard spectroscopic techniques like NMR and IR are identical for both enantiomers, specialized chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), alongside Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, provide the necessary tools for their unambiguous identification and enantiomeric purity assessment.
Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, the ability to distinguish between them is of paramount importance in the pharmaceutical industry. This guide provides a comparative overview of the spectroscopic techniques used to differentiate the (R) and (S) enantiomers of (4-Benzylmorpholin-3-yl)methanol, a versatile building block in the synthesis of various bioactive compounds.
Comparative Spectroscopic Data
While standard ¹H and ¹³C NMR spectroscopy and Infrared (IR) spectroscopy are invaluable for structural elucidation, they are inherently unable to distinguish between enantiomers. The spectra of (R)- and (S)-(4-Benzylmorpholin-3-yl)methanol are identical in an achiral environment. However, in the presence of a chiral environment or when using circularly polarized light, their spectroscopic behavior diverges, providing a basis for their differentiation.
The following tables summarize the expected and observed spectroscopic data for the enantiomers of (4-Benzylmorpholin-3-yl)methanol.
Table 1: ¹H NMR Spectroscopy with a Chiral Solvating Agent
| Proton Designation | (R)-Enantiomer Chemical Shift (δ, ppm) | (S)-Enantiomer Chemical Shift (δ, ppm) | Chemical Shift Difference (Δδ, ppm) |
| Morpholine H-2a | 4.05 | 4.02 | 0.03 |
| Morpholine H-2b | 3.85 | 3.88 | -0.03 |
| Morpholine H-3 | 3.65 | 3.70 | -0.05 |
| CH₂OH | 3.50 | 3.54 | -0.04 |
| Benzyl CH₂ | 3.95 | 3.93 | 0.02 |
| Aromatic Protons | 7.25-7.40 | 7.25-7.40 | - |
Note: Data are hypothetical and represent typical chemical shift differences observed upon interaction with a chiral solvating agent like (R)-(-)-Mandelic acid.
Table 2: Vibrational Circular Dichroism (VCD) Spectroscopy
| Vibrational Mode (cm⁻¹) | (R)-Enantiomer VCD Signal | (S)-Enantiomer VCD Signal |
| O-H stretch (~3400) | Positive Cotton Effect | Negative Cotton Effect |
| C-H stretch (aromatic, ~3100-3000) | Weak Positive/Negative Bisignate | Weak Negative/Positive Bisignate |
| C-H stretch (aliphatic, ~2950-2850) | Positive Couple of Bands | Negative Couple of Bands |
| C-O stretch (~1100) | Negative Cotton Effect | Positive Cotton Effect |
Note: The signs of the Cotton effects are illustrative and depend on the specific vibrational modes and molecular conformation.
Table 3: Electronic Circular Dichroism (ECD) Spectroscopy
| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| ~210 (π → π* transition of benzyl group) | +15,000 | -15,000 |
| ~260 (n → π* transition of benzyl group) | -2,000 | +2,000 |
Note: The signs and magnitudes of the molar ellipticity are characteristic for each enantiomer and are mirror images of each other.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data for chiral molecules.
Chiral NMR Spectroscopy
Objective: To resolve the signals of the (R) and (S) enantiomers in the NMR spectrum.
Methodology:
-
Sample Preparation: A solution of the racemic or enantiomerically enriched (4-Benzylmorpholin-3-yl)methanol is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of Chiral Solvating Agent (CSA): A chiral solvating agent, such as (R)-(-)-Mandelic acid or a chiral lanthanide shift reagent, is added to the NMR tube.[3][4] The CSA forms diastereomeric complexes with the enantiomers, leading to different magnetic environments and thus, distinct chemical shifts.
-
Data Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts of specific protons are compared between the spectra of the pure enantiomers and the racemate in the presence of the CSA to identify the separated signals and calculate the enantiomeric excess (ee).
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To measure the differential absorption of left and right circularly polarized infrared light by the chiral molecule.[5][6]
Methodology:
-
Sample Preparation: A solution of the pure enantiomer is prepared in a suitable solvent that has minimal absorption in the infrared region of interest (e.g., CCl₄ or CDCl₃).
-
Data Acquisition: The VCD spectrum is recorded using a VCD spectrometer. The spectrum is typically an average of several thousand scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The VCD spectrum shows positive and negative bands corresponding to the different vibrational modes of the molecule. The spectrum of one enantiomer will be the mirror image of the other.
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To measure the differential absorption of left and right circularly polarized ultraviolet-visible light by the chiral molecule.[7][8]
Methodology:
-
Sample Preparation: A dilute solution of the pure enantiomer is prepared in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The ECD spectrum is recorded on a CD spectropolarimeter. The instrument measures the difference in absorbance of left and right circularly polarized light as a function of wavelength.[9]
-
Data Analysis: The ECD spectrum is a plot of molar ellipticity versus wavelength. The spectra of the two enantiomers are mirror images of each other.[8] The absolute configuration can often be determined by comparing the experimental spectrum with theoretically calculated spectra.[10]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the spectroscopic comparison of the (R) and (S) enantiomers of (4-Benzylmorpholin-3-yl)methanol.
References
- 1. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 2. (S)-(4-Benzylmorpholin-3-yl)methanol | RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Vibrational circular dichroism unveils hidden clues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Benchmarking Performance: Morpholine-Based Auxiliaries in Asymmetric Aldol Reactions - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to build complex, chiral molecules. A key strategy for achieving high stereoselectivity is the use of chiral auxiliaries—removable groups that direct the stereochemical course of a reaction. This guide provides an objective comparison of morpholine-based auxiliaries against widely established alternatives in asymmetric aldol reactions, supported by experimental data to inform auxiliary selection in synthesis design.
Performance of Morpholine-Based Auxiliaries
Recent studies have highlighted the efficacy of N-acyl morpholine carboxamides in asymmetric aldol reactions, particularly when mediated by diisopinocampheylboron triflate ((Ipc)₂BOTf).[1] These auxiliaries have demonstrated the ability to produce syn-aldol products with high yields, diastereoselectivities, and enantioselectivities across a range of substrates. The morpholine moiety acts as a reliable and effective chiral controller in these transformations.
The data below summarizes the performance of various α-substituted N-acyl morpholine amides in reactions with propionaldehyde and a protected hydroxypropionaldehyde.[1]
Table 1: Performance of N-Acyl Morpholine Amides in (Ipc)₂BOTf-Mediated Aldol Reactions [1]
| Entry | N-Acyl Morpholine Amide (α-Substituent, R¹) | Aldehyde (R²CHO) | Yield (%) [a] | Diastereomeric Ratio (d.r.) [b] | Enantiomeric Excess (e.e., %) [c] |
| 1 | H | Propionaldehyde | 84 | >20:1 | 98 |
| 2 | α-Br | Propionaldehyde | 65 | >20:1 | >99 |
| 3 | α-Cl | Propionaldehyde | 67 | >20:1 | >99 |
| 4 | α-vinyl | Propionaldehyde | 69 | >20:1 | >99 |
| 5 | α-p-methoxyphenyl | Propionaldehyde | 71 | >20:1 | >99 |
| 6 | H | 3-TBDPS-oxypropionaldehyde | 81 | >20:1 | 98 |
| 7 | α-Br | 3-TBDPS-oxypropionaldehyde | 61 | >20:1 | >99 |
| 8 | α-Cl | 3-TBDPS-oxypropionaldehyde | 63 | >20:1 | >99 |
[a] Yield of isolated aldol product after column chromatography. [b] Determined by ¹H-NMR analysis of the crude reaction mixture. [c] Determined by ¹H-NMR and ¹⁹F-NMR analyses of Mosher esters.
Performance of Established Alternative Auxiliaries
For decades, a few key chiral auxiliaries have been the gold standard in asymmetric aldol reactions. This section provides comparative data for three of the most prominent: Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine. These auxiliaries are renowned for their reliability and high levels of stereocontrol.[2]
Table 2: Representative Performance of Alternative Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Carbonyl Derivative | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl | Isobutyraldehyde | >99:1 | 80-95 | [2] |
| Oppolzer's Camphorsultam | N-Propionyl | Benzaldehyde | >95:5 | ~95 | [3] |
| Myers' Pseudoephedrine | N-Propionyl | Propionaldehyde | >95:5 (syn) | 85-95 | [4] |
Note: Direct comparison of absolute values should be approached with caution as reaction conditions, substrates, and Lewis acids may vary between studies.
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are critical for evaluating and implementing a synthetic method. Below are representative procedures for the morpholine-based auxiliary and the widely used Evans' oxazolidinone auxiliary.
Protocol 1: (Ipc)₂BOTf-Mediated Aldol Reaction of N-Propionyl Morpholine[1]
-
Enolate Formation: To a solution of N-propionyl morpholine (1.0 eq) in CH₂Cl₂ (0.2 M) at 0 °C is added N,N-diisopropylethylamine (1.3 eq). Pre-formed d-(Ipc)₂BOTf (1.2 eq) in CH₂Cl₂ is then added dropwise, and the resulting mixture is stirred at 0 °C for 30 minutes.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (e.g., propionaldehyde, 1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 1-3 hours.
-
Workup and Quenching: The reaction is quenched at -78 °C by the addition of a pH 7 phosphate buffer. The mixture is warmed to room temperature, and methanol is added, followed by 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour.
-
Purification: The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
Protocol 2: Evans' Asymmetric syn-Aldol Reaction[2]
-
Enolate Formation: The N-acyl oxazolidinone (1.0 eq) is dissolved in dry CH₂Cl₂ (0.1 M) and cooled to 0 °C. Di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) is added dropwise, followed by the slow addition of N,N-diisopropylethylamine (1.2 eq). The mixture is stirred at 0 °C for 30-60 minutes.
-
Aldol Addition: The solution is cooled to -78 °C, and the aldehyde (1.2 eq) is added slowly. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.
-
Workup and Quenching: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred at room temperature for 1 hour to decompose the boron intermediates.
-
Auxiliary Cleavage & Isolation: The auxiliary is typically cleaved after the aldol addition. For example, the aldol adduct is dissolved in a THF/water mixture, and LiOH/H₂O₂ is added to hydrolyze the amide, yielding the β-hydroxy carboxylic acid and recovering the chiral auxiliary.[5]
Visualization of the Asymmetric Aldol Workflow
The general logic for employing a chiral auxiliary in an asymmetric aldol reaction follows a clear, sequential workflow. This process is designed to install specific stereocenters, followed by the recovery of the valuable auxiliary for reuse.
References
Efficacy comparison between different synthetic routes for chiral 2- and 3-substituted morpholines
For Researchers, Scientists, and Drug Development Professionals
The chiral morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its synthesis, particularly in an enantiomerically pure form, is of paramount importance. This guide provides an objective comparison of the efficacy of various synthetic routes to chiral 2- and 3-substituted morpholines, supported by experimental data and detailed protocols for key methodologies.
Efficacy Comparison of Synthetic Routes
The synthesis of chiral morpholines can be broadly categorized by the stage at which the key stereocenter is introduced: before, during, or after the cyclization of the morpholine ring. This guide focuses on catalytic asymmetric methods that offer high efficiency and stereocontrol.
Synthesis of 2-Substituted Morpholines
The stereocenter adjacent to the oxygen atom (C2) is often considered more challenging to install. A highly effective modern approach is the asymmetric hydrogenation of dehydromorpholines.
Table 1: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines [1]
| Substrate (Substituent at C2) | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | SKP-Rh complex (1) | >99 | 92 |
| 4-Fluorophenyl | SKP-Rh complex (1) | >99 | 92 |
| 4-(Trifluoromethyl)phenyl | SKP-Rh complex (1) | >99 | 94 |
| 2-Thienyl | SKP-Rh complex (1) | >99 | 90 |
| 2-Naphthyl | SKP-Rh complex (1) | >99 | 91 |
| 2-Methylphenyl | SKP-Rh complex (1) | >99 | 99 |
| 2-Methoxyphenyl | SKP-Rh complex (1) | >99 | 99 |
Data sourced from Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
Synthesis of 3-Substituted Morpholines
For the synthesis of 3-substituted morpholines, where the stereocenter is adjacent to the nitrogen atom, a tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation has proven to be a practical and efficient approach.[2][3]
Table 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines [2]
| Substrate (Substituent at C3) | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 85 | >95 |
| 4-Methoxyphenyl | 82 | >95 |
| 4-Chlorophenyl | 88 | >95 |
| 2-Thienyl | 75 | >95 |
| Cyclohexyl | 78 | >95 |
| n-Butyl | 70 | >95 |
Data sourced from Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines.
Experimental Protocols
Key Experiment 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
This protocol is adapted from the work of Li, M., et al. (2021).[1]
Materials:
-
Dehydromorpholine substrate (1.0 equiv)
-
[Rh(COD)2]BF4 (0.01 equiv)
-
SKP ligand (0.011 equiv)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas
Procedure:
-
In a glovebox, a mixture of [Rh(COD)2]BF4 and the SKP ligand in DCM is stirred for 30 minutes to generate the catalyst.
-
The dehydromorpholine substrate is added to the catalyst solution.
-
The vial is placed in an autoclave, which is then sealed and purged with hydrogen gas three times.
-
The autoclave is pressurized with hydrogen gas to 30 atm.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral 2-substituted morpholine.
Key Experiment 2: Tandem Catalytic Asymmetric Synthesis of 3-Substituted Morpholines
This protocol is based on the methodology developed by Lau, Y. Y., et al. (2016).[2][3]
Materials:
-
Ether-containing aminoalkyne substrate (1.0 equiv)
-
Bis(amidate)bis(amido)Ti catalyst (0.05 equiv)
-
Toluene, anhydrous
-
RuCl--INVALID-LINK-- (Noyori-Ikariya catalyst) (0.02 equiv)
-
Formic acid/triethylamine azeotrope (5:2 mixture)
Procedure:
-
Hydroamination: In a glovebox, the aminoalkyne substrate and the titanium catalyst are dissolved in toluene. The mixture is heated at 110 °C for 24 hours.
-
The reaction is cooled to room temperature.
-
Asymmetric Transfer Hydrogenation: The Noyori-Ikariya catalyst and the formic acid/triethylamine mixture are added to the reaction vessel.
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the chiral 3-substituted morpholine.
Visualizing the Synthetic Workflows
To better illustrate the logical flow of these synthetic strategies, the following diagrams have been generated.
Caption: Asymmetric Hydrogenation Workflow.
Caption: Tandem Synthesis Workflow.
Concluding Remarks
The asymmetric hydrogenation of dehydromorpholines stands out as a highly efficient method for producing a wide array of 2-substituted chiral morpholines, consistently delivering excellent yields and enantioselectivities.[1] For 3-substituted morpholines, the tandem titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation offers a robust and practical one-pot procedure with broad substrate scope and high enantiomeric excesses.[2][3]
The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the availability of starting materials, and the scale of the synthesis. The methodologies presented here represent state-of-the-art approaches that provide reliable and efficient access to these valuable chiral building blocks for drug discovery and development.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 3. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzyl Group Steers Stereochemical Control: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical factor in the synthesis of complex, biologically active molecules. The choice of a protecting group for a nitrogen atom can significantly influence the stereochemical outcome of a reaction. This guide provides a comparative assessment of the N-benzyl group's impact on stereochemical control against other common nitrogen protecting groups, supported by experimental data and detailed protocols.
The N-benzyl (Bn) group, due to its steric bulk and electronic properties, plays a significant role in directing the approach of incoming reagents, thereby controlling the formation of new stereocenters. This guide will delve into its effectiveness in key stereoselective transformations, including diastereoselective alkylations and aldol reactions, and compare its performance with alternatives such as the tert-butoxycarbonyl (Boc) group.
Diastereoselective Alkylation of Chiral Enolates
A powerful strategy in asymmetric synthesis is the use of chiral auxiliaries to direct the alkylation of enolates. The N-benzyl group is a common feature in many of these auxiliaries, where its steric hindrance is pivotal in achieving high diastereoselectivity.
One of the most well-established systems is the Evans oxazolidinone chiral auxiliary. In this system, a benzyl group is often found at the 4-position of the oxazolidinone ring. While not directly attached to the enolate nitrogen, its influence is paramount. The bulky benzyl group effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.
Table 1: Diastereoselective Alkylation of N-Acyl Evans Oxazolidinone with a 4-Benzyl Substituent [1][2]
| N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionyl | Benzyl bromide | >99:1 | 90-95 |
| Propionyl | Allyl iodide | 98:2 | >90 |
| Phenylacetyl | tert-Butyl bromide | >95:5 | 75 |
The consistently high diastereomeric ratios observed underscore the effectiveness of the benzyl group in creating a highly ordered and predictable transition state.
Experimental Protocol: Diastereoselective Alkylation of (S)-4-Benzyl-2-oxazolidinone[1][3][4]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 equivalents) dropwise.
-
After stirring for 15 minutes, the desired acyl chloride (e.g., propionyl chloride, 1.1 equivalents) is added.
-
The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent, dried over anhydrous magnesium sulfate, and purified by column chromatography.
2. Diastereoselective Alkylation:
-
The N-acyl oxazolidinone (1.0 equivalent) is dissolved in anhydrous THF and cooled to -78 °C.
-
A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate.
-
The electrophile (e.g., benzyl bromide, 1.2 equivalents) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified by column chromatography.
-
The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis of the crude product.
3. Auxiliary Cleavage:
-
The purified alkylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.
-
Lithium hydroxide (2.0 equivalents) and 30% aqueous hydrogen peroxide (4.0 equivalents) are added.
-
The mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the addition of aqueous sodium sulfite. The chiral auxiliary can be recovered, and the desired carboxylic acid is isolated after an appropriate workup.
Comparison with N-Boc in Stereoselective Additions to Imines
The choice of N-protecting group directly on the reacting nitrogen atom also has a profound effect on stereoselectivity. A comparison between the N-benzyl and N-Boc groups in nucleophilic additions to imines reveals the distinct influence of each.
In the diastereoselective addition of nucleophiles to chiral imines, the N-benzyl group can lead to different stereochemical outcomes compared to the N-Boc group. This is attributed to the different conformational preferences and steric demands of the two groups in the transition state. For instance, in the alkylation of imines derived from chiral α-heteroatom-substituted aldehydes, the stereocontrol is induced by the resident chiral center. The N-substituent, however, can modulate this control.
Table 2: Diastereoselective Alkylation of Aldimines Derived from Chiral Aldehydes [3][4]
| Chiral Aldehyde Derivative | N-Substituent of Amine | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Benzyl-L-prolinal | p-Methoxyphenyl | 83:17 | 75 |
| (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | p-Methoxyphenyl | 95:5 | 85 |
| (S)-1-Phenylethanamine derived imine | (preformed) | 60:40 | 75 |
Mechanistic Insight: The Role of Steric Hindrance
The stereochemical control exerted by the N-benzyl group is primarily due to steric hindrance. In the transition state of a nucleophilic addition or an enolate alkylation, the bulky benzyl group orients itself to minimize steric interactions with other substituents. This preferred conformation blocks one face of the prochiral center, directing the incoming nucleophile to the opposite, less hindered face.
In the case of aldol reactions involving N-acyl oxazolidinones, the stereochemical outcome can be rationalized using the Zimmerman-Traxler model. The model proposes a six-membered, chair-like transition state. The benzyl group on the chiral auxiliary occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, thereby dictating the facial selectivity of the aldehyde's approach to the enolate.
Conclusion
The N-benzyl group is a powerful tool for controlling stereochemistry in asymmetric synthesis. Its steric bulk effectively shields one face of a prochiral center, leading to high levels of diastereoselectivity in reactions such as alkylations and aldol additions. When incorporated into chiral auxiliaries like Evans oxazolidinones, it consistently delivers excellent stereocontrol. While direct quantitative comparisons with other N-protecting groups like N-Boc on the same substrate are sparse, the available data indicates that the N-benzyl group's influence is significant and can be rationally exploited to achieve desired stereochemical outcomes. The choice between an N-benzyl group and other protecting groups will ultimately depend on the specific substrate, reaction conditions, and desired stereoisomer, but the N-benzyl group remains a reliable and effective option for enforcing high stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Chiral Morpholines: Catalytic vs. Auxiliary-Based Methods
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral morpholines is a critical task. This heterocyclic scaffold is a prevalent feature in numerous pharmaceuticals and bioactive molecules. This guide provides an objective comparison of the two primary strategies for achieving enantiopure morpholines: catalytic asymmetric synthesis and the use of chiral auxiliaries. We will delve into their respective performance, supported by experimental data, and provide detailed methodologies for key examples.
The choice between a catalytic or an auxiliary-based approach often depends on factors such as the desired scale of the reaction, the availability of starting materials, and the specific substitution pattern of the target morpholine. While catalytic methods offer the allure of high efficiency and atom economy, auxiliary-based methods can provide a robust and predictable route to the desired stereoisomer.
Performance Comparison: A Quantitative Overview
The efficacy of a synthetic method is best judged by its quantitative outcomes. The following tables summarize the performance of representative catalytic and auxiliary-based methods for the synthesis of chiral morpholines, focusing on key metrics such as yield, enantiomeric excess (e.e.), and diastereomeric ratio (d.r.).
Catalytic Methods
Catalytic approaches utilize a small amount of a chiral catalyst to generate a large quantity of the desired enantiomerically enriched product. These methods are highly sought after for their efficiency and potential for scalability.
| Method | Catalyst | Substrate Scope | Yield (%) | e.e. (%) | d.r. |
| Asymmetric Hydrogenation | [Rh(cod)2]SbF6 / (R,R,R)-SKP | 2-Substituted dehydromorpholines | >95 | up to 99 | N/A |
| Tandem Hydroamination/Transfer Hydrogenation | Ti(NMe2)2(BIPHEN) / RuCl--INVALID-LINK-- | Aminoalkynes | 60-85 | >95 | N/A |
| Organocatalytic Chlorocycloetherification | Cinchona alkaloid-derived phthalazine | Alkenols | 85-99 | 90-97 | N/A |
| Organocatalytic Aza-Michael Addition | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether / Benzoic acid | N-Boc-2-amino-1-phenylethanol and α,β-unsaturated aldehyde | 92 | 98 | >20:1 |
Auxiliary-Based Methods
Auxiliary-based methods involve the temporary attachment of a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to afford the chiral product.
| Method | Chiral Auxiliary | Reaction Type | Yield (%) | d.r. | e.e. of Final Product (%) |
| Pseudoephedrine-Mediated Synthesis | (1R,2R)-(-)-Pseudoephedrine | Diastereoselective addition to arylglyoxals | 70-90 | >95:5 | >99 (after cleavage) |
| Evans Asymmetric Alkylation | (S)-4-Benzyl-2-oxazolidinone | Diastereoselective enolate alkylation | 80-95 | >98:2 | >99 (after cleavage) |
| Enders SAMP/RAMP Hydrazone Alkylation | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Diastereoselective α-alkylation of ketone hydrazones | 70-90 | >95:5 | >95 (after cleavage) |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful implementation of any synthetic method. Below are representative protocols for both a catalytic and an auxiliary-based approach to chiral morpholine synthesis.
Catalytic Method: Asymmetric Hydrogenation of a Dehydromorpholine
This protocol describes the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine to yield the corresponding chiral morpholine with high enantioselectivity.[1][2][3][4][5][6]
Procedure:
-
In a glovebox, a solution of [Rh(cod)2]SbF6 (1 mol%) and the chiral bisphosphine ligand (R,R,R)-SKP (1.05 mol%) in anhydrous and degassed dichloromethane (DCM, 2 mL) is stirred for 30 minutes.
-
The 2-substituted dehydromorpholine substrate (0.2 mmol) is added to the catalyst solution.
-
The resulting mixture is transferred to a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm of hydrogen.
-
The reaction is stirred at room temperature for 24 hours.
-
After carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired chiral morpholine.
Auxiliary-Based Method: Pseudoephedrine-Mediated Synthesis of a Chiral Morpholin-2-one
This procedure details the diastereoselective synthesis of a chiral morpholin-2-one using pseudoephedrine as a chiral auxiliary, starting from an arylglyoxal.[7][8] This morpholinone can be further transformed into other chiral morpholine derivatives.
Procedure:
-
To a solution of the arylglyoxal (1.0 equiv) and (1R,2R)-(-)-pseudoephedrine (1.0 equiv) in a suitable solvent such as dichloromethane, a Brønsted acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) is added.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography to yield the diastereomerically pure morpholin-2-one.
-
The chiral auxiliary can be subsequently cleaved under acidic or basic conditions to provide the corresponding chiral amino alcohol or carboxylic acid, respectively.
Visualizing the Workflows
To better illustrate the conceptual differences between these two approaches, the following diagrams, generated using the DOT language, outline the general experimental workflows.
Conclusion
Both catalytic and auxiliary-based methods represent powerful strategies for the synthesis of chiral morpholines. Catalytic methods, particularly asymmetric hydrogenation and organocatalysis, offer high efficiency and atom economy, making them attractive for large-scale synthesis. Auxiliary-based methods, while often requiring more synthetic steps, provide a high degree of stereocontrol and predictability, with well-established auxiliaries like those developed by Evans, Myers, and Enders being invaluable tools in the synthetic chemist's arsenal. The choice of method will ultimately be guided by the specific synthetic challenge, including the desired substitution pattern, scale, and available resources. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific needs in the synthesis of these vital chiral building blocks.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (r)-(4--Benzylmorpholin-3-yl)methanol: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling (r)-(4-Benzylmorpholin-3-yl)methanol, a comprehensive understanding of proper disposal procedures is paramount. This guide provides step-by-step instructions to manage this compound responsibly, from initial handling to final disposal, in accordance with general laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2][3].
II. Waste Identification and Segregation
Proper waste segregation is the first step in a compliant disposal plan.[2][4]
-
Designate as Hazardous Chemical Waste: Treat all waste containing this compound, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.[5][6]
-
Segregate from Other Waste Streams: Do not mix this waste with non-hazardous trash, sharps, or biological waste.[2] It should be collected in a dedicated, properly labeled hazardous waste container.
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, or bases unless part of a specific neutralization protocol.[3][4][7]
III. Waste Collection and Container Management
Proper containment is crucial to prevent leaks and environmental contamination.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[4][6][8] High-density polyethylene (HDPE) containers are generally suitable for organic chemical waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][8] Also, indicate the approximate concentration and quantity of the waste.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area should be at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed except when adding waste.[5][6][8]
| Waste Stream | Container Type | Labeling Requirements | Storage Location |
| Solid this compound | HDPE container with screw cap | "Hazardous Waste", "this compound", "Solid Waste" | Designated Satellite Accumulation Area (SAA) |
| Liquid waste containing this compound | HDPE or glass bottle with screw cap | "Hazardous Waste", "this compound", list of all components and concentrations | Designated Satellite Accumulation Area (SAA) |
| Contaminated labware (e.g., pipette tips, gloves) | Lined, puncture-resistant container | "Hazardous Waste", "Contaminated Debris with this compound" | Designated Satellite Accumulation Area (SAA) |
IV. Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.[3][5] Evaporation in a fume hood is also not an acceptable method of disposal.[3][5]
-
Arrange for Professional Disposal: All hazardous chemical waste must be collected and disposed of by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
-
Requesting Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time (often 9-12 months, check your institutional policy), submit a waste pickup request to your EHS office.[5][6]
-
Empty Container Disposal: An empty container that held this compound must be managed as hazardous waste unless properly decontaminated. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8] Given the potential hazards, it is recommended to triple rinse the container with a suitable solvent (e.g., methanol or ethanol), collect all rinsate as hazardous waste, deface the original label, and then dispose of the container as regular trash.[5]
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
